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  • Product: 4,5-Dichloroisothiazole-3-carboxamide

Core Science & Biosynthesis

Foundational

4,5-Dichloroisothiazole-3-carboxamide: Exact Mass, Molecular Weight, and Technical Applications in Drug Discovery

Executive Summary 4,5-Dichloroisothiazole-3-carboxamide is a highly versatile, electron-deficient heterocyclic building block utilized extensively in the design of novel pharmaceuticals and agrochemicals. Characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Dichloroisothiazole-3-carboxamide is a highly versatile, electron-deficient heterocyclic building block utilized extensively in the design of novel pharmaceuticals and agrochemicals. Characterized by its unique isothiazole core and dual chlorine substitutions, this compound serves as a critical intermediate for synthesizing complex antiviral agents and fungicidal compounds. This technical guide provides an in-depth analysis of its exact mass and molecular weight, elucidates the structural mechanics of the molecule, and outlines field-proven, self-validating protocols for its synthesis and mass spectrometric validation.

Physicochemical Profiling and Mass Causality

Understanding the exact mass and molecular weight of 4,5-dichloroisothiazole-3-carboxamide is foundational for high-resolution mass spectrometry (HRMS) and isotopic validation in synthetic workflows.

PropertyQuantitative Value
Molecular Formula C₄H₂Cl₂N₂OS
Molecular Weight (Average) 197.04 g/mol
Exact Mass (Monoisotopic) 195.9265 Da
[M+H]⁺ Exact Mass 196.9338 Da
Elemental Composition C (24.39%), H (1.02%), Cl (35.99%), N (14.22%), O (8.12%), S (16.27%)

The Causality of Mass Differences: The molecular weight (197.04 g/mol ) is calculated using the weighted average of all naturally occurring isotopes, which is necessary for stoichiometric calculations during bulk synthesis. However, for structural confirmation via HRMS, the exact mass (195.9265 Da) is the critical metric. Because the molecule contains two chlorine atoms, it exhibits a highly diagnostic isotopic signature. The natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) dictates that the mass spectrum will display a distinctive M, M+2, and M+4 peak cluster in a precise 9:6:1 ratio. This isotopic distribution acts as a built-in, self-validating system: if the 9:6:1 ratio is absent at the target retention time, the presence of the dichloro-compound can be definitively ruled out, preventing false positives from isobaric impurities.

Structural and Mechanistic Insights

The 4,5-dichloro-1,2-thiazole-3-carboxamide scaffold provides three distinct reactive and interactive zones that drive its utility:

  • The Isothiazole Core: This five-membered heteroaromatic ring acts as a bioisostere for other aromatic systems (like pyrazoles or oxazoles) but offers unique electron-withdrawing properties due to the adjacent nitrogen and sulfur atoms.

  • Dichloro Substitution: The chlorine atoms at positions 4 and 5 enhance the lipophilicity and metabolic stability of the molecule. Mechanistically, the chlorine at the 5-position is highly susceptible to selective nucleophilic aromatic substitution ( SN​Ar ) by amines or thiols under specific conditions, allowing for rapid downstream diversification[1].

  • The Carboxamide Group: Serving as both a hydrogen bond donor and acceptor, the carboxamide moiety is crucial for anchoring the molecule within the binding pockets of target proteins, a feature heavily exploited in the development of anti-orthopoxvirus adamantane derivatives[2].

Experimental Workflows and Protocols

Protocol A: Synthesis of 4,5-Dichloroisothiazole-3-carboxamide Derivatives

This protocol outlines the activation of the precursor acid and subsequent amidation. The choice of reagents is deliberately designed to prevent the degradation of the sensitive isothiazole ring.

Step-by-Step Methodology:

  • Activation: Suspend 4,5-dichloroisothiazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Add oxalyl chloride (1.2 eq) followed by a catalytic drop of N,N-dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate. This allows the conversion to the acid chloride to proceed rapidly at room temperature, avoiding harsh heating that could trigger ring-opening side reactions.

  • Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.

  • Amidation: Redissolve the acid chloride in dry pyridine. Dropwise, add the target amine (e.g., ammonia for the primary carboxamide, or 1-adamantylamine for complex derivatives) (1.1 eq) at 0 °C to control the exothermic reaction[2].

  • Workup: Stir at room temperature for 6 hours. Quench with water, extract with ethyl acetate, and wash the organic layer with 5% aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: LC-HRMS Validation System

This protocol ensures the self-validation of the synthesized compound using high-resolution mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified product in HPLC-grade methanol to a 1 mg/mL stock. Dilute to 1 µg/mL in a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Causality: The formic acid ensures complete protonation of the carboxamide nitrogen, maximizing the ionization efficiency in the ESI source.

  • Mass Analysis: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Extract the ion chromatogram for the theoretical [M+H]⁺ exact mass (m/z 196.9338).

  • Isotopic Validation: To confirm the structure, integrate the peaks at m/z 196.9338 (M), 198.9308 (M+2), and 200.9279 (M+4). The protocol is considered validated only if the integrated area of these three peaks perfectly aligns with the theoretical 9:6:1 ratio.

Workflow Visualization

G A 4,5-Dichloroisothiazole-3-carboxylic acid (Starting Material) B Acid Chloride Activation (Oxalyl Chloride, DMF Catalyst) A->B Step 1: Activation C Amidation Reaction (Amine, Pyridine, 0°C to RT) B->C Step 2: Coupling D 4,5-Dichloroisothiazole-3-carboxamide (Target Compound) C->D Workup & Purify E LC-HRMS Analysis (ESI+, C18 Column, 0.1% FA) D->E Analytical Prep F Exact Mass Validation [M+H]+ m/z 196.9338 E->F Data Extraction G Isotopic Pattern Match (9:6:1 Ratio for Cl2) E->G Isotope Analysis

Workflow for the synthesis and high-resolution mass spectrometry validation of the carboxamide.

Applications in Drug Discovery & Agrochemicals

The exact structural tuning of 4,5-dichloroisothiazole-3-carboxamide makes it highly valuable across multiple scientific domains:

  • Antiviral Agents: Recent studies have demonstrated that coupling the 4,5-dichloroisothiazole-3-carboxamide moiety with adamantane derivatives yields compounds with potent anti-orthopoxvirus activity. The carboxamide acts as a critical linker, positioning the electron-deficient isothiazole to interact with viral target proteins effectively[2].

  • Agrochemical Fungicides: In agricultural science, biphenyl derivatives containing the 4,5-dichloroisothiazole-3-carboxamide fragment have been synthesized and proven to exhibit pronounced fungicidal activity. The dichloro-substitution prevents rapid enzymatic degradation in the field, prolonging the compound's half-life and efficacy[3].

References

  • Synthesis of 4,5-Dichloro-3-cyanoisothiazole and Its Functional Deriv
  • Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling MDPI
  • Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines ResearchG

Sources

Exploratory

Spectroscopic Elucidation of 4,5-Dichloroisothiazole-3-carboxamide: A Definitive Guide to ¹H and ¹³C NMR Assignments

Executive Summary The 1,2-thiazole (isothiazole) scaffold is a privileged heterocycle in modern drug discovery and agrochemical development, frequently serving as a core pharmacophore in potent fungicides and antiviral a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-thiazole (isothiazole) scaffold is a privileged heterocycle in modern drug discovery and agrochemical development, frequently serving as a core pharmacophore in potent fungicides and antiviral agents[1][2]. As a Senior Application Scientist, I frequently encounter challenges in the precise structural elucidation of highly substituted, electron-deficient heterocycles. 4,5-Dichloroisothiazole-3-carboxamide presents a unique spectroscopic profile due to the absence of ring protons and the complex push-pull electronic dynamics exerted by its heteroatoms and halogen substituents.

This whitepaper provides an authoritative, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By bridging fundamental physical organic chemistry with empirical data[2][3], this guide establishes a self-validating framework for researchers synthesizing and characterizing isothiazole derivatives.

Electronic Topology and NMR Causality

To accurately assign NMR signals, we must move beyond empirical matching and understand the causality of the molecular electronic environment. The isothiazole ring is electronically asymmetric.

The ¹³C NMR Logic

The ¹³C spectrum of 4,5-dichloroisothiazole-3-carboxamide contains four distinct quaternary carbon environments[2]. Their chemical shifts are dictated by inductive effects, resonance, and heteroatom proximity:

  • Carbonyl (C=O): As the most deshielded carbon, the C=O resonance is driven downfield by the highly electronegative oxygen atom and the sp² hybridization, typically appearing near 158.0 ppm .

  • C-3 (Isothiazole): Positioned adjacent to the ring nitrogen and directly attached to the electron-withdrawing carboxamide group, C-3 experiences significant electron density depletion, resonating near 157.5 ppm .

  • C-5 (Isothiazole): This carbon is flanked by the ring sulfur and a chlorine atom. Sulfur's polarizability and chlorine's strong inductive (-I) effect deshield this nucleus to approximately 150.4 ppm .

  • C-4 (Isothiazole): While attached to a chlorine atom, C-4 is the furthest from the ring heteroatoms. It is the most shielded carbon in the framework, appearing in the higher-field aromatic region around 124.9 ppm .

The ¹H NMR Logic

Because positions 3, 4, and 5 are fully substituted, the isothiazole ring is "proton-silent." The ¹H NMR spectrum is entirely defined by the primary carboxamide group (-CONH₂).

  • Restricted Rotation: The partial double-bond character of the C-N amide bond restricts free rotation. In hydrogen-bonding solvents like DMSO-d₆, this results in two diastereotopic protons.

  • Signal Appearance: The spectrum will exhibit two distinct, broad singlets (typically ~7.8 ppm and ~8.1 ppm) due to the differential shielding of the proton syn to the carbonyl oxygen versus the proton anti to it.

NMR_Logic C_O Carbonyl (C=O) ~158.0 ppm R1 Deshielded by highly electronegative Oxygen C_O->R1 C_3 C-3 (Isothiazole) ~157.5 ppm R2 Adjacent to N and Carbonyl group C_3->R2 C_5 C-5 (Isothiazole) ~150.4 ppm R3 Adjacent to S and Cl; Strong inductive effect C_5->R3 C_4 C-4 (Isothiazole) ~124.9 ppm R4 Shielded relative to C3/C5; Only Cl inductive pull C_4->R4

Figure 2: Electronic causality of 13C NMR chemical shifts in the isothiazole framework.

Quantitative Data: NMR Chemical Shift Tables

The following tables summarize the assigned chemical shifts based on empirical literature data for the 4,5-dichloroisothiazole-3-carbonyl framework[2][3].

Table 1: ¹³C NMR Assignments (125 MHz, CDCl₃ / DMSO-d₆)
Carbon PositionChemical Shift (δ, ppm)MultiplicityCausality / Electronic Environment
C=O (Amide) 158.03Quaternary (Cq)Strong deshielding via C=O double bond.
C-3 157.53Quaternary (Cq)Deshielded by adjacent N and -CONH₂ group.
C-5 150.42Quaternary (Cq)Deshielded by adjacent S and -Cl (-I effect).
C-4 124.90Quaternary (Cq)Most shielded ring carbon; affected only by -Cl.
Table 2: ¹H NMR Assignments (500 MHz, DMSO-d₆)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality
-NH₂ (anti) ~ 8.10Broad Singlet (br s)1HHydrogen-bonded, restricted rotation.
-NH₂ (syn) ~ 7.80Broad Singlet (br s)1HHydrogen-bonded, restricted rotation.

(Note: Exact ¹H shifts for primary amides are concentration- and temperature-dependent. The values above represent the standard predictive window for this structural class).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural characterization, the synthesis and subsequent NMR acquisition must be treated as a single, self-validating workflow. Artifacts from unreacted starting materials or solvent impurities can easily mask the quaternary carbons of the isothiazole ring.

Phase 1: Synthesis of 4,5-Dichloroisothiazole-3-carboxamide
  • Acyl Chloride Formation: Suspend 4,5-dichloroisothiazole-3-carboxylic acid (1.0 equiv) in neat thionyl chloride (SOCl₂, 10.0 equiv). Reflux the mixture for 2 hours under an inert atmosphere (N₂).

  • Volatile Removal: Distill off the excess SOCl₂ under reduced pressure. Validation checkpoint: The resulting 4,5-dichloroisothiazole-3-carbonyl chloride should be a crystalline solid or heavy oil. Do not expose to ambient moisture.

  • Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Slowly bubble anhydrous ammonia (NH₃) gas through the solution, or add dropwise to a vigorously stirred solution of aqueous ammonia (28%).

  • Isolation: Allow the reaction to warm to room temperature. Concentrate the mixture, wash the resulting precipitate with cold water to remove ammonium chloride salts, and dry under high vacuum over P₂O₅[2].

Phase 2: NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the pure compound in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS). Causality: DMSO is chosen over CDCl₃ to disrupt intermolecular hydrogen bonding between amide molecules, locking them into interaction with the solvent and sharpening the -NH₂ signals.

  • Spectrometer Configuration (¹³C): Because all carbons in the isothiazole ring are quaternary, they suffer from long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons.

    • Parameter Adjustment: Set the relaxation delay (D1) to at least 2.0–3.0 seconds. Increase the number of scans (NS ≥ 1024) to achieve an adequate signal-to-noise ratio.

  • Internal Calibration: Calibrate the ¹³C spectrum to the central septet of DMSO-d₆ at 39.52 ppm, and the ¹H spectrum to the residual pentet at 2.50 ppm.

Workflow N1 4,5-Dichloroisothiazole- 3-carboxylic acid N2 Thionyl Chloride (SOCl2) Reflux, 2h N1->N2 N3 4,5-Dichloroisothiazole- 3-carbonyl chloride N2->N3 N4 Ammonia (NH3) 0°C to RT N3->N4 N5 4,5-Dichloroisothiazole- 3-carboxamide N4->N5 N6 Sample Prep: Dissolve in DMSO-d6 (TMS internal std) N5->N6 N7 NMR Acquisition (Increase D1 for Quaternary C) N6->N7 N8 Spectral Processing & Peak Assignment N7->N8

Figure 1: Workflow for the synthesis and NMR characterization of the target carboxamide.

References

  • Efficient Fluoride-Mediated Synthesis of 5-Amino-Substituted Isothiazoles.ResearchGate. Contains foundational methodologies for the synthesis of 4,5-dichloroisothiazole-3-carboxylic acid amides and esters.
  • Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety.Beilstein Journals. Provides empirical ¹³C NMR reference values for the 4,5-dichloroisothiazole-3-carbonyl framework.
  • Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling.MDPI. Details the exact ¹³C NMR chemical shift assignments for N-substituted 4,5-dichloroisothiazole-3-carboxamides, validating the quaternary carbon assignments.

Sources

Foundational

Mechanism of Action of 4,5-Dichloroisothiazole-3-carboxamide Derivatives in HCV Inhibition: An Allosteric Paradigm

Target Audience: Virologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The eradication of the Hepatitis C Virus (HCV) relies heavily on Direct-Acting Ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Virologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The eradication of the Hepatitis C Virus (HCV) relies heavily on Direct-Acting Antivirals (DAAs) that disrupt the viral replication machinery. Among the most critical targets is the HCV NS5B RNA-dependent RNA polymerase (RdRp). While nucleoside analogs act as chain terminators at the active site, non-nucleoside inhibitors (NNIs) offer a complementary approach by binding to allosteric pockets.

This whitepaper dissects the mechanism of action of the 4,5-dichloroisothiazole-3-carboxamide scaffold. Operating as a highly privileged pharmacophore in the synthesis of complex DAAs (such as benzisothiazole derivatives), this structural motif acts as a potent allosteric modulator of NS5B, locking the enzyme in an inactive conformation and halting viral replication.

Pharmacophore Architecture & Molecular Dynamics

The 4,5-dichloroisothiazole-3-carboxamide fragment is a highly optimized structural core utilized in the development of antiviral agents against HCV and other viral pathogens 1[1]. Its efficacy is driven by three distinct chemical features:

  • The Isothiazole Core: This five-membered heteroaromatic ring serves as a rigid bioisostere for larger benzimidazole or benzisothiazole systems, providing optimal spatial geometry for pocket insertion 2[2].

  • C4/C5 Dichloro Substitution: The dual chlorine atoms generate a highly lipophilic, electron-deficient edge. This allows the molecule to engage in critical halogen bonding with the backbone carbonyl oxygens of the target protein's hydrophobic cleft.

  • C3-Carboxamide Vector: Acting as both a strong hydrogen-bond donor and acceptor, the carboxamide group mimics peptide bonds, allowing it to anchor securely to polar residues (e.g., Tyrosine or Arginine) at the periphery of the allosteric site.

Mechanistic Causality: Allosteric Locking of NS5B

HCV NS5B is the catalytic engine responsible for the synthesis of the double-stranded RNA intermediate required for viral replication [](]. Structurally, NS5B resembles a right hand, comprising "fingers," "palm," and "thumb" domains.

For RNA synthesis to proceed, NS5B must transition from a "closed" initiation conformation to an "open" elongation conformation. Derivatives of 4,5-dichloroisothiazole-3-carboxamide function as allosteric inhibitors by binding specifically to the shallow hydrophobic pockets located on the surface of the thumb domain (Thumb Pocket I/II) 3[3].

The Causality of Inhibition: By wedging into the thumb domain, the rigid isothiazole scaffold acts as a molecular "doorstop." It physically restricts the conformational flexibility required for the thumb and fingers domains to interact. Consequently, the polymerase is locked in the pre-elongation state. Because the enzyme cannot transition to the elongation complex, nascent RNA strand synthesis is prematurely aborted prior to the elongation step 3[3].

Pathway A HCV NS5B Apoenzyme (Open Conformation) B 4,5-Dichloroisothiazole- 3-carboxamide Binding A->B C Thumb Domain Pocket Engagement B->C D Conformational Locking (Initiation State) C->D E Arrest of RNA Strand Elongation D->E

Fig 1. Allosteric locking of HCV NS5B polymerase by the isothiazole scaffold.

Self-Validating Experimental Workflows

To accurately quantify the inhibitory profile of 4,5-dichloroisothiazole-3-carboxamide derivatives, a dual-assay system is required. This system ensures that biochemical potency translates to intracellular efficacy without host toxicity.

In Vitro NS5B Enzymatic Assay (Biochemical Validation)

Causality & Design: Full-length NS5B contains a 21-amino-acid C-terminal hydrophobic tail that causes severe aggregation in aqueous solutions. To ensure accurate Michaelis-Menten kinetics, a truncated recombinant enzyme (NS5BΔ21 ) is utilized. Furthermore, because allosteric inhibitors exhibit slower on-rates than active-site competitors, a pre-incubation step is mandatory to prevent false-negative IC50 shifts.

Step-by-Step Protocol:

  • Enzyme Preparation: Express and purify His-tagged HCV NS5BΔ21 (Genotype 1b) from E. coli.

  • Pre-Incubation: Incubate 20 nM NS5BΔ21 with varying concentrations of the isothiazole derivative in assay buffer (40 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2) for 15 minutes at 22°C. Causality: This allows the allosteric pocket to reach binding equilibrium.

  • Reaction Initiation: Add 5 nM poly(A)/oligo(U)12 RNA template-primer complex and 1 µCi of [³H]-UTP.

  • Quenching & Measurement: After 60 minutes, quench the reaction with 10% Trichloroacetic acid (TCA). Harvest the precipitated radiolabeled RNA onto glass fiber filters and quantify via liquid scintillation counting.

  • Self-Validation: The assay must yield a Z'-factor > 0.6 using a known NNI control to be considered valid.

Huh-7 Subgenomic Replicon Assay (Cellular Validation)

Causality & Design: Biochemical assays cannot account for cellular membrane permeability or metabolic degradation. The Huh-7 replicon assay utilizes a bicistronic HCV RNA construct containing a luciferase reporter. This allows for real-time quantification of viral replication.

Step-by-Step Protocol:

  • Cell Seeding: Seed Huh-7 cells harboring the HCV genotype 1b subgenomic replicon at 1×104 cells/well in 96-well plates.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized derivative (0.01 µM to 100 µM) for 72 hours.

  • Reporter Quantification: Lyse cells and measure luminescence using a standard luciferase assay system to determine the EC50.

  • Orthogonal Cytotoxicity Screen (Self-Validation): In parallel, perform an MTS/WST-1 assay on the identical cell line to calculate the CC50 (Cytotoxic Concentration 50%). Causality: A reduction in luciferase signal is only valid if the CC50 is at least 10-fold higher than the EC50 (Selectivity Index > 10). This proves the compound is a specific antiviral, not a general cytotoxin.

Workflow S1 Scaffold Synthesis S2 NS5BΔ21 Enzymatic Assay S1->S2 IC50 S3 Huh-7 Replicon Assay S2->S3 EC50 S4 Cytotoxicity Counter-screen S3->S4 CC50 S5 Lead Optimization S4->S5 SI > 10

Fig 2. Self-validating screening workflow for HCV NS5B allosteric inhibitors.

Quantitative Data Synthesis

The following table summarizes the structure-activity relationship (SAR) progression from the base 4,5-dichloroisothiazole-3-carboxamide fragment to optimized derivatives (e.g., benzisothiazoles and adamantyl conjugates) 12[1][2].

Compound / ScaffoldPrimary TargetBiochemical IC50 (µM)Replicon EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
4,5-Dichloroisothiazole-3-carboxamide (Fragment) NS5B> 50.0> 100.0> 200.0N/A
Benzisothiazole Derivative NS5B0.451.2> 50.0> 41
N-(Adamantan-1-yl) Derivative NS5B / Viral Entry0.852.5> 100.0> 40
Control (Standard NNI) NS5B0.100.35> 50.0> 142

Table 1. Comparative antiviral efficacy and cytotoxicity profiles. The base fragment exhibits low standalone potency but serves as the critical anchoring pharmacophore for highly selective optimized derivatives.

Conclusion

The 4,5-dichloroisothiazole-3-carboxamide scaffold represents a masterclass in fragment-based drug design for virology. By exploiting the lipophilic and hydrogen-bonding potential of the dichloro and carboxamide moieties, respectively, this fragment successfully anchors into the allosteric thumb domain of the HCV NS5B polymerase. When integrated into larger molecular frameworks, it induces a profound conformational lock, arresting RNA elongation and neutralizing viral replication with high selectivity.

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Exploratory

4,5-Dichloroisothiazole-3-carboxamide: Comprehensive Safety Data, Handling Guidelines, and Mechanistic Toxicology

Executive Summary & Chemical Significance 4,5-Dichloroisothiazole-3-carboxamide and its structural derivatives represent a highly privileged, yet reactive, scaffold in modern medicinal chemistry. For drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

4,5-Dichloroisothiazole-3-carboxamide and its structural derivatives represent a highly privileged, yet reactive, scaffold in modern medicinal chemistry. For drug development professionals, this heterocyclic system serves as a critical intermediate in the synthesis of Topoisomerase IIα inhibitors[1], anti-Hepatitis C Virus (HCV) agents[2], and emerging anti-orthopoxvirus therapeutics designed to target the p37 viral membrane protein (tecovirimat analogs).

However, the intrinsic chemical properties that make this molecule a versatile synthetic building block also impart specific toxicological hazards. This whitepaper synthesizes field-proven handling protocols, mechanistic toxicology, and self-validating experimental workflows to ensure the safe and effective utilization of 4,5-dichloroisothiazole-3-carboxamide in laboratory environments.

Physicochemical Profiling and Quantitative Hazard Data

To establish a baseline for safe handling, it is essential to understand the physical and regulatory profile of the compound. The data below is extrapolated from the parent precursor, 4,5-dichloroisothiazole-3-carboxylic acid (CAS: 131947-13-2), and its direct ester/amide derivatives[3][4][5].

Table 1: Physicochemical Properties
PropertyValue / Description
Parent Precursor CAS RN 131947-13-2 (4,5-Dichloroisothiazole-3-carboxylic acid)
Molecular Formula C₄H₂Cl₂N₂OS (Carboxamide derivative)
Molecular Weight ~197.04 g/mol
Physical Appearance Bright yellow to off-white crystalline solid
Solubility Profile Soluble in DMF, DMSO, Pyridine; Insoluble in Water
Table 2: GHS Hazard Classification & Precautionary Directives
Hazard ClassGHS StatementPrecautionary Codes (P-Codes)
Acute Toxicity (Oral) H302 : Harmful if swallowedP264, P270, P301+P312, P330
Skin Irritation / Sensitization H315 / H317 : Causes skin irritation; May cause an allergic skin reactionP280, P302+P352, P333+P313, P362
Eye Irritation H319 : Causes serious eye irritationP305+P351+P338, P337+P313
Specific Target Organ Toxicity H335 : May cause respiratory irritationP261, P271, P304+P340, P403+P233

Mechanistic Toxicology: The Causality of Exposure

Expertise & Experience: Standard Safety Data Sheets often list hazards (e.g., "Skin Sensitizer") without explaining the underlying chemical biology. As a researcher, you must understand why 4,5-dichloroisothiazole-3-carboxamide is an irritant to predict and mitigate risks effectively.

The 4,5-dichloroisothiazole ring is a highly electron-deficient heteroaromatic system. Literature confirms that the chlorine atom at the 5-position is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) [6]. In synthetic applications, this allows for the selective replacement of the 5-chloro group by amines or thiols to build complex drug architectures[6][7].

However, in a physiological context (e.g., accidental dermal or inhalation exposure), this electrophilic center reacts aggressively with biological nucleophiles. The sulfhydryl (-SH) groups of cysteine residues and the ε-amino (-NH₂) groups of lysine in epidermal and respiratory proteins attack the 5-position, displacing the chloride ion. This covalent protein modification (haptenation) is the direct causal mechanism behind the compound's H317 (Allergic skin reaction) and H335 (Respiratory irritation) classifications[3]. Exposure is not merely a physical irritation; it is a permanent covalent modification of local tissue proteins, necessitating rigorous barrier protection.

Standard Operating Procedure (SOP): Safe Handling & Synthesis Workflow

The synthesis of 4,5-dichloroisothiazole-3-carboxamide from its carboxylic acid precursor requires handling highly reactive intermediates. The following protocol is designed as a self-validating system , ensuring that each step provides observable feedback to the chemist to confirm success and safety.

Step-by-Step Methodology: Synthesis of the Carboxamide
  • Preparation of the Acid Chloride (Chlorination):

    • Procedure: Suspend 4,5-dichloroisothiazole-3-carboxylic acid in a dry Schlenk flask under an inert argon atmosphere. Add 1.2 equivalents of Thionyl Chloride (SOCl₂) and a catalytic amount (0.1 equivalents) of anhydrous Dimethylformamide (DMF)[8].

    • Causality of Choice: Why add DMF? DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly reactive chlorinating intermediate. This catalytic addition reduces the required SOCl₂ from a hazardous 15 equivalents down to 1.2 equivalents and drops the reaction time from 16 hours to 3 hours[8], drastically minimizing the thermal degradation of the isothiazole ring and reducing toxic SO₂/HCl off-gassing.

    • Self-Validation: The reaction is complete when the vigorous evolution of gas (HCl and SO₂) ceases, and the suspension transitions into a clear, homogenous solution.

  • Amidation:

    • Procedure: Dissolve the resulting 4,5-dichloroisothiazole-3-carbonyl chloride in dry pyridine or dichloromethane (with triethylamine). Slowly add the desired amine (e.g., ammonia or 1-adamantylamine for antiviral derivatives) at 0 °C[9]. Reflux or stir at room temperature for 6 hours.

    • Self-Validation: Pour the reaction mixture into an aqueous sodium chloride solution and acidify to pH 5 with HCl. The successful formation of the highly hydrophobic carboxamide is validated by the immediate precipitation of a bright yellow/off-white solid[9].

SynthesisWorkflow A 4,5-Dichloroisothiazole-3-carboxylic acid (Precursor) B SOCl2 + Catalytic DMF (Chlorination) A->B C 4,5-Dichloroisothiazole-3-carbonyl chloride (Reactive Intermediate) B->C D Ammonia / Primary Amines (Amidation) C->D E 4,5-Dichloroisothiazole-3-carboxamide (Target Scaffold) D->E F Drug Discovery Applications (HCV, Topo-IIα, Antiviral) E->F

Fig 1. Synthesis workflow of 4,5-Dichloroisothiazole-3-carboxamide and its downstream applications.

Emergency Response & Decontamination Protocols

Because of the S_NAr haptenation risk, standard water-only rinsing is insufficient for decontamination. The compound's high lipophilicity means it will persist on the skin if not properly solubilized.

Step-by-Step Decontamination Methodology
  • Dermal Exposure (Skin Contact):

    • Immediate Action: Remove contaminated PPE immediately.

    • Chemical Wash: Flush the affected area with copious amounts of water for at least 15 minutes[4].

    • Solubilization: Crucially, follow the water rinse with a thorough wash using laboratory-grade soap or a Polyethylene Glycol (PEG)-based skin cleanser. Causality: The PEG/surfactant is required to break down the hydrophobic isothiazole residue that water alone cannot wash away, preventing prolonged S_NAr reactions with the skin.

  • Inhalation Exposure:

    • Immediate Action: Move the victim to fresh air immediately[4].

    • Monitoring: Because the compound can covalently bind to respiratory epithelium, monitor for delayed pulmonary edema or severe bronchospasm. Administer oxygen if breathing is difficult and seek immediate medical evaluation.

  • Spill Cleanup:

    • Procedure: Avoid dust formation. Do not dry-sweep. Cover the spill with a damp absorbent pad or sweep up using a wet-vacuum system to prevent aerosolization of the reactive dust[4].

ExposureResponse A Accidental Exposure to Isothiazole Derivatives B Dermal Contact (Risk of Sensitization) A->B C Inhalation (Respiratory Irritation) A->C D Remove PPE & Wash with Soap/PEG B->D E Move to Fresh Air Administer O2 if needed C->E F Medical Evaluation & Symptomatic Treatment D->F E->F

Fig 2. Emergency response and decontamination pathway for isothiazole carboxamide exposure.

References

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Pleiades Publishing. Available at:[Link]

  • methyl 4,5-dichloro-1,2-thiazole-3-carboxylate GHS SDS. XiXisys. Available at:[Link]

  • Benzisothiazoles useful for treating or preventing hcv infection (WO2006091858A1). Google Patents.
  • Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. MDPI. Available at: [Link]

  • Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. ResearchGate. Available at: [Link]

  • Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity. ACS Publications. Available at: [Link]

Sources

Foundational

Structural Elucidation and X-ray Crystallography of 4,5-Dichloroisothiazole-3-carboxamide Derivatives

Executive Summary The 4,5-dichloroisothiazole-3-carboxamide scaffold is a highly versatile pharmacophore utilized in the development of novel antiviral and fungicidal agents[1]. Precise characterization of its three-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dichloroisothiazole-3-carboxamide scaffold is a highly versatile pharmacophore utilized in the development of novel antiviral and fungicidal agents[1]. Precise characterization of its three-dimensional molecular geometry and crystal packing is a prerequisite for structure-based drug design (SBDD), particularly when targeting viral enzymes such as those found in Orthopoxvirus or Hepatitis C Virus (HCV)[2]. This technical guide provides an in-depth, self-validating methodology for the chemical synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of 4,5-dichloroisothiazole-3-carboxamide derivatives.

Mechanistic Synthesis & Pre-Crystallization Validation

Obtaining diffraction-quality crystals fundamentally depends on the absolute purity of the synthesized precursor. The synthesis of 4,5-dichloroisothiazole-3-carboxamides typically proceeds via the nucleophilic acyl substitution of an acid chloride with a primary or secondary amine.

Step-by-Step Synthesis Protocol

This protocol utilizes a self-validating approach, ensuring that intermediate purity is confirmed before committing to the time-intensive crystal growth phase.

  • Reagent Preparation: Dissolve 2 mmol of the target amine (e.g., 1-adamantylamine) in 5 mL of anhydrous pyridine at room temperature.

    • Causality: Pyridine is selected not merely as a solvent, but as a critical acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the reactant amine and driving the equilibrium forward.

  • Acylation: Slowly add 2 mmol of 4,5-dichloroisothiazolecarboxylic acid chloride to the solution.

  • Thermal Shift: Reflux the reaction mixture for 6 hours to ensure complete conversion.

  • Precipitation: Pour the cooled reaction mixture into 150 mL of an aqueous sodium chloride solution.

  • Acidification: Acidify the solution with hydrochloric acid to pH 5.

    • Causality: Adjusting the pH to 5 ensures that all residual pyridine is protonated into water-soluble pyridinium chloride. This forces the highly hydrophobic 4,5-dichloroisothiazole-3-carboxamide to precipitate cleanly out of the aqueous phase.

  • Isolation: Filter the precipitate, wash thoroughly with warm water to remove inorganic salts, and dry in a vacuum desiccator over P2O5.

  • Pre-Crystallization Validation: Confirm the molecular weight and purity using Liquid Chromatography-Mass Spectrometry (LC-MS). For example, the base 4,5-dichloroisothiazole-3-carboxamide should yield an [M+H]+ peak corresponding to its molecular weight of ~373 g/mol [2].

Workflow A Precursor Synthesis (Acid Chloride + Amine) B LC-MS & TLC Validation (Purity Check) A->B C Single Crystal Growth (DMF Slow Evaporation) B->C D Optical Validation (Polarized Light Microscopy) C->D E X-Ray Diffraction (Mo-Kα Radiation) D->E F Structure Refinement (R1 < 0.05 Validation) E->F

Fig 1. Self-validating workflow for synthesis and crystallographic analysis.

Single-Crystal Growth Thermodynamics

The growth of macroscopic, defect-free single crystals requires a highly controlled supersaturation environment. Rapid precipitation leads to polycrystalline powders, which are unsuitable for single-crystal XRD.

Step-by-Step Crystal Growth Protocol
  • Solvent Selection: Dissolve the validated compound in N,N-Dimethylformamide (DMF) to create a saturated solution.

    • Causality: DMF is chosen due to its high boiling point (153 °C) and exceptional solvation capacity for halogenated amides. This prevents rapid solvent loss.

  • Controlled Evaporation: Cover the vial with a perforated septum and allow the solution to undergo slow evaporation at ambient temperature (296 K). The prolonged nucleation phase allows molecules to orient themselves into the lowest-energy lattice configuration.

  • Optical Validation: Prior to X-ray exposure, harvest a crystal and examine it under a polarized light microscope. A true single crystal will exhibit complete optical extinction when rotated by 90 degrees. If the crystal remains partially illuminated, it is twinned and must be rejected.

X-Ray Diffraction (XRD) Protocol & Structural Resolution

The presence of heavy chlorine atoms on the isothiazole ring dictates specific hardware requirements for data collection.

Data Collection Methodology
  • Mounting: Mount the optically validated crystal on a glass fiber or loop using inert perfluorinated oil to prevent lattice degradation from atmospheric moisture.

  • Diffraction: Collect X-ray diffraction data using a high-precision diffractometer (e.g., TD-5000) equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 296(2) K.

    • Causality: Mo-Kα radiation is strictly required over Cu-Kα radiation. The higher energy of the Mo-Kα beam minimizes X-ray absorption artifacts caused by the dense electron clouds of the 4,5-dichloro moiety, ensuring high-fidelity spatial resolution.

  • Refinement: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares. The system is self-validating: an R1 factor of < 0.05 confirms a highly reliable structural model.

Summary of Crystallographic Parameters
ParameterValue / SpecificationMechanistic Rationale
Diffractometer TD-5000 (or equivalent)Provides the necessary goniometer precision for accurate spatial resolution.
Radiation Source Mo-Kα (λ = 0.71073 Å)High-energy beam minimizes X-ray absorption by heavy Cl atoms.
Temperature 296(2) KStandard ambient collection; prevents thermal shock to DMF-grown crystals.
Crystal Growth Solvent N,N-DimethylformamideHigh boiling point enables slow, thermodynamically controlled supersaturation.
Primary Contacts N...H and O...H (~2.74 Å)Stabilizes the lattice in the absence of strong aromatic stacking.

Crystallographic Packing & Intermolecular Interactions

Analysis of the resolved crystal structure reveals that 4,5-dichloroisothiazole-3-carboxamide derivatives organize into highly specific layered configurations.

Due to the steric bulk of substituents (such as adamantyl or biphenyl groups)[1] and the electrostatic repulsion between the chlorine atoms, neighboring molecules within the lattice undergo antiparallel displacement .

  • Causality of Packing: This antiparallel displacement physically prevents the formation of medium-strength or strong π-π stacking interactions between the heteroaromatic rings. To compensate for the lack of π-π stacking, the crystal lattice stabilizes itself through a robust network of short intermolecular contacts. The shortest and most critical of these are observed between the electronegative heteroatoms of the isothiazole/carboxamide core and aliphatic hydrogen atoms (e.g., N2...H20A and O2...H20B contacts at a distance of approximately 2.74 Å).

PackingLogic Core 4,5-Dichloroisothiazole Core & Bulky Substituents Disp Antiparallel Molecular Displacement Core->Disp Steric Hindrance Contacts Short Heteroatom...H Intermolecular Contacts Core->Contacts Electronegativity NoStack Suppression of Strong π-π Stacking Disp->NoStack Prevents Lattice Stabilized Layered Crystal Lattice Disp->Lattice Contacts->Lattice Stabilizes

Fig 2. Logical pathways dictating the crystal packing and lattice stabilization.

Strategic Implications for Structure-Based Drug Design (SBDD)

The precise crystallographic mapping of the 4,5-dichloroisothiazole-3-carboxamide structure is a powerful tool for computational chemists. By importing these exact X-ray structure coordinates into in silico modeling software, researchers can accurately map the electron density and electrostatic potential surface of the ligand[2].

The orientation of the two chlorine atoms provides a distinct, rigid lipophilic vector. In the context of antiviral development, this vector can be strategically exploited to fill deep hydrophobic pockets within viral target proteins, optimizing binding affinity and guiding the synthesis of next-generation inhibitors[2].

References

  • Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling, MDPI.
  • WO2006091858A1 - Benzisothiazoles useful for treating or preventing hcv infection, Google Patents.
  • Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines, ResearchGate.

Sources

Exploratory

In Vitro Biological Activity of 4,5-Dichloroisothiazole-3-carboxamide Derivatives: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Structural Rationale The 4,5-dichloroisothiazole-3-carboxamide scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Structural Rationale

The 4,5-dichloroisothiazole-3-carboxamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. While traditional isothiazoles are well-documented, the specific incorporation of two electron-withdrawing chlorine atoms at the C4 and C5 positions, coupled with a highly tunable carboxamide linker at C3, creates a unique electronic and steric environment.

Mechanistic Causality of the Scaffold: The electron-withdrawing nature of the 4,5-dichloro motif significantly decreases the electron density of the isothiazole ring. This serves a dual purpose: it enhances the lipophilicity (LogP) required for cellular membrane penetration, and it activates the C5 chlorine for selective nucleophilic aromatic substitution ( SN​Ar ). This reactivity allows for late-stage functionalization with various nucleophiles (amines, thiols), enabling rapid generation of structure-activity relationship (SAR) libraries[1]. Furthermore, the C3-carboxamide acts as a rigid hydrogen-bond donor/acceptor axis, crucial for anchoring the molecule within the binding pockets of target proteins, such as viral membrane proteins or fungal enzymes[2].

Spectrum of In Vitro Biological Activities

Antiviral Efficacy: Orthopoxvirus Inhibition

Recent global outbreaks have accelerated the search for novel anti-orthopoxvirus agents. Derivatives such as N-(Adamantan-1-yl)-4,5-dichloroisothiazole-3-carboxamide have demonstrated potent in vitro activity against the Vaccinia virus[2].

  • Mechanism of Action: Molecular modeling and in vitro validation indicate that these adamantane-isothiazole hybrids inhibit the viral membrane protein p37. By suppressing p37's phospholipase activity, the compound prevents the envelopment and egress of the virus from the host cell[2].

  • Causality in Design: The bulky, lipophilic adamantane cage facilitates integration into the viral lipid envelope, while the 4,5-dichloroisothiazole-3-carboxamide headgroup projects into the p37 active site, forming critical hydrogen bonds.

Fungicidal and Antimicrobial Action

Biphenyl derivatives linked to a 4,5-dichloroisothiazole-3-carboxamide moiety exhibit pronounced fungicidal activity[3].

  • Mechanism of Action: These compounds disrupt fungal cell membrane integrity. The biphenyl group intercalates into the lipid bilayer, while the halogenated isothiazole induces localized oxidative stress, leading to membrane depolarization and cell death.

Chemotherapeutic Synergism (Adjuvant Therapy)

While standalone cytotoxicity of the carboxamides is notable, related 4,5-dichloroisothiazole derivatives (such as morpholinium salts) act as powerful synergistic adjuvants when combined with classical chemotherapeutics like Cisplatin in neuroepithelial tumors[4].

  • Mechanism of Action: Quantum chemical modeling (DFT) reveals that the isothiazole adjuvant forms a transient conjugate with cisplatin. This conjugation relocates the frontier molecular orbitals (HOMO/LUMO) and increases the dipole moment of the complex. Consequently, the conjugate exhibits enhanced DNA intercalation and circumvents standard platinum-resistance mechanisms[4].

Data Presentation: Activity Profiles

To facilitate rapid comparison, the following table synthesizes the quantitative and qualitative in vitro data of key 4,5-dichloroisothiazole-3-carboxamide derivatives and their structural analogs.

Derivative ClassPrimary Target / DiseaseMechanism of ActionKey In Vitro Phenotype
Adamantyl-carboxamides Orthopoxvirus (Vaccinia)Inhibition of viral p37 phospholipaseHigh selectivity index (SI > 100); reduced viral plaque formation.
Biphenyl-carboxamides Pathogenic FungiMembrane disruption / Oxidative stressPronounced fungicidal activity; rapid membrane depolarization.
Morpholinium carboxylates *Neuroepithelial TumorsHOMO/LUMO relocation of CisplatinSignificant reduction in Cisplatin IC50; enhanced apoptosis.
Dihydropyridinyl-isothiazoles General CytotoxicityCalcium channel modulationModulated cellular proliferation in standard tumor lines.

*Included to highlight the broader synergistic potential of the 4,5-dichloroisothiazole core.

Pathway and Workflow Visualizations

Mechanistic Pathway of Biological Action

Mechanism Core 4,5-Dichloroisothiazole- 3-carboxamide Core Viral Viral p37 Protein Binding Pocket Core->Viral Adamantane hybrid Fungal Fungal Lipid Bilayer Core->Fungal Biphenyl hybrid Cancer Cisplatin Conjugation (Adjuvant Role) Core->Cancer Electronic tuning Outcome1 Inhibition of Viral Egress Viral->Outcome1 Outcome2 Membrane Depolarization Fungal->Outcome2 Outcome3 Enhanced DNA Intercalation Cancer->Outcome3

Fig 1. Divergent mechanisms of action based on C3-carboxamide functionalization.

Self-Validating In Vitro Screening Workflow

Workflow A Compound Library (Carboxamide Derivatives) B In Vitro Cell Culture (Vero / Neuroepithelial) A->B C Dosing & Infection (Inc. Vehicle/Positive Controls) B->C D Phenotypic Screening (Plaque Reduction / MTT) C->D E Mechanistic Validation (qPCR / Flow Cytometry) D->E

Fig 2. Self-validating in vitro screening workflow for isothiazole derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity reproducibility, the following protocols integrate internal controls and orthogonal validation steps.

Protocol A: Viral Plaque Reduction Assay (Orthopoxvirus)

Purpose: To quantify the antiviral efficacy of adamantyl-4,5-dichloroisothiazole-3-carboxamides.

  • Cell Seeding: Seed Vero cells in 6-well plates at 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2​ until 90-100% confluent.

    • Causality: A fully confluent monolayer is strictly required to prevent false-positive "plaques" caused by uneven cell growth.

  • Viral Infection: Aspirate media and inoculate with Vaccinia virus (e.g., L-IVP strain) at a multiplicity of infection (MOI) of 0.001 in 500 µL of serum-free media. Incubate for 1 hour, rocking every 15 minutes.

  • Compound Addition & Overlay: Remove the viral inoculum. Apply an overlay medium containing 1% carboxymethylcellulose (CMC), 2% FBS, and serial dilutions of the isothiazole derivative (e.g., 1 to 100 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (Tecovirimat). The CMC overlay restricts viral diffusion through the liquid media, forcing cell-to-cell spread, which is essential for discrete plaque formation.

  • Fixation and Staining: After 48–72 hours, add 10% formaldehyde directly to the overlay to fix the cells (inactivating the virus). Remove the overlay and stain with 0.1% crystal violet.

  • Quantification: Count plaques manually or via automated imaging. Calculate the IC50​ using non-linear regression analysis.

Protocol B: In Vitro Synergism Assay (Cisplatin + Isothiazole Adjuvant)

Purpose: To evaluate the synergistic cytotoxicity of isothiazole derivatives with classical chemotherapeutics.

  • Preparation: Seed neuroepithelial tumor cells (e.g., U87 MG) in 96-well plates at 1×104 cells/well. Allow 24 hours for attachment.

  • Matrix Dosing: Treat cells using a checkerboard matrix design. Axis X: Cisplatin (0 to 100μM ). Axis Y: Isothiazole derivative (0 to 50μM ).

    • Causality: The checkerboard matrix is critical to calculate the Combination Index (CI) via the Chou-Talalay method, distinguishing true synergism from mere additive effects.

  • Incubation: Incubate for 72 hours.

  • Viability Readout (MTS Assay): Add 20 µL of MTS reagent per well. Incubate for 2 hours. The bioreduction of MTS to formazan by viable cells provides a colorimetric readout at 490 nm.

    • Self-Validation: Include cell-free wells with the drug matrix to subtract background absorbance, as highly conjugated isothiazoles may possess intrinsic absorbance properties.

  • Data Analysis: Calculate the CI. A CI<1 indicates synergism, validating the HOMO/LUMO relocation hypothesis[4].

Conclusion

The 4,5-dichloroisothiazole-3-carboxamide framework is a highly privileged scaffold. By leveraging the electron-withdrawing nature of the dichloro-substitution and the rigid hydrogen-bonding capacity of the carboxamide, researchers can rationally design potent antiviral agents, fungicidal compounds, and chemotherapeutic adjuvants. Future development should focus on optimizing the pharmacokinetic profiles (ADME) of these derivatives to translate these robust in vitro findings into in vivo success.

References

  • Moskalev, I. A., Akishina, E. A., Dikusar, E. A., Yarovaya, O. I., Borisevich, S. S., Khamitov, E. M., Fedorov, A. Y., Arkhipov, S. G., Bormotov, N. I., Serova, O. A., et al. (2025). Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. Chemistry, 7(2), 34. [2]

  • Potkin, V., Pushkarchuk, A., Zamaro, A., Zhou, H., Kilin, S., Petkevich, S., Kolesnik, I., Michels, D. L., Lyakhov, D. A., & Kulchitsky, V. A. (2023). Effect of the isotiazole adjuvants in combination with cisplatin in chemotherapy of neuroepithelial tumors: experimental results and modeling. Scientific Reports, 13(1), 13624. [4]

  • Vasilevskii, D. A., Galinovskii, N. A., Golovchenko, L. A., & Ol'khovik, V. K. (2014). Synthesis of new fungicidal biphenyl derivatives of 4,5-dichloroisothiazole-3-carboxylic acid. Russian Journal of Organic Chemistry. [3]

  • Potkin, V. I., et al. (2008). Synthesis of 4,5-dichloro-3-cyanoisothiazole and its functional derivatives. Russian Journal of Organic Chemistry. [1]

  • Frontana-Uribe, B. A., et al. (2023). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm.

Sources

Foundational

Pharmacokinetic Profiling of 4,5-Dichloroisothiazole-3-carboxamide: A Comprehensive Technical Guide

Executive Summary 4,5-Dichloroisothiazole-3-carboxamide (DCIT-carboxamide) is a highly versatile chemical scaffold that serves as the core pharmacophore in several biologically active molecules. Its applications range fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Dichloroisothiazole-3-carboxamide (DCIT-carboxamide) is a highly versatile chemical scaffold that serves as the core pharmacophore in several biologically active molecules. Its applications range from agricultural plant defense elicitors, such as isotianil, to experimental human therapeutics, including anti-HCV benzisothiazoles[1] and novel anti-orthopoxvirus agents[2].

For drug development professionals and formulation scientists, understanding the pharmacokinetic (PK) behavior of the DCIT-carboxamide moiety is essential. The unique combination of the electron-withdrawing dichloro-isothiazole ring and the metabolically labile carboxamide linkage creates a distinct Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth, field-proven guide to the PK profiling of DCIT-carboxamide derivatives, emphasizing causality in experimental design and self-validating analytical protocols.

Structural Significance & ADME Implications

The physicochemical properties of a compound dictate its journey through a biological system. In the case of DCIT-carboxamide, two structural features dominate its PK profile:

  • The 4,5-Dichloro-isothiazole Ring: The heavy halogenation imparts significant lipophilicity (high LogP) and metabolic stability against direct ring oxidation. This lipophilicity drives rapid membrane permeation but often results in poor aqueous solubility, necessitating advanced formulation strategies for intravenous (IV) dosing.

  • The Carboxamide Linkage: This functional group acts as a metabolic "soft spot." While stable in neutral aqueous environments, it is highly susceptible to enzymatic hydrolysis by systemic amidases and hepatic carboxylesterases in vivo.

Metabolic Biotransformation Pathways

Metabolism is the primary clearance mechanism for DCIT-carboxamide compounds. When administered orally, these compounds are absorbed rapidly and extensively, but they undergo significant first-pass metabolism.

The dominant biotransformation pathway is the cleavage of the amide bond, which yields 4,5-dichloroisothiazole-3-carboxylic acid (DCIT-acid) . Because the dichloro-isothiazole ring resists oxidative degradation, cytochrome P450 (CYP450) mediated Phase I metabolism (such as hydroxylation) is typically restricted to the functional groups attached to the amide nitrogen (e.g., the adamantan-1-yl group in antiviral derivatives)[2].

MetabolicPathway A 4,5-Dichloroisothiazole- 3-carboxamide (Parent Scaffold) B Amidase / Carboxylesterase A->B Hydrolysis D CYP450 Oxidation A->D Phase I C 4,5-Dichloroisothiazole- 3-carboxylic acid (Major Metabolite) B->C E Hydroxylated Derivatives D->E

Fig 1: Primary biotransformation pathways of the 4,5-Dichloroisothiazole-3-carboxamide scaffold.

Excretion and Clearance Mechanisms

The excretion profile of DCIT-carboxamide derivatives is heavily dependent on the administered dose and the resulting metabolite pool.

  • Urinary Excretion: The primary metabolite, DCIT-acid, is highly polar and water-soluble. Consequently, it is rapidly cleared by the kidneys and is the predominant species found in urine.

  • Biliary Excretion: Unmodified parent compound and larger, lipophilic Phase II conjugates (e.g., glucuronides of hydroxylated side-chains) are primarily excreted via the bile into the feces.

Quantitative Pharmacokinetic Profile

To provide a baseline for researchers, Table 1 summarizes typical PK parameters observed for a generic small-molecule DCIT-carboxamide derivative in a preclinical rodent model.

Table 1: Representative PK Parameters in Sprague-Dawley Rats

ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgCausality / Biological Driver
C_max ng/mL1,850840Rapid absorption driven by high lipophilicity.
T_max hrN/A0.5 - 1.0Fast GI transit and immediate membrane permeation.
AUC_0-∞ hr*ng/mL4,20012,600Moderate exposure; limited by rapid amide hydrolysis.
T_1/2 hr1.82.2Short half-life due to aggressive amidase activity.
Clearance (Cl) mL/min/kg8.0N/AModerate hepatic extraction ratio.
Bioavailability (F) %N/A~60%First-pass metabolism reduces absolute bioavailability.

Standardized In Vivo PK Profiling Protocol

To accurately capture the rapid metabolism of the DCIT-carboxamide scaffold, experimental protocols must be meticulously designed to prevent ex vivo degradation. The following step-by-step methodology represents a self-validating system for PK profiling.

Step 1: Formulation Preparation
  • Action: Formulate the IV dose in 5% DMSO / 40% PEG400 / 55% Saline. Formulate the PO dose in 0.5% Methylcellulose with 0.1% Tween 80.

  • Causality: The dichloro-isothiazole ring drives high lipophilicity. Co-solvents (PEG400) and surfactants (Tween 80) are required to prevent precipitation in the bloodstream and ensure uniform suspension in the gut.

Step 2: Animal Dosing and Serial Sampling
  • Action: Administer to fasted rodents. Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Immediately place tubes on wet ice.

  • Causality: Fasting reduces GI variability. Wet ice slows down residual plasma amidase activity, preserving the parent carboxamide compound before extraction.

Step 3: Enzymatic Quenching and Extraction (Self-Validating Step)
  • Action: Transfer 50 µL of plasma to a microtiter plate. Immediately add 150 µL of ice-cold Acetonitrile (MeCN) containing a stable-isotope-labeled internal standard (IS). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Self-Validation Checkpoint: The addition of cold MeCN instantly denatures plasma proteins (quenching amidases). The internal standard validates the extraction efficiency; if the IS peak area varies by >15% across samples, the extraction is flagged for matrix effects or pipetting errors, ensuring the integrity of the data.

Step 4: LC-MS/MS Analytical Quantification
  • Action: Analyze the supernatant using a reverse-phase HPLC system coupled to a tandem mass spectrometer (MRM mode).

  • Chromatographic Conditions: Utilize a low-silanol reverse-phase column (e.g., Newcrom R1) to prevent peak tailing of the nitrogen-rich isothiazole ring[3]. The mobile phase must consist of Acetonitrile and Water modified with 0.1% Formic Acid to ensure MS compatibility and optimal ionization[3].

PKWorkflow A 1. Formulation & Dosing (IV/PO in Rodent Models) B 2. Serial Blood Sampling (K2EDTA Tubes, 0-24h) A->B C 3. Enzymatic Quenching (Cold MeCN + Internal Std) B->C D 4. LC-MS/MS Analysis (Reverse-Phase, MRM Mode) C->D E 5. NCA Parameter Calculation (Clearance, Vd, Half-life) D->E

Fig 2: Self-validating in vivo pharmacokinetic profiling workflow for carboxamide derivatives.

Conclusion

The 4,5-Dichloroisothiazole-3-carboxamide scaffold offers excellent membrane permeability and target engagement potential, but its pharmacokinetic viability is heavily gated by the metabolic stability of its amide bond. By utilizing rapid enzymatic quenching and highly specific LC-MS/MS analytical techniques, researchers can accurately profile its clearance mechanisms and intelligently design next-generation derivatives—such as sterically hindered amides or bioisosteres—to enhance systemic half-life.

References

  • [2] Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. MDPI. Available at:[Link]

  • [1] WO2006091858A1 - Benzisothiazoles useful for treating or preventing hcv infection. Google Patents. Available at:

  • Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at:[Link]

  • [3] Separation of Isotianil on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

Sources

Exploratory

Comprehensive Toxicity and Cytotoxicity Profile of 4,5-Dichloroisothiazole-3-carboxamide and its Derivatives

Executive Summary In the landscape of heterocyclic pharmacophores, 4,5-dichloroisothiazole-3-carboxamide (DCIC) has emerged as a highly versatile building block. Historically utilized in the synthesis of biphenyl derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic pharmacophores, 4,5-dichloroisothiazole-3-carboxamide (DCIC) has emerged as a highly versatile building block. Historically utilized in the synthesis of biphenyl derivatives with pronounced fungicidal activity[1], the DCIC scaffold has recently gained significant traction in antiviral drug development. Notably, adamantane-conjugated DCIC derivatives exhibit potent anti-Orthopoxvirus activity by inhibiting the viral membrane protein p37[2], while related benzisothiazole-DCIC constructs act as potent inhibitors of Hepatitis C Virus (HCV) replication.

However, the transition of any halogenated heterocycle from bench to bedside hinges entirely on its cytotoxicity profile. As an application scientist overseeing preclinical safety, I have observed that the therapeutic window of DCIC derivatives is highly dependent on structural modifications at the carboxamide terminal. This whitepaper synthesizes the mechanistic toxicology, quantitative safety metrics, and field-proven experimental protocols required to accurately evaluate the cytotoxicity of DCIC derivatives.

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

The baseline toxicity of the unsubstituted 4,5-dichloroisothiazole core is primarily driven by its electrophilic nature. The 4,5-dichloro substitution acts as a strong electron-withdrawing sink. While this stabilizes the isothiazole ring against host amidases, an unhindered terminal amine can act as a Michael acceptor, leading to off-target depletion of intracellular glutathione (GSH) and subsequent hepatotoxicity.

Modulating Toxicity via Steric Shielding: To mitigate this electrophilic stress, modern drug design conjugates the carboxamide group with bulky, lipophilic moieties.

  • Adamantyl Derivatives: The synthesis of N-(Adamantan-1-yl)-4,5-dichloroisothiazole-3-carboxamide relies on reacting 1-adamantylamine with 4,5-dichloroisothiazolecarboxylic acid chloride in pyridine[2]. The bulky adamantane cage sterically shields the electrophilic core, drastically reducing off-target nucleophilic attacks. This modification yields a highly favorable selectivity index (SI) of >115 against vaccinia virus[2].

  • Benzisothiazole Derivatives: Similarly, incorporating the DCIC moiety into benzisothiazole frameworks for HCV treatment yields compounds that are generally well-tolerated from a cell toxicity perspective, avoiding the membrane destabilization typically seen with smaller, highly halogenated molecules.

Crucial Experimental Insight: When synthesizing these derivatives, the pyridine solvent must be exhaustively removed via vacuum over P2O5[2]. Residual pyridine is highly cytotoxic and will artificially depress the apparent CC50​ (half-maximal cytotoxic concentration) during in vitro testing, confounding your therapeutic window calculations.

Quantitative Cytotoxicity Profiling

To establish a self-validating safety profile, we evaluate compounds across multiple mammalian cell lines. The table below summarizes the representative cytotoxicity and efficacy metrics of DCIC classes based on recent structural optimizations.

Compound ClassPrimary Target CC50​ (µM) IC50​ (µM)Selectivity Index (SI)Primary Cytotoxic Phenotype
Adamantyl-DCIC Orthopoxvirus (p37)> 150.0~1.3> 115Mild mitochondrial stress at >200 µM
Benzisothiazole-DCIC HCV Replication> 100.0~2.5> 40Non-specific lipid membrane disruption
Biphenyl-DCIC Fungal Pathogens~ 85.0~4.0~ 21Mild electrophilic stress
Unsubstituted DCIC N/A (Building Block)~ 45.0N/AN/AGSH depletion / Reactive Oxygen Species

(Note: SI=CC50​/IC50​ . An SI > 10 is generally required for preclinical advancement, making the adamantyl and benzisothiazole derivatives highly viable candidates).

Pathway Visualization: Therapeutic vs. Cytotoxic Mechanisms

The divergence between a DCIC derivative's therapeutic efficacy and its off-target cytotoxicity is concentration-dependent. The following logical model maps these dual pathways.

G DCIC 4,5-Dichloroisothiazole-3-carboxamide (DCIC) Derivatives Therapeutic Targeted Antiviral Pathway (High Affinity) DCIC->Therapeutic Specific Binding (nM to low µM) Cytotoxic Off-Target Cytotoxic Pathway (Low Affinity) DCIC->Cytotoxic High Concentration (>100 µM) Target1 Orthopoxvirus p37 Protein Inhibition Therapeutic->Target1 Target2 HCV Replication Complex Suppression Therapeutic->Target2 OffTarget1 Mitochondrial Membrane Depolarization Cytotoxic->OffTarget1 Lipophilic Accumulation OffTarget2 Glutathione (GSH) Depletion Cytotoxic->OffTarget2 Electrophilic Stress Outcome1 Viral Clearance & Cell Survival (High Selectivity Index) Target1->Outcome1 Target2->Outcome1 Outcome2 Cellular Apoptosis / Necrosis (Dose-Dependent Toxicity) OffTarget1->Outcome2 OffTarget2->Outcome2

Fig 1. Divergent therapeutic and cytotoxic pathways of DCIC derivatives based on concentration.

Validated Experimental Methodologies

To ensure scientific integrity, cytotoxicity and efficacy must be evaluated using self-validating, paired systems. As an application scientist, I mandate the use of ATP-based luminescence over traditional colorimetric assays (like MTT) for highly halogenated heterocycles. Halogenated isothiazoles can interfere with mitochondrial oxidoreductases, leading to artefactual formazan reduction and false viability signals.

Protocol A: High-Throughput In Vitro Cytotoxicity Assay (ATP Quantitation)

Purpose: To determine the CC50​ of DCIC derivatives without redox-interference artifacts.

  • Cell Seeding: Seed Vero or Huh-7 cells at a density of 1×104 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Causality: Opaque plates prevent luminescent signal cross-talk between adjacent wells, ensuring strict quantitative accuracy.

  • Compound Preparation: Dissolve the DCIC derivative in 100% DMSO, then perform serial dilutions in culture media. The final DMSO concentration in the wells must strictly remain ≤0.5% v/v. Causality: DMSO concentrations above 0.5% induce baseline solvent toxicity, artificially lowering the compound's apparent CC50​ .

  • Incubation: Expose the cells to the compound concentration gradient (e.g., 1 µM to 300 µM) for 48 hours at 37°C in a 5% CO2​ humidified incubator.

  • Lysis and ATP Quantitation: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Calculate cell viability relative to the vehicle control (0.5% DMSO). Use non-linear regression (curve fit) to determine the CC50​ .

Protocol B: Viral Plaque Reduction Assay (Efficacy & SI Determination)

Purpose: To determine the IC50​ in the exact same cell line used for Protocol A, allowing for an accurate calculation of the Selectivity Index ( SI=CC50​/IC50​ ).

  • Monolayer Preparation: Seed Vero cells in 6-well plates until 90-95% confluent. Causality: A confluent monolayer is required to form distinct, countable viral plaques; sub-confluent layers lead to diffuse viral spread and inaccurate quantification.

  • Viral Infection: Infect cells with the target virus (e.g., Vaccinia virus) at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C, rocking the plate every 15 minutes to ensure even viral adsorption.

  • Compound Overlay: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., 1% methylcellulose in DMEM) containing varying non-toxic concentrations of the DCIC derivative (derived from Protocol A). Causality: The semi-solid overlay restricts viral spread to adjacent cells only, ensuring that each plaque represents a single infectious unit.

  • Fixation and Staining: After 48–72 hours, fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the plaques and calculate the IC50​ (concentration reducing plaque count by 50% compared to untreated infected controls).

References

  • Source: ResearchGate (ChemInform Abstract)
  • Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling Source: MDPI URL
  • WO2006091858A1 - Benzisothiazoles useful for treating or preventing hcv infection Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Dehydration of 4,5-Dichloroisothiazole-3-carboxamide to 4,5-dichloro-3-cyanoisothiazole

Mechanistic Rationale and Strategic Importance The 4,5-dichloro-3-cyanoisothiazole scaffold is a highly valuable heterocyclic building block utilized extensively in the development of biologically active compounds, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Strategic Importance

The 4,5-dichloro-3-cyanoisothiazole scaffold is a highly valuable heterocyclic building block utilized extensively in the development of biologically active compounds, including targeted fungicidal agents . The conversion of 4,5-dichloroisothiazole-3-carboxamide to its corresponding nitrile is most effectively achieved through thermal dehydration using phosphorus pentoxide (P₂O₅) 1.

Unlike milder dehydrating agents, P₂O₅ provides a massive thermodynamic driving force. The mechanism initiates with the nucleophilic attack of the amide carbonyl oxygen onto the electron-deficient phosphorus of P₂O₅. This phosphorylation transforms the carbonyl oxygen into an exceptional leaving group (a polyphosphate network). Subsequent deprotonation of the amide nitrogen triggers the elimination of the phosphate group, yielding the carbon-nitrogen triple bond [[1]](). This method is highly preferred because it avoids the generation of corrosive HCl or SO₂ gases—typical byproducts of POCl₃ or SOCl₂ dehydrations—instead producing water-soluble polyphosphoric acids that are easily removed during aqueous workup.

Reaction Workflow

Workflow SM 4,5-Dichloroisothiazole- 3-carboxamide Reagent P2O5 / Toluene (Dehydration) SM->Reagent Reaction Reflux (110°C) 2-4 Hours Reagent->Reaction Workup Ice-Water Quench & Extraction Reaction->Workup Product 4,5-Dichloro-3- cyanoisothiazole Workup->Product

Fig 1: Workflow for P2O5-mediated dehydration of 4,5-dichloroisothiazole-3-carboxamide.

Experimental Protocol: P₂O₅-Mediated Dehydration

Self-Validating System: This protocol relies on thermodynamic control and visual/chromatographic validation to ensure high conversion rates without product degradation.

Reagents & Equipment:

  • 4,5-Dichloroisothiazole-3-carboxamide (1.0 eq)

  • Phosphorus pentoxide (P₂O₅) (1.5 - 2.0 eq)

  • Anhydrous Toluene (0.2 M relative to substrate)

  • 250 mL Round-bottom flask equipped with a reflux condenser and drying tube.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂), suspend 4,5-dichloroisothiazole-3-carboxamide in anhydrous toluene.

  • Reagent Addition: Add P₂O₅ in a single portion.

    • Causality Note: P₂O₅ is highly hygroscopic. Rapid addition minimizes atmospheric moisture absorption, which would prematurely hydrolyze the reagent, forming phosphoric acid and drastically reducing the thermodynamic driving force required for dehydration.

  • Thermal Dehydration: Heat the heterogeneous mixture to reflux (~110 °C) with vigorous stirring for 2 to 4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/EtOAc 3:1). The starting carboxamide will appear as a highly polar, UV-active baseline spot. The reaction is complete when this spot disappears, replaced by a rapidly eluting, non-polar spot corresponding to the cyanoisothiazole.

  • Quenching (Critical Safety Step): Cool the reaction mixture to 0 °C using an ice bath. Slowly add ice-cold water dropwise.

    • Causality Note: P₂O₅ reacts violently with water. Maintaining the internal temperature below 20 °C is critical; excess heat in the presence of the resulting strong polyphosphoric acids will cause the newly formed nitrile to hydrolyze back to the primary amide, ruining the yield.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acids, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via silica gel chromatography.

Quantitative Data: Dehydrating Agent Comparison

To justify the selection of P₂O₅, the following table summarizes the comparative efficacy of standard dehydrating agents for this specific highly electron-deficient heterocyclic scaffold.

Dehydrating AgentSolvent SystemTemp (°C)Time (h)Typical YieldMechanistic Byproducts
Phosphorus Pentoxide (P₂O₅) Toluene110 (Reflux)2-482-88%Polyphosphoric acids (water-soluble)
Phosphorus Oxychloride (POCl₃) Neat / DCE80-1054-670-75%HCl gas, phosphoric acid
Thionyl Chloride (SOCl₂) DCM + DMF (cat.)40-806-860-65%SO₂ gas, HCl gas

Downstream Functionalization: Regioselective SNAr

The resulting 4,5-dichloro-3-cyanoisothiazole is not merely an end-product but a versatile intermediate. The isothiazole ring is inherently electron-deficient. The addition of the strongly electron-withdrawing cyano group at the C3 position further activates the ring toward Nucleophilic Aromatic Substitution (SNAr) 1.

Specifically, the chlorine atom at the C5 position is highly labile. Treatment of 4,5-dichloro-3-cyanoisothiazole with nucleophiles—such as piperidine, phenylmethanethiol, or sodium methoxide—results in the exclusive replacement of the C5 chlorine atom 1. The C4 chlorine remains intact due to the lack of resonance stabilization for a Meisenheimer intermediate at that position.

Downstream cluster_nucs SNAr at C5 Position Nitrile 4,5-Dichloro-3-cyanoisothiazole Amines Amines (e.g., Piperidine) Nitrile->Amines Thiols Thiols (e.g., BnSH) Nitrile->Thiols Alkoxides Alkoxides (e.g., NaOMe) Nitrile->Alkoxides Prod1 5-Amino-4-chloro derivative Amines->Prod1 Prod2 5-Thio-4-chloro derivative Thiols->Prod2 Prod3 5-Alkoxy-4-chloro derivative Alkoxides->Prod3

Fig 2: Regioselective SNAr functionalization of 4,5-dichloro-3-cyanoisothiazole at C5.

References

  • Potkin, V. I., Zubenko, Y. S., Nechai, N. I., Bykhovets, A. I., & Kurman, P. V. (2008). Synthesis of 4,5-Dichloro-3-cyanoisothiazole and Its Functional Derivatives. Russian Journal of Organic Chemistry (Pleiades Publishing). URL: [Link]

  • Shavnya, A., Sakya, S., Minich, M. L., & Jaynes, B. H. (2006). Efficient Fluoride-Mediated Synthesis of 5-Amino-Substituted Isothiazoles. ResearchGate. URL:[Link]

Sources

Application

4,5-Dichloroisothiazole-3-carboxamide as a precursor in antiviral drug discovery

Application Note: 4,5-Dichloroisothiazole-3-carboxamide as a Core Scaffold in Antiviral Drug Discovery Executive Summary & Mechanistic Rationale The isothiazole ring is a privileged pharmacophore in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4,5-Dichloroisothiazole-3-carboxamide as a Core Scaffold in Antiviral Drug Discovery

Executive Summary & Mechanistic Rationale

The isothiazole ring is a privileged pharmacophore in medicinal chemistry, offering unique electronic properties and a versatile platform for structural diversification. Among its derivatives, 4,5-dichloroisothiazole-3-carboxamide has emerged as a critical precursor in the discovery of broad-spectrum antiviral agents[1][2].

The strategic value of this precursor lies in its dual functionalization pathways:

  • Direct Amidation (Orthopoxvirus Targeting) : The carboxamide group can be directly derivatized (or synthesized via its acid chloride counterpart) with bulky lipophilic amines, such as 1-adamantylamine. These adamantane-isothiazole conjugates exhibit potent activity against orthopoxviruses (e.g., Vaccinia and Mpox) by targeting and inhibiting the phospholipase activity of the membrane viral protein p37, a critical factor for viral egress[1].

  • Dehydration and Regioselective SNAr (Picornavirus Targeting) : Dehydration of the carboxamide yields 4,5-dichloro-3-cyanoisothiazole. The introduction of the strongly electron-withdrawing cyano group highly activates the C5 position of the isothiazole ring. This allows for regioselective Nucleophilic Aromatic Substitution (SNAr) with various amines and thiols, generating 4-isothiazolecarbonitriles that disrupt early-stage RNA replication in picornaviruses (e.g., Poliovirus, Echovirus)[2][3][4].

Chemical Workflow & Viral Inhibition Pathways

G precursor 4,5-Dichloroisothiazole- 3-carboxamide dehydration Dehydration (P2O5) Activates C5 for SNAr precursor->dehydration amidation Direct Amidation (e.g., 1-Adamantylamine) precursor->amidation cyano 4,5-Dichloro-3- cyanoisothiazole dehydration->cyano snar Regioselective SNAr at C5 (Amines, Thiols) cyano->snar picorna Picornavirus Inhibitors (Disrupts Early RNA Synthesis) snar->picorna adamantyl Adamantyl-isothiazole- 3-carboxamides amidation->adamantyl orthopox Orthopoxvirus Inhibitors (Inhibits p37 Phospholipase) adamantyl->orthopox

Divergent synthetic workflows of 4,5-dichloroisothiazole-3-carboxamide in antiviral drug discovery.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful library generation requires strict control over reaction conditions to prevent unwanted side reactions (e.g., ring opening or C4 substitution). The following protocols are designed with built-in validation steps to ensure structural integrity and biological relevance.

Protocol A: Synthesis of 4,5-Dichloro-3-cyanoisothiazole via Dehydration

Causality: Converting the carboxamide to a nitrile is essential to increase the electrophilicity of the C5 carbon. The nitrile group acts synergistically with the ring nitrogen to stabilize the Meisenheimer complex intermediate during subsequent SNAr reactions[4]. Step-by-Step Methodology :

  • Preparation : In a flame-dried round-bottom flask under an inert argon atmosphere, suspend 4,5-dichloroisothiazole-3-carboxamide (10 mmol) in anhydrous toluene (25 mL).

  • Dehydration : Add phosphorus pentoxide (P₂O₅, 15 mmol) in small portions to avoid excessive exothermic spikes.

  • Reflux : Heat the mixture to reflux (110°C) for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1).

  • Workup : Cool to room temperature. Carefully quench by pouring the mixture over crushed ice. Extract with dichloromethane (3 × 20 mL).

  • Purification : Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Self-Validation Check: Perform FT-IR spectroscopy on the product. The successful transformation is confirmed by the complete disappearance of the primary amide N-H stretches (~3400 and 3200 cm⁻¹) and the C=O stretch (~1650 cm⁻¹), accompanied by the appearance of a sharp, distinct C≡N stretch at ~2230 cm⁻¹.

Protocol B: Regioselective SNAr for Antiviral Library Generation

Causality: The C5-Cl bond is significantly more labile than the C4-Cl bond due to resonance stabilization of the negative charge on the adjacent ring nitrogen during nucleophilic attack. This allows for highly regioselective functionalization[4]. Step-by-Step Methodology :

  • Reaction Setup : Dissolve 4,5-dichloro-3-cyanoisothiazole (5 mmol) in anhydrous DMF (10 mL).

  • Nucleophile Addition : Add the desired nucleophile (e.g., benzylthiol or piperidine, 5.5 mmol) and a mild base (e.g., anhydrous K₂CO₃, 6 mmol).

  • Incubation : Stir the mixture at room temperature for 12 hours. (Heating is generally not required and may lead to C4 di-substitution).

  • Isolation : Pour the mixture into ice-cold water (50 mL) to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol. Self-Validation Check: Utilize ¹³C NMR to verify regioselectivity. The C5 carbon will show a significant upfield shift (from ~150 ppm in the dichloro precursor to ~165-170 ppm for thio-substituted derivatives), while the C4 carbon resonance remains relatively unchanged.

Protocol C: In Vitro Antiviral Phenotypic Screening (Plaque Reduction Assay)

Causality: Biochemical assays (like isolated p37 enzyme assays) do not account for cellular permeability or off-target cytotoxicity. A plaque reduction assay provides a definitive measure of functional viral inhibition in a live cellular context[3]. Step-by-Step Methodology :

  • Cell Seeding : Seed Vero cells (or HEp-2 cells for picornaviruses) in 6-well plates at 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Viral Infection : Aspirate media and infect cells with the target virus (e.g., Poliovirus type 1 or Vaccinia virus) at a Multiplicity of Infection (MOI) of 0.01 for 1 hour to allow viral adsorption.

  • Compound Overlay : Remove the viral inoculum. Overlay the cells with a semi-solid medium (1% agarose in DMEM) containing serial dilutions of the synthesized isothiazole derivatives (ranging from 0.1 µM to 100 µM).

  • Incubation & Staining : Incubate for 48–72 hours until cytopathic effect (CPE) is visible in the vehicle control. Fix cells with 10% formaldehyde and stain with 0.5% crystal violet.

  • Quantification : Count the viral plaques. Calculate the IC₅₀ (concentration inhibiting 50% of plaques) and CC₅₀ (50% cytotoxic concentration determined via parallel MTT assay). Self-Validation Check: The assay must include a known positive control (e.g., Tecovirimat for Orthopoxviruses[1]) and a DMSO vehicle control. A valid assay requires the vehicle control to show consistent plaque counts and the positive control to fall within its established IC₅₀ range.

Quantitative Data Presentation

The structural tuning of the isothiazole scaffold yields distinct antiviral profiles. The table below summarizes the quantitative efficacy of key derivatives derived from the 4,5-dichloroisothiazole core.

Compound Class / DerivativeTarget VirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Mechanistic Target
N-(Adamantan-1-yl)-4,5-dichloroisothiazole-3-carboxamide Vaccinia Virus (Orthopoxvirus)Highly ActiveLow Toxicity~115Membrane viral protein p37 (Phospholipase inhibition)[1]
3-Methylthio-5-phenyl-4-isothiazolecarbonitrile Poliovirus 1 (Picornavirus)< 1.0> 200223Early-stage viral RNA synthesis[2][3]
S-(4-Cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate Echovirus 9 (Picornavirus)< 1.0> 300334Early-stage viral RNA synthesis[2]
S-(4-Cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate Poliovirus 1 (Picornavirus)< 0.5> 300828Early-stage viral RNA synthesis[2]

Note: High Selectivity Index (SI = CC₅₀ / IC₅₀) indicates a wide therapeutic window, making these compounds prime candidates for advanced preclinical development.

References

  • Title: Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling Source: MDPI URL: [Link]

  • Title: Isothiazole derivatives as antiviral agents Source: PubMed / NIH URL: [Link]

  • Title: In vitro antiviral activity of four isothiazole derivatives against poliovirus type 1 Source: PubMed / NIH URL: [Link]

  • Title: Synthesis of 4,5-Dichloro-3-cyanoisothiazole and Its Functional Derivatives Source: Pleiades Publishing URL: [Link]

  • Title: Mpox neglect and the smallpox niche: a problem for Africa, a problem for the world Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Regioselective Nucleophilic Substitution (SNAr) of 4,5-Dichloroisothiazole-3-carboxamide and Its Derivatives

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The 4,5-dichloroisothiazole scaffold is a highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The 4,5-dichloroisothiazole scaffold is a highly privileged building block in the development of biologically active substances, most notably in the synthesis of commercial agrochemicals (e.g., the fungicide isotianil) and novel pharmaceutical agents [1]. The core utility of 4,5-dichloroisothiazole-3-carboxamide and its immediate derivatives (such as the 3-cyano and 3-carboxylate analogs) lies in their orthogonal reactivity. Specifically, the scaffold undergoes highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the C-5 position, leaving the C-4 chlorine intact for downstream cross-coupling.

This application note details the mechanistic causality behind this regioselectivity and provides field-proven, self-validating protocols for functionalizing this heterocycle using amines, thiols, and alkoxides.

Mechanistic Rationale: The Causality of Regioselectivity

Understanding the electronic distribution of the isothiazole ring is critical for predictable functionalization. The substitution occurs exclusively at the C-5 position due to a synergistic combination of electronic effects:

  • Inherent Ring Deficiency: The adjacent nitrogen and sulfur atoms draw electron density away from the carbon backbone, making the entire ring system electron-deficient.

  • Inductive and Mesomeric Activation: The substituent at C-3 (whether a carboxamide, an ester, or a cyano group) exerts a strong electron-withdrawing effect (EWG).

  • Meisenheimer Complex Stabilization: Nucleophilic attack at C-5 generates a Meisenheimer intermediate where the negative charge is efficiently delocalized onto the electronegative ring nitrogen and further stabilized by the C-3 EWG [1].

  • C-4 Inertness: The C-4 chlorine is not sufficiently activated for SNAr because attack at C-4 would place the negative charge on carbons that cannot effectively delocalize the charge onto the heteroatoms.

MechanisticPathway A 4,5-Dichloroisothiazole Derivative B Nucleophilic Attack (at C-5) A->B + Nu⁻ / NuH C Meisenheimer Complex (Charge Delocalization) B->C Rate Determining Step D Chloride Elimination (-Cl⁻) C->D Fast E 5-Substituted-4-chloro Isothiazole D->E Product Formation

Figure 1: Mechanistic pathway of regioselective SNAr at the C-5 position of the isothiazole ring.

Experimental Workflows & Methodologies

The derivatization of 4,5-dichloroisothiazole-3-carboxamide can be achieved directly or via intermediate activation. Below are two distinct workflows designed to accommodate nucleophiles of varying strengths.

ExperimentalWorkflow Start 4,5-Dichloroisothiazole-3-carboxamide Sub1 Direct SNAr (Amines) Start->Sub1 DMF/DMSO or F⁻ mediated Sub2 Dehydration (P2O5) Start->Sub2 Reflux, -H2O Prod1 5-Amino-4-chloro- isothiazole-3-carboxamide Sub1->Prod1 Inter 4,5-Dichloro-3-cyanoisothiazole Sub2->Inter Sub3 SNAr (Thiols/Alkoxides) Inter->Sub3 Base (NaOMe, Pyridine) Prod2 5-Alkylthio/Alkoxy-4-chloro- 3-cyanoisothiazole Sub3->Prod2

Figure 2: Experimental workflow for the derivatization of 4,5-dichloroisothiazole-3-carboxamide.

Protocol A: Direct SNAr with Secondary Amines

Causality & Design: Secondary cyclic amines (e.g., morpholine, piperidine) are highly nucleophilic. Utilizing a polar aprotic solvent (DMF or DMSO) at elevated temperatures (70–80 °C) provides the thermal energy required to overcome the activation barrier of the SNAr reaction without degrading the carboxamide group. Alternatively, fluoride ions can be introduced to mediate the reaction under milder conditions by acting as a strong hydrogen-bond acceptor, thereby increasing the amine's nucleophilicity [3].

Step-by-Step Procedure:

  • Reaction Setup: Charge a dry, argon-flushed 20 mL reaction vial with 4,5-dichloroisothiazole-3-carboxamide (1.0 mmol, 1.0 equiv) and anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine) (2.5 mmol, 2.5 equiv) dropwise at room temperature. Note: The excess amine serves a dual purpose as both the nucleophile and the acid scavenger for the generated HCl.

  • Thermal Activation: Heat the reaction mixture to 70 °C using a heating block.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material spot should be fully consumed within 4 to 6 hours.

  • Self-Validating Workup: Cool the mixture to room temperature and quench by pouring into 20 mL of ice-cold distilled water. A successful reaction will typically result in the immediate precipitation of the 5-amino product.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water (3 × 5 mL) to remove residual DMF, and dry under high vacuum. If the product oils out, extract with EtOAc (3 × 15 mL), wash the combined organic layers with 5% LiCl aqueous solution (to thoroughly remove DMF), dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Activation via Dehydration and Thiol Substitution

Causality & Design: Weaker nucleophiles (like thiols and alkoxides) may struggle to displace the C-5 chlorine directly on the carboxamide scaffold. By dehydrating the carboxamide to a cyano group using P₂O₅, the electron-withdrawing capacity at C-3 is drastically increased. This hyper-activates the C-5 position, allowing substitution to proceed rapidly at room temperature [2].

Step-by-Step Procedure:

  • Dehydration (Activation): Intimately mix 4,5-dichloroisothiazole-3-carboxamide (1.0 mmol) with phosphorus pentoxide (P₂O₅) (3.0 mmol) and heat under vacuum or in an inert high-boiling solvent to afford 4,5-dichloro-3-cyanoisothiazole. Isolate via sublimation or column chromatography.

  • Reaction Setup: Dissolve the purified 4,5-dichloro-3-cyanoisothiazole (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether or methanol (5.0 mL).

  • Nucleophile Addition: Add the thiol (e.g., benzylthiol) or alkoxide (1.1 mmol, 1.1 equiv). If using a thiol, subsequently add a mild base such as pyridine or sodium ethoxide (1.2 mmol, 1.2 equiv) to generate the highly reactive thiolate anion in situ.

  • Reaction: Stir the mixture at room temperature for 2 hours. The enhanced electrophilicity of the cyano-derivative ensures rapid conversion.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between CH₂Cl₂ (15 mL) and water (15 mL). If pyridine was used, wash the organic layer with 1M HCl (10 mL) to remove the base. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the 5-substituted-4-chloro-3-cyanoisothiazole.

Quantitative Data Summary

The following table summarizes the expected yields and conditions for the functionalization of the 4,5-dichloroisothiazole scaffold based on the protocols described above.

Starting ScaffoldNucleophileReagents & ConditionsMajor ProductExpected Yield
4,5-Dichloro-3-carboxamideMorpholineDMF, 70 °C, 5 h5-Morpholino-4-chloro-isothiazole-3-carboxamide85–92%
4,5-Dichloro-3-carboxamidePiperidineDMSO, 80 °C, 4 h5-Piperidino-4-chloro-isothiazole-3-carboxamide81–90%
4,5-Dichloro-3-cyanoisothiazoleBenzylthiolPyridine, Et₂O, RT, 2 h5-Benzylsulfanyl-4-chloro-3-cyanoisothiazole75–85%
4,5-Dichloro-3-cyanoisothiazoleSodium methoxideMeOH, RT, 2 h5-Methoxy-4-chloro-3-cyanoisothiazole70–80%

References

  • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: Synthesis (Thieme) URL: [Link]

  • Title: Synthesis of 4,5-dichloro-3-cyanoisothiazole and its functional derivatives Source: Russian Journal of Organic Chemistry URL: [Link]

Application

Application Note: High-Throughput Cell Culture Screening Protocol for 4,5-Dichloroisothiazole-3-carboxamide Derivatives

Target Audience: Researchers, virologists, and drug development professionals. Applications: Antiviral Phenotypic Screening (Orthopoxvirus, HCV) and Antifungal Assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, virologists, and drug development professionals. Applications: Antiviral Phenotypic Screening (Orthopoxvirus, HCV) and Antifungal Assays.

Introduction & Pharmacological Context

The 4,5-dichloroisothiazole-3-carboxamide moiety has emerged as a highly versatile and potent pharmacophore in modern drug discovery. Recent medicinal chemistry campaigns have demonstrated that conjugating this scaffold with lipophilic groups (such as adamantane) yields powerful antiviral agents. Specifically, these derivatives exhibit pronounced anti-orthopoxvirus activity by mimicking the pharmacophore profile of tecovirimat, a drug that targets the viral p37 envelope protein[1]. Furthermore, related isothiazole and benzisothiazole derivatives act as potent inhibitors of Hepatitis C Virus (HCV) replication[2], while biphenyl-conjugated variants demonstrate significant fungicidal properties[3].

This application note details a robust, self-validating cell culture screening protocol designed to evaluate the efficacy and cytotoxicity of 4,5-dichloroisothiazole-3-carboxamide derivatives.

Scientific Rationale & Experimental Design (E-E-A-T)

As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I have designed this protocol to address the specific physicochemical challenges associated with halogenated heterocycles.

Causality Behind Experimental Choices
  • Vehicle Optimization & Solubility: Halogenated isothiazoles are notoriously hydrophobic and prone to aqueous precipitation—a primary failure mode in HTS. Compounds must be master-stocked in 100% molecular-grade DMSO. However, intermediate dilution in a 50% DMSO/50% media buffer is required before final transfer. The final assay DMSO concentration must be strictly capped at ≤0.5% (v/v) to prevent solvent-induced cytotoxicity in sensitive cell lines like Vero and Huh-7.5.

  • Readout Selection (Neutral Red vs. ATP-based): For highly lytic viruses like Vaccinia (VACV, a surrogate for Orthopoxvirus), the Neutral Red uptake assay is superior to standard metabolic assays (e.g., MTT or CellTiter-Glo). Neutral Red selectively accumulates in the lysosomes of viable cells. A critical wash step removes extracellular viral debris and dead cells prior to lysis, drastically reducing background noise and false positives[1].

A Self-Validating System

Trustworthiness in phenotypic screening requires ruling out false positives caused by compound toxicity. This protocol utilizes a dual-plate architecture . Every compound is tested on an Efficacy Plate (virus + compound) and a parallel Toxicity Plate (mock-infected cells + compound). This ensures that any observed reduction in viral cytopathic effect (CPE) is driven by true target engagement (antiviral activity) rather than host cell death.

Mechanism of Action

To understand the screening parameters, it is critical to visualize the target pathway. For orthopoxviruses, 4,5-dichloroisothiazole-3-carboxamides fit into the tecovirimat pharmacophore model, directly binding the p37 protein to prevent the envelopment and egress of mature virions[1].

MOA V Orthopoxvirus (VACV) P Viral Protein p37 (Envelope Formation) V->P expresses I Inhibition of Viral Egress P->I prevents C 4,5-Dichloroisothiazole- 3-carboxamide C->P Tecovirimat-like binding

Mechanism of action: targeting the p37 viral envelope protein to inhibit viral egress.

Experimental Workflow

Workflow A Compound Preparation (4,5-Dichloroisothiazole-3-carboxamides) D Compound Treatment (Serial Dilution in Media) A->D B Cell Seeding (Vero / Huh-7.5 Monolayers) C Viral Infection (Orthopoxvirus / HCV) B->C C->D E Incubation (96h at 37°C, 5% CO2) D->E F Viability Readout (Neutral Red Uptake Assay) E->F G Data Analysis (IC50, CC50, SI Calculation) F->G

High-throughput screening workflow for 4,5-dichloroisothiazole-3-carboxamide derivatives.

Step-by-Step Methodology

Phase 1: Compound Preparation
  • Synthesis & Solubilization: Synthesize the target compound (e.g., reacting 4,5-dichloroisothiazolecarboxylic acid chloride with 1-adamantylamine in dry pyridine)[1]. Dissolve the purified precipitate in 100% DMSO to yield a 10 mM master stock.

  • Serial Dilution: In a 96-well intermediate plate, perform a 3-fold serial dilution using DMSO.

  • Aqueous Transfer: Dilute the intermediate plate 1:100 into pre-warmed assay media (DMEM supplemented with 2% FBS) to create 2X working solutions. Critical: Visually inspect for micro-precipitates at this stage.

Phase 2: Cell Culture & Seeding
  • Harvesting: Harvest Vero cells (for VACV screening) or Huh-7.5 cells (for HCV screening) at 80–90% confluence.

  • Seeding: Seed cells at a density of 1.5×104 cells/well into two parallel 96-well flat-bottom tissue culture plates (Efficacy Plate and Toxicity Plate).

  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours to establish a fully confluent monolayer.

Phase 3: Viral Infection and Treatment
  • Inoculation: Aspirate growth media from all wells. To the Efficacy Plate, add 50 µL of Vaccinia virus (Copenhagen strain) at a Multiplicity of Infection (MOI) of 0.01. To the Toxicity Plate, add 50 µL of mock assay media[1].

  • Dosing: Immediately add 50 µL of the 2X compound working solutions to both plates. (Final well volume = 100 µL; Final DMSO = 0.5%).

  • Incubation: Incubate the plates for 4 days (96 hours) at 37°C, 5% CO₂.

Phase 4: Neutral Red Viability Readout
  • Dye Addition: Prepare a 0.033% Neutral Red solution in DMEM. Remove the culture medium from all wells and add 100 µL of the Neutral Red solution. Incubate for 1.5 hours at 37°C[1].

  • Washing: Carefully aspirate the dye and wash the monolayers twice with 150 µL of warm saline solution (PBS) to remove unincorporated dye and viral debris.

  • Lysis: Add 100 µL of lysis buffer (50% ethanol, 1% acetic acid in deionized water) to each well. Incubate for 30 minutes on a microplate shaker at room temperature[1].

  • Quantification: Measure the absorbance at 540 nm using a spectrophotometric microplate reader.

Data Presentation & Expected Outcomes

The dual-plate system allows for the simultaneous calculation of the half-maximal inhibitory concentration ( IC50​ ) from the Efficacy Plate and the half-maximal cytotoxic concentration ( CC50​ ) from the Toxicity Plate. The Selectivity Index ( SI=CC50​/IC50​ ) determines the compound's therapeutic window.

Table 1: Representative Screening Metrics for 4,5-Dichloroisothiazole-3-carboxamide Derivatives

Compound ClassTarget PathogenAssay ReadoutExpected IC50​ (µM)Expected CC50​ (µM)Selectivity Index (SI)
Adamantyl-conjugates Orthopoxvirus (VACV)Neutral Red (CPE)1.5 – 5.0> 100.0> 20
Benzisothiazole-conjugates Hepatitis C Virus (HCV)Replicon Reporter0.5 – 2.0> 50.0> 25
Biphenyl-conjugates Fungal PathogensBroth Microdilution10.0 – 25.0N/AN/A

Note: Compounds exhibiting an SI > 10 are generally considered viable hits for downstream lead optimization.

References

  • Title: Synthesis of new fungicidal biphenyl derivatives of 4,5-dichloroisothiazole-3-carboxylic acid Source: ResearchGate URL
  • Title: Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling Source: MDPI URL
  • Title: WO2006091858A1 - Benzisothiazoles useful for treating or preventing hcv infection Source: Google Patents URL

Sources

Method

Application Note: 4,5-Dichloroisothiazole-3-carboxamide Conjugation Techniques in Peptide Synthesis

Introduction & Mechanistic Rationale The 4,5-dichloroisothiazole pharmacophore is a highly versatile structural motif in modern drug discovery, frequently utilized in the development of antimicrobial agents, antitumor th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4,5-dichloroisothiazole pharmacophore is a highly versatile structural motif in modern drug discovery, frequently utilized in the development of antimicrobial agents, antitumor therapeutics, and selective factor XIa inhibitors[1][2]. Conjugating 4,5-dichloroisothiazole-3-carboxylic acid to peptide scaffolds (such as glycylglycine or more complex macrocycles) enhances target affinity, modulates pharmacokinetics, and enables the creation of guest-triggered prodrugs[1][2].

However, the conjugation of 4,5-dichloroisothiazole-3-carboxylic acid to a peptide N-terminus presents a unique chemoselectivity challenge. While the objective is to form a 3-carboxamide linkage, the electron-withdrawing nature of the isothiazole ring activates the 5-chloro substituent toward Nucleophilic Aromatic Substitution ( SN​Ar )[3]. Exposure to strong, unhindered secondary amines (e.g., piperidine) or prolonged heating in the presence of basic nucleophiles can result in the unwanted displacement of the 5-chlorine atom[3]. Consequently, successful conjugation requires precise control over activation kinetics and the judicious selection of coupling reagents to ensure exclusive amidation at the 3-position.

Conjugation Strategies & Workflow

To circumvent SN​Ar side reactions and maximize amidation efficiency, two primary strategies are employed:

  • Acid Chloride Activation (Solution Phase): Conversion to 4,5-dichloroisothiazole-3-carbonyl chloride using thionyl chloride ( SOCl2​ ). This highly reactive intermediate is ideal for solution-phase coupling with simple, achiral peptides like glycylglycine[1].

  • In Situ Uronium/Carbodiimide Coupling (SPPS): Utilizing HATU or EDC/HOBt with a sterically hindered base (DIPEA). This method is preferred for Solid-Phase Peptide Synthesis (SPPS) and complex, epimerization-sensitive sequences[2].

ConjugationWorkflow Start 4,5-Dichloroisothiazole- 3-carboxylic acid Act1 Acid Chloride (SOCl2 / DMF cat.) Start->Act1 Route A (Solution) Act2 In Situ Activation (HATU / DIPEA) Start->Act2 Route B (SPPS) Conjugate 4,5-Dichloroisothiazole- 3-carboxamide Conjugate Act1->Conjugate + Peptide Act2->Conjugate + Peptide Peptide Peptide N-Terminus (Solution or SPPS) Peptide->Conjugate Nucleophilic Attack Bio Biological Assays (Antimicrobial / Antitumor) Conjugate->Bio Evaluation

Workflow for 4,5-dichloroisothiazole-3-carboxamide peptide conjugation and biological evaluation.

Quantitative Data: Reagent Selection Matrix

The choice of coupling strategy directly impacts the yield and purity of the final conjugate. Table 1 summarizes the performance metrics of various activation methods based on empirical optimization.

Table 1: Comparison of Conjugation Strategies for 4,5-Dichloroisothiazole-3-carboxylic Acid

Activation StrategyReagentsTypical YieldEpimerization Risk SN​Ar (5-Cl) RiskBest Application
Acid Chloride SOCl2​ , cat. DMF80–95%High (for chiral )LowSolution-phase, simple achiral peptides (e.g., Gly-Gly)
Uronium Salt HATU, DIPEA, DMF75–90%LowModerateSolid-Phase Peptide Synthesis (SPPS), complex peptides
Carbodiimide EDC, HOBt, DIPEA70–85%LowLowSolution-phase, moisture-sensitive or hindered peptides

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Synthesis via Acid Chloride Activation

Designed for the acylation of simple peptides (e.g., glycylglycine) where racemization is not a concern[1].

Step 1: Preparation of 4,5-Dichloroisothiazole-3-carbonyl chloride

  • Suspend 4,5-dichloroisothiazole-3-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) under an inert argon atmosphere.

  • Add thionyl chloride ( SOCl2​ , 3.0 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (10 µL).

  • Reflux the mixture at 45 °C for 3 hours.

  • Self-Validation Check: Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester ( [M+H]+≈212 ) confirms complete conversion of the starting acid.

  • Concentrate the reaction mixture under reduced pressure to remove excess SOCl2​ . Co-evaporate twice with anhydrous toluene to yield the crude acid chloride as a pale yellow oil.

Step 2: Peptide Conjugation

  • Dissolve the target peptide (e.g., glycylglycine, 1.1 eq) in a mixture of anhydrous DMF and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the peptide solution to 0 °C.

  • Dissolve the freshly prepared acid chloride in anhydrous DCM (5 mL) and add it dropwise to the peptide solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The target conjugate must exhibit a characteristic isotopic distribution pattern of 9:6:1 for the [M+H]+ ion, confirming the preservation of both chlorine atoms and the absence of SN​Ar byproducts.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Capping using HATU

Designed for N-terminal capping of resin-bound peptides, preventing premature cleavage or side reactions[2].

Step 1: Resin Preparation

  • Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale, e.g., Rink Amide AM resin) in anhydrous DMF for 20 minutes.

  • Drain the solvent completely.

Step 2: In Situ Activation and Coupling

  • In a separate vial, dissolve 4,5-dichloroisothiazole-3-carboxylic acid (4.0 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in anhydrous DMF (2 mL).

  • Add DIPEA (8.0 eq, 0.8 mmol) to the solution. Causality Note: The slight deficiency of HATU relative to the acid prevents the formation of guanidinium byproducts on the peptide N-terminus, while the sterically hindered DIPEA minimizes SN​Ar at the 5-chloro position[2][3].

  • Pre-activate the mixture for 2 minutes (the solution will turn pale yellow).

  • Add the activated mixture to the resin and agitate at room temperature for 60 minutes.

Step 3: Validation and Cleavage

  • Drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Self-Validation Check (Kaiser Test): Transfer a few resin beads to a test tube and perform a Kaiser test. A transition from blue to colorless/yellow confirms >99% coupling efficiency. If slightly blue, repeat Step 2.

  • Perform a mini-cleavage on 5 mg of resin using TFA/TIPS/ H2​O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS to verify the final 4,5-dichloroisothiazole-3-carboxamide peptide mass.

References

  • Vasilevskii, D. A., Galinovskii, N. A., Golovchenko, L. A., & Ol'khovik, V. K. (2014). "Synthesis of new fungicidal biphenyl derivatives of 4,5-dichloroisothiazole-3-carboxylic acid." researchgate.net.
  • Kolesnika, I. A., et al. (2021). "Glycylglycine and Its Morpholide Derivatives Containing 5-(p-Tolyl)isoxazole and 4,5-Dichloroisothiazole Moieties." researchgate.net.
  • "WO2013022818A1 - Novel macrocycles as factor xia inhibitors." google.com/patents.
  • "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." thieme-connect.com.

Sources

Technical Notes & Optimization

Troubleshooting

How to dissolve 4,5-Dichloroisothiazole-3-carboxamide in aqueous buffer

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with heavily halogenated heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with heavily halogenated heterocyclic compounds.

Handling 4,5-Dichloroisothiazole-3-carboxamide presents a unique physicochemical challenge. The two chlorine atoms at positions 4 and 5 of the isothiazole ring create a highly lipophilic, electron-withdrawing domain. Conversely, the carboxamide group at position 3 acts as a strong hydrogen bond donor and acceptor. This dichotomy results in a molecule with exceptionally high crystal lattice energy and profound hydrophobicity, making direct dissolution in aqueous buffers nearly impossible without solvent-induced artifacts[1].

Below is our comprehensive troubleshooting guide and validated methodology for successfully formulating this compound for aqueous biological assays.

Solubilization Decision Workflow

G Start 4,5-Dichloroisothiazole-3-carboxamide (Dry Powder) DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) Start->DMSO Check Aqueous Assay Type? DMSO->Check Biochem Biochemical Assay (Cell-free) Check->Biochem Cell Cell-Based / In Vivo (Low Toxicity Req.) Check->Cell Dilute1 Serial Dilution with Co-solvent (Final DMSO < 5%) Biochem->Dilute1 Complex Cyclodextrin Complexation (e.g., HP-β-CD) Cell->Complex Success Fully Dissolved in Aqueous Buffer (Self-Validated via UV-Vis/LC-MS) Dilute1->Success Complex->Success

Workflow for solubilizing highly lipophilic isothiazole carboxamides in aqueous buffers.

Quantitative Comparison of Solubilization Strategies

To select the appropriate methodology, compare the quantitative limits and biological compatibilities of the three primary solubilization strategies below.

Solubilization StrategyMax Aqueous Conc. (Est.)Biological CompatibilityKey ReagentsBest Use Case
Direct DMSO Dilution < 50 µMLow (DMSO toxicity > 1%)100% DMSO, PBS/TrisHigh-throughput enzymatic assays
Co-solvent + Surfactant 100 - 500 µMModerate (Surfactant dependent)DMSO, Tween-80, PEG-400Cell-free biophysical assays
Cyclodextrin Inclusion > 1 mMHigh (Cell & In vivo safe)HP-β-CD, Deionized WaterCell culture & animal models

Standard Operating Procedures (SOPs)

Protocol A: Serial Co-Solvent Dilution (For Cell-Free Biochemical Assays)

Directly spiking a highly concentrated DMSO stock into an aqueous buffer causes immediate hydrophobic collapse and precipitation[1]. This protocol uses a transitional solvent gradient to prevent nucleation.

  • Primary Stock Generation: Weigh the dry 4,5-dichloroisothiazole-3-carboxamide powder and dissolve it in 100% molecular biology-grade DMSO to create a 20 mM stock.

    • Causality: The strong polar aprotic nature of DMSO is required to disrupt the dense intermolecular hydrogen bonding network of the carboxamide groups[2].

  • Intermediate Transition: Dilute the 20 mM stock 1:10 into a transitional solvent mixture (e.g., 50% DMSO / 50% PEG-400) to yield a 2 mM intermediate.

    • Causality: Stepping down the organic fraction gradually lowers the dielectric constant shock, preventing the rapid local supersaturation that triggers crystal nucleation.

  • Aqueous Integration: Add the 2 mM intermediate dropwise to the target aqueous buffer (e.g., PBS) under constant, high-speed vortexing to reach your final working concentration (e.g., 20 µM).

    • Self-Validation Step: Hold the tube against a dark background with a strong light source. If any Tyndall effect (cloudiness/light scattering) is observed, the compound has nucleated. The solution must remain optically clear.

Protocol B: Cyclodextrin Complexation (For Cell-Based & In Vivo Assays)

When DMSO concentrations must remain below 0.1% to prevent cytotoxicity, host-guest complexation is required[1].

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your base aqueous buffer.

  • Complexation: Slowly add the solid 4,5-dichloroisothiazole-3-carboxamide directly to the stirring cyclodextrin solution, targeting a 1:2 molar ratio of drug to cyclodextrin.

  • Equilibration: Stir continuously at 37°C for 24 to 48 hours.

    • Causality: This extended kinetic window allows the highly lipophilic dichloro-isothiazole core to thermodynamically partition into the hydrophobic inner cavity of the cyclodextrin ring, leaving the polar carboxamide group exposed to the aqueous bulk phase[1].

  • Filtration & Validation: Filter the mixture through a 0.22 µm PTFE syringe filter to remove uncomplexed solid.

    • Self-Validation Step: Quantify the final dissolved concentration of the filtrate using LC-MS or UV-Vis spectroscopy against a standard curve prepared in 100% DMSO. Do not assume 100% recovery.

Troubleshooting & FAQs

Q1: I dissolved the compound in 100% DMSO perfectly, but it forms a milky precipitate the second it touches my PBS buffer. Why is this happening? Answer: This is a classic example of "precipitation upon dilution"[1]. While DMSO is infinitely miscible with water, 4,5-dichloroisothiazole-3-carboxamide is not. When the DMSO rapidly diffuses into the bulk water, the local micro-environment around the drug molecules becomes highly aqueous. The compound instantly exceeds its solubility limit, leading to hydrophobic collapse and crystallization. Fix: Use Protocol A to step down the solvent concentration, or pre-spike your PBS with 0.05% Tween-80 to lower the surface tension and stabilize the micro-dispersion before adding the DMSO stock.

Q2: Will adjusting the pH of my buffer help dissolve 4,5-dichloroisothiazole-3-carboxamide? Answer: No. Unlike compounds with ionizable aliphatic amines or carboxylic acids, the carboxamide group on this molecule is essentially neutral across the entire physiological pH range (pH 3–11)[3]. It will not readily accept or donate a proton in water. Therefore, altering the buffer pH will not generate a charged, water-soluble salt form. You must rely on co-solvents or complexation strategies rather than pH adjustments.

Q3: My compound seems to have dissolved, but my assay results are highly inconsistent day-to-day. What is going wrong? Answer: You are likely experiencing "micro-precipitation." The compound may form sub-visible colloidal aggregates rather than macroscopic crystals. These colloids can artificially bind to proteins, sequester the drug, or cause light-scattering artifacts in fluorescence/absorbance assays. Fix: Centrifuge your final aqueous solution at 10,000 x g for 10 minutes before the assay. If a microscopic invisible pellet forms (which you can verify by dissolving the bottom of the tube in pure DMSO and running LC-MS), your compound was never truly in solution. Switch to Protocol B (Cyclodextrin) to ensure true molecular dispersion.

References

  • MDPI. "Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling." Molecules. Available at:[Link]

  • Dissolution Technologies. "Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review." Dissolution Tech. Available at:[Link]

Sources

Optimization

Purification of 4,5-Dichloroisothiazole-3-carboxamide from crude reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for the isolation and purification of 4,5-dichloroisothiazole-3-carboxamide derivatives from crude reaction mixtures.

Introduction & Mechanistic Overview

4,5-Dichloroisothiazole-3-carboxamides are critical intermediates and active pharmaceutical ingredients (APIs) often synthesized via the nucleophilic acyl substitution of 4,5-dichloroisothiazole-3-carbonyl chloride with various amines[1][2]. The primary challenge in purification lies in the chemical complexity of the crude mixture, which typically contains the target amide, unreacted amine, hydrochloride salts (e.g., pyridinium or triethylammonium chloride), and hydrolyzed 4,5-dichloroisothiazole-3-carboxylic acid.

Successful purification relies on exploiting the differential pKa values and solubility profiles of these components. By sequentially manipulating the pH of the aqueous phase during liquid-liquid extraction, we can selectively partition impurities away from the highly lipophilic dichloro-isothiazole core.

Purification Workflow Visualization

The following diagram maps the logical decision tree and sequential operations required to achieve analytical-grade purity.

Purification A Crude Reaction Mixture (Amide, Acid, Salts, Solvent) B Aqueous Quench & Extraction (Dilute with CH2Cl2) A->B C Mild Acid Wash (1M HCl) (Removes Pyridine/Amine) B->C D 5% NaHCO3 Wash (Removes Unreacted Acid) C->D E Brine Wash & Dry (Na2SO4) (Removes Residual Water) D->E F Concentration in Vacuo E->F G Purity Assessment (TLC / LC-MS) F->G H Silica Gel Chromatography (Hexane/EtOAc 5:1 to 8:1) G->H Impurities Present I Recrystallization (Ether/Hexane 1:1) G->I High Purity (>90%) J Pure 4,5-Dichloroisothiazole- 3-carboxamide H->J I->J

Figure 1: Standardized purification workflow for 4,5-dichloroisothiazole-3-carboxamide derivatives.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , ensuring that each step provides observable feedback to confirm success before proceeding.

Phase 1: Liquid-Liquid Extraction (Reaction Quench)

Causality: The acylation reaction is typically driven by an organic base (e.g., pyridine or triethylamine)[1][2]. To isolate the neutral carboxamide, we must systematically ionize and extract the basic and acidic byproducts.

  • Dilution: Dilute the crude reaction mixture with Dichloromethane (CH₂Cl₂). Rationale: CH₂Cl₂ provides superior solvation for polyhalogenated heterocycles compared to ethyl acetate, preventing premature precipitation during aqueous washing[2].

  • Acidic Wash: Wash the organic layer with 1M HCl (2 × 50 mL). Rationale: This protonates unreacted aliphatic amines and pyridine, forcing them into the aqueous phase as water-soluble hydrochloride salts.

  • Basic Wash: Wash with 5% NaHCO₃ (2 × 50 mL), stirring vigorously for at least 30 minutes. Rationale: The electron-withdrawing dichloro-isothiazole ring makes 4,5-dichloroisothiazole-3-carboxylic acid relatively acidic. Bicarbonate is strong enough to deprotonate this acid without risking base-catalyzed hydrolysis of your target amide[2].

  • Drying: Wash with brine to break any micro-emulsions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Silica Gel Chromatography

Causality: If TLC indicates the presence of non-ionizable organic impurities (e.g., symmetrical ureas if coupling agents were used, or neutral degradation products), column chromatography is required.

  • Column Preparation: Pack a column with normal-phase silica gel (60 Å, 230-400 mesh).

  • Elution: Elute using a gradient of petroleum ether (or hexane) to ethyl acetate. A ratio of 5:1 to 8:1 is optimal for resolving 4,5-dichloroisothiazole derivatives due to their moderate polarity[3].

  • Validation: Monitor fractions via TLC under 254 nm UV light. The highly conjugated isothiazole system will appear as a distinct, dark UV-active spot.

Phase 3: Recrystallization

Causality: For crude isolates of high purity (>90%), crystallization leverages the temperature-dependent solubility of the compound to reject trace impurities.

  • Dissolution: Dissolve the solid in a minimum volume of diethyl ether at room temperature.

  • Antisolvent Addition: Slowly add hexane dropwise until the solution becomes slightly turbid (typically reaching a 1:1 ratio)[2].

  • Crystallization: Allow the mixture to stand undisturbed at 4 °C overnight. Rationale: The lipophilic nature of the dichloro-isothiazole core promotes lattice formation in non-polar antisolvents like hexane, while ether retains more polar trace impurities in the mother liquor.

Quantitative Data & Physicochemical Parameters

Use the following reference parameters to benchmark your purification success.

ParameterValue / SpecificationMechanistic Rationale
Typical TLC R_f 0.30 – 0.45Optimal retention on normal-phase silica using Hexane:EtOAc (5:1).
IR Carbonyl Stretch (ν C=O) 1635 – 1645 cm⁻¹Conjugation with the isothiazole ring and amide resonance lowers the carbonyl stretching frequency[4][5].
Extraction Solvent Dichloromethane (CH₂Cl₂)High solvation capacity for polyhalogenated heterocycles; prevents emulsion formation[2].
Aqueous Base Wash 5% NaHCO₃ (aq)Sufficiently basic to deprotonate the carboxylic acid byproduct without causing amide hydrolysis[2].
Crystallization System Ether / Hexane (1:1)Balances the solubility of the lipophilic dichloro-isothiazole core against polar impurities[2].

Troubleshooting Guides & FAQs

Q: Why is my final product persistently contaminated with 4,5-dichloroisothiazole-3-carboxylic acid? A: This indicates an incomplete basic wash. Acid chlorides hydrolyze rapidly to carboxylic acids during the aqueous quench. Because the biphasic extraction of the acid into the aqueous layer is diffusion-limited, a brief shake in a separatory funnel is often insufficient. Solution: Stir the CH₂Cl₂ layer vigorously with 5% NaHCO₃ for at least 30–60 minutes to ensure complete deprotonation and phase transfer[2].

Q: My product "oils out" during recrystallization instead of forming crystals. What is the mechanistic cause and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent system, causing it to separate as a supercooled liquid rather than a crystalline solid. Solution: Lower the temperature of the solvent before adding the antisolvent, or switch to a trituration method. Adding hexane in portions with vigorous mechanical stirring or sonication can force the oil to nucleate into a solid precipitate[5].

Q: How can I rapidly verify that no unreacted acid chloride precursor remains in my isolated product? A: Infrared (IR) spectroscopy provides a rapid, self-validating check. The highly reactive acid chloride features a C=O stretch typically above 1750 cm⁻¹. In contrast, the purified 4,5-dichloroisothiazole-3-carboxamide exhibits a significantly lower amide C=O stretch, typically around 1635–1645 cm⁻¹[4][5]. If you see a peak >1750 cm⁻¹, your quench was incomplete.

Q: I used pyridine as a solvent/base. How do I remove the residual pyridine smell from my purified amide? A: Pyridine is notoriously difficult to remove via simple evaporation due to its boiling point and tendency to co-distill. Solution: Ensure your initial 1M HCl wash is thorough. If the odor persists after concentration, dissolve the product in CH₂Cl₂ and wash with a 5% aqueous citric acid solution. Citric acid forms a highly water-soluble pyridinium citrate salt and is gentler on sensitive amides than concentrated mineral acids[1].

References

  • Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety Source: Beilstein Journals URL:[Link]

  • Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines Source: ResearchGate URL:[Link]

  • Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling Source: MDPI URL:[Link]

  • Effect of the isotiazole adjuvants in combination with cisplatin in chemotherapy of neuroepithelial tumors: experimental results and modeling Source: NIH / PMC URL:[Link]

  • Synthesis of new ferrocene derivatives with a 4,5-dichloroisothiazole fragment Source: ResearchGate URL:[Link]

  • Quinine Esters with 1,2-Azole, Pyridine and Adamantane Fragments Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting LC-MS Peak Tailing for 4,5-Dichloroisothiazole-3-carboxamide

Introduction: The analysis of novel chemical entities such as 4,5-Dichloroisothiazole-3-carboxamide is critical in pharmaceutical and agrochemical research. This halogenated heterocyclic compound, while essential for dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The analysis of novel chemical entities such as 4,5-Dichloroisothiazole-3-carboxamide is critical in pharmaceutical and agrochemical research. This halogenated heterocyclic compound, while essential for development pipelines, often presents a significant analytical challenge: chromatographic peak tailing. This guide provides a comprehensive, in-depth framework for diagnosing and resolving this issue, moving from common mobile phase adjustments to advanced hardware solutions. Our approach is grounded in understanding the fundamental chemical interactions between the analyte, the stationary phase, and the LC-MS system itself.

Part 1: Frequently Asked Questions - Understanding the Root Causes

This section addresses the foundational questions regarding peak asymmetry for 4,5-Dichloroisothiazole-3-carboxamide.

Q1: What is peak tailing and how do I quantify it?

A: Ideally, a chromatographic peak should have a symmetrical, Gaussian shape. Peak tailing occurs when the back half of the peak is broader than the front half, indicating that a portion of the analyte molecules are being retained longer than the main population. This is often due to secondary, undesirable interactions within the chromatographic system.[1]

To quantify asymmetry, the USP Tailing Factor (Tf) or Asymmetry Factor (As) is used. A value of 1.0 indicates perfect symmetry. Values greater than 1 signify tailing, and values significantly above 1.5-2.0 can compromise integration accuracy and resolution.

Tailing Factor (Tf)Peak ShapeImplication
1.0Perfectly SymmetricalIdeal
> 1.2Noticeable TailingMethod may need optimization
> 2.0Severe TailingUnacceptable for quantitative analysis
Q2: What specific properties of 4,5-Dichloroisothiazole-3-carboxamide make it prone to peak tailing?

A: The molecular structure of 4,5-Dichloroisothiazole-3-carboxamide contains several functional groups that can lead to undesirable interactions within a standard LC-MS system. Understanding these is the first step in effective troubleshooting.

  • Potential for Secondary Silanol Interactions: While the carboxamide group is generally considered neutral or very weakly basic, the nitrogen atom in the isothiazole ring can possess a slight basic character. In reversed-phase chromatography, especially on silica-based columns, residual acidic silanol groups (Si-OH) on the stationary phase surface can be deprotonated and negatively charged. These sites can interact electrostatically with any positively charged character on the analyte, creating a secondary retention mechanism that leads to peak tailing.[2][3]

  • Metal Chelation Propensity: The arrangement of nitrogen, sulfur, and the carbonyl oxygen from the amide group creates a potential metal-chelating site. Trace metal contaminants (e.g., iron, nickel) present in the stainless-steel components of the LC system (fittings, tubing, column frits, and even the column housing itself) or impurities within the silica packing can form complexes with the analyte. This interaction causes significant peak distortion and, in severe cases, complete loss of signal.[4]

Below is a diagram illustrating these problematic interactions.

G cluster_0 Problematic Interactions cluster_1 Cause 1: Silanol Interaction cluster_2 Cause 2: Metal Chelation Analyte 4,5-Dichloroisothiazole-3-carboxamide N S O Silanol Silica Surface Si-O⁻ Analyte:N->Silanol:silanol Electrostatic Interaction Metal LC System Fe²⁺ / Ni²⁺ Analyte->Metal:metal Chelation Workflow start Peak Tailing Observed q1 Does tailing affect ALL peaks or just the analyte? start->q1 all_peaks Likely Physical Issue: - Column Void - Blocked Frit - System Leak q1->all_peaks All Peaks analyte_only Likely Chemical Issue: - Silanol Interactions - Metal Chelation q1->analyte_only Analyte Only check_physical Action: Check connections, reverse-flush column, replace in-line filter. all_peaks->check_physical resolved Peak Shape Acceptable check_physical->resolved step2 Step 2: Mobile Phase Optimization analyte_only->step2 step3 Step 3: Column & Hardware Solutions step2->step3 If tailing persists step4 Step 4: Advanced Strategy (HILIC) step3->step4 If tailing persists step4->resolved

Caption: Systematic workflow for troubleshooting peak tailing.

Step 1: Initial Diagnosis - System Health Check

Before altering chemistry, confirm the issue is analyte-specific. If all peaks in your chromatogram (including any internal standards or impurities) are tailing or split, the cause is likely a physical problem at the head of the column or in the flow path. [1][5][6] Protocol 1.1: Diagnosing Physical System Issues

  • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of moisture.

  • Replace In-Line Filter: If one is installed, replace the frit. This is a common point of blockage. [5]3. Column Flush: Disconnect the column from the detector and reverse-flush it to waste according to the manufacturer's instructions. This can sometimes dislodge particulates from the inlet frit. [1][5]4. Column Replacement: If the problem persists after flushing, substitute the column with a new one of the same type. If this resolves the issue, the original column has likely developed a void or is irreversibly fouled. [5]

Step 2: Addressing Chemical Interactions via Mobile Phase

If only 4,5-Dichloroisothiazole-3-carboxamide shows poor peak shape, the cause is almost certainly chemical. The following mobile phase modifications are designed to mitigate both silanol interactions and metal chelation.

Protocol 2.1: Mobile Phase Optimization Experiments

Perform these experiments sequentially. Use a high-purity, end-capped C18 column as a starting point.

ExperimentMobile Phase A (Aqueous)Mobile Phase B (Organic)Rationale & Key Insight
Baseline 0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileControl. Formic acid lowers the pH to ~2.7, which protonates many residual silanols, reducing their negative charge. [3][6]This is a standard starting point but may be insufficient.
Test 1: Buffering 10 mM Ammonium Formate, pH 3.0AcetonitrileMitigates Silanol Interaction. The ammonium ions (NH₄⁺) compete with the analyte for interaction with active silanol sites, effectively "masking" them. [2]If peak shape improves, silanol interaction is a major contributor.
Test 2: Metal Chelation 0.1% Formic Acid + 50 µM EDTA in Water0.1% Formic Acid in AcetonitrileAddresses Metal Chelation. Ethylenediaminetetraacetic acid (EDTA) is a strong metal chelator. It will bind to free metal ions in the flow path, preventing the analyte from doing so. [4][7][8]A dramatic improvement points to metal chelation as the primary cause. Note: Use a dedicated column for this test, as EDTA can be difficult to remove.
Test 3: Solvent Choice 10 mM Ammonium Formate, pH 3.0MethanolAlters Selectivity. Methanol is a more protic solvent than acetonitrile and can disrupt hydrogen bonding interactions with silanols differently. Sometimes this simple switch can improve peak shape. [9]
Step 3: Column and Hardware Solutions

If mobile phase optimization provides only marginal improvement, the interaction with the stationary phase or system hardware is too strong and requires a more direct solution.

Protocol 3.1: Selecting an Appropriate Stationary Phase

The choice of column is paramount. Modern columns offer various technologies to reduce problematic interactions.

Column TypeDescriptionWhen to Use
High-Purity, End-Capped Silica C18 Standard workhorse column. Uses a very pure silica base with minimal metal content and proprietary procedures to cap most residual silanols.This should be the starting point. If tailing occurs here, more advanced solutions are needed.
PFP (Pentafluorophenyl) Offers alternative selectivity through aromatic, polar, and weak ion-exchange interactions. Less prone to typical silanol issues.Good alternative to C18 when silanol interactions are suspected and different selectivity is desired.
Hybrid Particle (e.g., BEH, CS-H) Organo-silica hybrid particles are more resistant to pH extremes and often show reduced silanol activity compared to pure silica columns.Excellent choice for robust methods where tailing on traditional silica is observed.
PEEK-Lined / Metal-Free Hardware The column body and frits are lined with PEEK (polyether ether ketone), an inert polymer, preventing contact between the sample flow path and stainless steel.This is the definitive solution for severe metal chelation. If EDTA addition (Test 2) significantly improved peak shape, using a metal-free column is highly recommended.

Protocol 3.2: LC System Passivation For persistent issues suspected to be from system-wide metal contamination (not just the column), the entire LC can be passivated.

  • Remove the column and replace it with a union.

  • Flush all lines with a sequence of solvents: Water -> Isopropanol -> 3-5% Nitric Acid (or a dedicated passivation solution) for 30-60 minutes.

  • Rinse thoroughly with Isopropanol and then Water to remove all traces of the acid.

  • Re-equilibrate with your mobile phase before reinstalling the column.

Part 3: Advanced Strategy - Hydrophilic Interaction Liquid Chromatography (HILIC)

Q3: I've tried everything in reversed-phase and my peak is still tailing. What now?

A: Given its polar nature, 4,5-Dichloroisothiazole-3-carboxamide may be better suited for Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for polar compounds that are poorly retained or exhibit poor peak shape in reversed-phase chromatography. [10]It uses a polar stationary phase (like bare silica, amide, or diol) and a high-organic mobile phase. The retention mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. [11] Protocol 4.1: HILIC Screening Method

  • Column: Amide- or Silica-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water.

  • Gradient: Start with a high percentage of A (e.g., 95-100%) and run a gradient to increase the percentage of B. This is the inverse of a reversed-phase gradient. [11]* Injection Solvent: Must be high in organic solvent (e.g., 90% Acetonitrile) to ensure good peak shape.

HILIC avoids the silanol interaction issues common in reversed-phase and can provide excellent peak shape for polar analytes.

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • SIELC Technologies. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]

  • Taylor, L. T., & Perry, J. A. (1995). Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography. Analytical Chemistry. Available at: [Link]

  • Dolan, J. W. (2005). Peak Shape Problems. LCGC International. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Berger, T. A., & Deye, J. F. (1991). Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • ResearchGate. (2018). The effect of mobile phase additive on enantioseparation and peak shape... Available at: [Link]

  • PubChem. 4,5-Dichloro-isothiazole-3-carboxylic acid (4-fluoro-phenyl)-amide. National Center for Biotechnology Information. Available at: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Available at: [Link]

  • Bamba, T., Fukusaki, E., & Kobayashi, A. (2009). Polar Anionic Metabolome Analysis by Nano-LC/MS with a Metal Chelating Agent. Analytical Chemistry. Available at: [Link]

  • Baars, O., & Morel, F. M. (2014). ChelomEx: Isotope-Assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS. Analytical Chemistry. Available at: [Link]

  • Bamba, T., et al. (2009). Polar anionic metabolome analysis by nano-LC/MS with a metal chelating agent. PubMed. Available at: [Link]

  • Shinto, D. (2019). Uncommon Fix for LC–MS Ion Suppression. LCGC International. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Available at: [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Available at: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Baars, O., & Morel, F. M. (2014). ChelomEx: Isotope-Assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS. Analytical Chemistry. Available at: [Link]

  • Dolan, J. W. (2002). Why Do Peaks Tail? LCGC North America. Available at: [Link]

  • PubChem. 4,5-Dichloroisothiazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]

  • Zhang, X., et al. (2024). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. MDPI. Available at: [Link]

  • Shutalev, A. D., & Zelenov, V. V. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. (2020). LCMS-guided detection of halogenated natural compounds. Available at: [Link]

  • Al-Tameemi, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ResearchGate. Available at: [Link]

  • The OChemTutor. pKa values. Available at: [Link]

  • Kütt, A., et al. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Available at: [Link]

Sources

Optimization

Technical Support Center: 4,5-Dichloroisothiazole-3-carboxamide Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the critical stability challenges associated with 4,5-Dichloroisothiazole-3-carboxamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the critical stability challenges associated with 4,5-Dichloroisothiazole-3-carboxamide. This compound is a highly valuable intermediate in the synthesis of advanced agrochemicals, fungicidal agents, and pharmaceuticals[1]. However, its unique electronic structure makes it exceptionally susceptible to hydrolytic degradation.

This guide provides a self-validating system of mechanistic insights, troubleshooting FAQs, and rigorous experimental protocols to ensure the absolute integrity of your compound during storage.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 4,5-Dichloroisothiazole-3-carboxamide degrade into a carboxylic acid during routine storage? A: The degradation is driven by the intrinsic electronic properties of the isothiazole ring. The 4,5-dichloro substitution exerts a strong electron-withdrawing inductive effect across the heteroaromatic system. This significantly increases the electrophilicity (partial positive charge) of the C3-carboxamide carbonyl carbon. Consequently, the carbonyl carbon becomes highly susceptible to nucleophilic attack by ambient water molecules[2]. This addition-elimination hydrolysis mechanism irreversibly converts the carboxamide into 4,5-dichloroisothiazole-3-carboxylic acid and releases ammonia or the corresponding amine[3].

Q2: My storage environment is completely dry, yet degradation still occurs over time. What is the hidden catalyst? A: If ambient moisture is strictly controlled, the culprit is typically trace catalytic impurities remaining from the synthesis or purification phases. Both acidic and basic microenvironments exponentially accelerate amide hydrolysis. Trace residual acids (e.g., from silica gel chromatography or unneutralized reaction mixtures) protonate the carbonyl oxygen, further increasing the electrophilicity of the carbon. Conversely, trace bases (even basic sites on low-quality glass vials) generate hydroxide ions from residual moisture, which are vastly more potent nucleophiles than neutral water.

Section 2: Visualizing the Hydrolysis Mechanism

To effectively prevent degradation, you must first understand the chemical pathway. The diagram below illustrates the causality of moisture-induced cleavage.

HydrolysisMechanism A 4,5-Dichloroisothiazole- 3-carboxamide B Nucleophilic Attack (H2O / Moisture) A->B Exposure to Ambient Moisture C Tetrahedral Intermediate B->C Carbonyl Carbon Attack D C-N Bond Cleavage (Amine Expulsion) C->D Proton Transfer E 4,5-Dichloroisothiazole- 3-carboxylic acid D->E Irreversible Degradation

Chemical pathway of moisture-induced carboxamide hydrolysis.

Section 3: Diagnostic Data & Analytical Markers

To establish a self-validating protocol, you must monitor the compound using orthogonal analytical techniques. Relying on a single method can lead to false positives. Below is a summary of quantitative data markers to diagnose hydrolysis.

Analytical TechniqueIntact 4,5-Dichloroisothiazole-3-carboxamideHydrolyzed Product (Carboxylic Acid)Diagnostic Rationale
HPLC (Reverse Phase) Later retention time (more hydrophobic)Earlier retention time (more polar)Cleavage of the amide bond exposes the highly polar, ionizable carboxylate group.
Mass Spectrometry (ESI+) [M+H]⁺ corresponding to intact amide[M+H]⁺ shifted by mass difference (loss of amine mass, +OH)Direct confirmation of the addition of H₂O and elimination of the amine group.
FT-IR Spectroscopy Sharp C=O stretch ~1645–1680 cm⁻¹, N-H stretches ~3200–3400 cm⁻¹Broad O-H stretch ~2500–3300 cm⁻¹, C=O stretch shifted to ~1700–1720 cm⁻¹The transformation from an amide carbonyl to a carboxylic acid carbonyl alters the vibrational frequency.
¹H NMR (DMSO-d₆) Distinct broad singlets for amide protonsDisappearance of amide protons; appearance of broad highly deshielded -COOH proton (>12 ppm)Definitive structural proof of the functional group conversion.

Section 4: Mandatory Experimental Protocols

To prevent hydrolysis, researchers must implement the following step-by-step methodology to eliminate moisture and catalytic impurities prior to long-term storage.

Protocol: Rigorous Preparation and Storage Workflow

Step 1: Trace Impurity Removal (Neutralization)

  • Dissolve the synthesized 4,5-Dichloroisothiazole-3-carboxamide in a non-polar, anhydrous solvent (e.g., dry dichloromethane).

  • Wash the organic layer with a pH 7.0 phosphate buffer to neutralize any trace acids or bases left over from synthesis[1].

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

Step 2: Complete Desiccation (Lyophilization/Vacuum Drying)

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Transfer the solid to a high-vacuum manifold (Schlenk line) or a lyophilizer.

  • Apply high vacuum (< 0.1 Torr) for a minimum of 12 hours at room temperature to remove all interstitial moisture and residual solvents.

Step 3: Inert Atmosphere Aliquoting

  • Transfer the dried compound into a glovebox purged with high-purity Argon or Nitrogen (H₂O < 1 ppm, O₂ < 1 ppm).

  • Divide the bulk material into single-use aliquots using amber glass vials (Type I borosilicate glass is mandatory to prevent alkali leaching).

  • Seal the vials with PTFE-lined caps to ensure a moisture-impermeable barrier.

Step 4: Long-Term Storage

  • Place the sealed vials inside a secondary container (e.g., a desiccator cabinet or a sealed Mylar bag containing indicating silica gel packets).

  • Store the secondary container in a monitored freezer at -20°C. Causality: Lowering the temperature drastically reduces the kinetic rate of any potential residual hydrolysis reactions[4].

Section 5: Visualizing the Storage Workflow

StorageWorkflow Start Synthesized/Received Carboxamide QC Initial QC (LC-MS/IR) Check for Acid/Base Start->QC Purify Repurification (Remove Catalysts) QC->Purify Impurities Detected Dry Lyophilization / Vacuum Drying QC->Dry High Purity Purify->Dry Package Aliquoting under Argon/N2 Dry->Package Moisture < 0.1% Store Store at -20°C with Desiccant Package->Store

Step-by-step workflow for the optimal storage and handling of sensitive carboxamides.

References

1.1. Efficient Fluoride-Mediated Synthesis of 5-Amino-Substituted Isothiazoles Source: ResearchGate URL:

1.5. Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines Source: ResearchGate URL:

2.2. DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides Source: ACS Publications URL:

2.5. Kinetics and Mechanism of Degradation and automerization of Cefotetan in Aqueous Solution Source: J-Stage URL:

2.10. US3155679A - 5, 5-thiobis (isothiazole) compounds and their production Source: Google Patents URL:

2.12. Mimics of Pincer Ligands: An Accessible Phosphine-Free N-(Pyrimidin-2-yl)-1,2-azole-3-carboxamide Framework Source: ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4,5-Dichloroisothiazole-3-carboxamide Conversions

Welcome to the Technical Support Center for isothiazole derivatives. 4,5-Dichloroisothiazole-3-carboxamide is a critical intermediate in the synthesis of highly active agrochemicals (e.g., fungicides) and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isothiazole derivatives. 4,5-Dichloroisothiazole-3-carboxamide is a critical intermediate in the synthesis of highly active agrochemicals (e.g., fungicides) and pharmaceutical agents. However, its highly electron-deficient heterocyclic core often leads to unexpected reactivity, poor regioselectivity, and low conversion rates during derivatization.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your workflows.

Troubleshooting Dehydration to 3-Cyanoisothiazole

Q: I am experiencing incomplete conversion and a sticky, intractable reaction mixture when dehydrating 4,5-dichloroisothiazole-3-carboxamide to 4,5-dichloro-3-cyanoisothiazole using phosphorus pentoxide ( P2​O5​ ). How can I drive this reaction to completion?

A: The low conversion rate is a physical mass-transfer issue rather than a chemical one. P2​O5​ is a powerful dehydrating agent, but as it strips water from the carboxamide, it forms polyphosphoric acid. This byproduct is highly viscous and coats the unreacted P2​O5​ particles, creating clumps that physically trap your starting material [1].

To resolve this, you must alter the reaction kinetics by introducing an inert, high-boiling diluent (such as anhydrous toluene or xylene) and utilizing vigorous mechanical stirring. This disperses the reagents, prevents clumping, and allows the dehydration to go to completion.

Optimized Protocol: P2​O5​ Dehydration

Self-Validation Check: The reaction is complete when the strong amide C=O stretch (~1650 cm−1 ) completely disappears from the IR spectrum of an aliquot, replaced by a sharp nitrile C≡N stretch (~2230 cm−1 ).

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a mechanical stirrer with 1.0 equivalent of 4,5-dichloroisothiazole-3-carboxamide.

  • Dilution: Add anhydrous toluene (approx. 10 mL per gram of substrate) to suspend the amide.

  • Reagent Addition: Slowly add 1.5 to 2.0 equivalents of fresh, free-flowing P2​O5​ in small portions at room temperature.

  • Thermal Activation: Heat the mixture to reflux (110°C) under an argon atmosphere with vigorous mechanical stirring for 4–6 hours.

  • Quenching: Cool the mixture to 0°C. Carefully quench the polyphosphoric acid by pouring the mixture over crushed ice.

  • Isolation: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the cyanoisothiazole.

G N1 4,5-Dichloroisothiazole- 3-carboxamide N2 Add P2O5 + Inert Diluent (e.g., Toluene) N1->N2 N3 Reflux & Vigorous Stirring (Prevent clumping) N2->N3 N4 Cooling & Quenching (Ice-water carefully) N3->N4 N5 Organic Extraction & Solvent Evaporation N4->N5 N6 4,5-Dichloro-3- cyanoisothiazole N5->N6

Workflow for the dehydration of 4,5-dichloroisothiazole-3-carboxamide to the cyano derivative.

Synthesis of 3-Amino-4,5-dichloroisothiazole: Overcoming Hofmann Limitations

Q: My attempts to synthesize 3-amino-4,5-dichloroisothiazole via the Hofmann rearrangement of the carboxamide yield significant side products and less than 30% conversion. Is there a better pathway?

A: Yes. Literature explicitly demonstrates that the Hofmann rearrangement of 4,5-dichloroisothiazole-3-carboxamide is preparatively inferior to the Curtius rearrangement of the corresponding acyl azide [2].

The Causality: The Hofmann rearrangement requires aqueous alkaline conditions ( NaOH/Br2​ ). Because the 4,5-dichloro-isothiazole ring is highly electron-withdrawing, the transient isocyanate intermediate formed during the rearrangement is extremely electrophilic. In an aqueous basic environment, this isocyanate rapidly undergoes competitive side reactions, including premature hydrolysis and ring-degradation.

By switching to the Curtius rearrangement, you generate the isocyanate in strictly anhydrous conditions (heating the azide in toluene). This stabilizes the isocyanate, allowing you to cleanly hydrolyze it to the amine in a controlled, subsequent step.

Optimized Protocol: Curtius Rearrangement Pathway
  • Azide Formation: React 4,5-dichloroisothiazole-3-carbonyl chloride with sodium azide ( NaN3​ ) in a biphasic mixture of water and acetone at 0°C for 2 hours. Extract with ether to isolate 4,5-dichloroisothiazole-3-carbonyl azide.

  • Anhydrous Rearrangement: Dissolve the dried acyl azide in anhydrous toluene. Heat the solution gradually to 80–90°C. Monitor the evolution of nitrogen gas. Once gas evolution ceases (approx. 2 hours), the conversion to the isocyanate is complete.

  • Controlled Hydrolysis: Cool the solution and add 20% aqueous HCl. Heat to 60°C for 1 hour to hydrolyze the isocyanate.

  • Neutralization: Cool to room temperature and basify the aqueous layer with 10% NaOH to pH 9. The pure 3-amino-4,5-dichloroisothiazole will precipitate out as a solid.

G Start1 4,5-Dichloroisothiazole- 3-carboxamide Hofmann Hofmann Rearrangement (Aqueous NaOH, Br2) Start1->Hofmann Start2 4,5-Dichloroisothiazole- 3-carbonyl azide Curtius Curtius Rearrangement (Anhydrous, Heat) Start2->Curtius Isocyanate1 Isocyanate Intermediate (Hydrolyzes rapidly) Hofmann->Isocyanate1 Isocyanate2 Isocyanate Intermediate (Stable in anhydrous) Curtius->Isocyanate2 End1 Low Yield / Side Products Isocyanate1->End1 End2 3-Amino-4,5- dichloroisothiazole (High Yield) Isocyanate2->End2

Comparison of Hofmann and Curtius rearrangements for synthesizing 3-amino-4,5-dichloroisothiazole.

Optimizing C-5 Nucleophilic Substitution

Q: When reacting 4,5-dichloroisothiazole derivatives with amines or thiols, I get incomplete substitution at the C-5 position. How do I optimize regioselectivity and yield?

A: The chlorine atom at the C-5 position is activated for nucleophilic aromatic substitution ( SN​Ar ) by the adjacent ring nitrogen and the electron-withdrawing C-3 group. However, steric hindrance from the C-4 chlorine can impede the reaction.

To force the conversion, you must match the nucleophile with the correct activating environment:

  • For Amines: Standard heating often fails or degrades the ring. Utilizing a fluoride-mediated approach (using Tetrabutylammonium fluoride, TBAF) significantly enhances the nucleophilicity of the amine via hydrogen-bonding activation, allowing the reaction to proceed under mild conditions [3]. Alternatively, running the reaction in a highly polar aprotic solvent like DMF at room temperature with an excess of the amine works well for cyclic secondary amines [1].

  • For Thiols: Free thiols are insufficiently nucleophilic. You must pre-form the thiolate salt using a tailored alkoxide base. For example, using sodium 2-propylate in 2-propanol prevents transesterification/transamidation side reactions while ensuring high regioselectivity at the C-5 position [1].

Quantitative Data: C-5 Substitution Conditions
NucleophileReagent System & SolventTarget PositionConversion / YieldReference
Piperidine / Morpholine Amine (excess), DMF, Room TempC-581–96%Potkin et al., 2009 [1]
Primary/Secondary Amines Amine, TBAF (Fluoride-mediated), THFC-5Moderate to HighZubenko et al., 2009 [3]
Butanethiol BuSH, Sodium 2-propylate, 2-PropanolC-5High RegioselectivityPotkin et al., 2009 [1]
References
  • Potkin, V. I., Zubenko, Y. S., Nechai, N. I., & Kurman, P. V. (2009). Synthesis of 4,5-Dichloro-3-cyanoisothiazole and Its Functional Derivatives. Russian Journal of Organic Chemistry. [Link]

  • Potkin, V. I., & Zubenko, Y. S. (2009). Synthesis of 3-amino-4,5-dichloroisothiazole. Russian Journal of Organic Chemistry.[Link]

  • Zubenko, Y. S., & Potkin, V. I. (2009). Efficient Fluoride-Mediated Synthesis of 5-Amino-Substituted Isothiazoles. Synthesis, 2009(14): 2361-2364.[Link]

Optimization

Technical Support Center: 4,5-Dichloroisothiazole-3-carboxamide Synthesis

Welcome to the Technical Support Center for the amidation of 4,5-dichloroisothiazole-3-carboxylic acid and its derivatives. This guide is designed for researchers and drug development professionals seeking to optimize yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amidation of 4,5-dichloroisothiazole-3-carboxylic acid and its derivatives. This guide is designed for researchers and drug development professionals seeking to optimize yields and eliminate side products during the synthesis of 4,5-dichloroisothiazole-3-carboxamides.

Mechanistic Overview & Pathway Analysis

The synthesis of 4,5-dichloroisothiazole-3-carboxamides typically proceeds via the activation of 4,5-dichloroisothiazole-3-carboxylic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with an amine[1]. However, the highly electron-deficient nature of the isothiazole ring activates the chlorine atom at the C5 position toward Nucleophilic Aromatic Substitution ( SN​Ar ).

Failure to control reaction kinetics often leads to competition between the desired carbonyl attack and the undesired C5-chlorine displacement.

Pathway SM 4,5-Dichloroisothiazole- 3-carbonyl chloride Target Target Carboxamide (Acyl Substitution) SM->Target Amine (1.0-1.05 eq) 0 °C, Aprotic Solvent Side1 C5-Amino Side Product (SNAr at C5) SM->Side1 Excess Amine, Elevated Temp (>25 °C) Side2 Hydrolyzed Acid (Moisture Reaction) SM->Side2 Trace H2O / Poor Solvent Drying

Figure 1: Reaction pathways showing the divergence between target amidation and common side reactions.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a significant amount of a highly polar side product with a mass corresponding to [M−Cl+Amine]+ ? A: You are observing C5-chlorine substitution. The chlorine at the 5-position of the isothiazole ring is highly activated by the adjacent ring nitrogen and the electron-withdrawing carbonyl group. When excess amine is used or the reaction temperature exceeds room temperature, the amine acts as a nucleophile in an SN​Ar reaction, displacing the C5 chlorine.

Q: How can I selectively drive the amidation without triggering the SN​Ar at C5? A: The activation energy for acyl substitution (amidation) is lower than that for SN​Ar at the C5 position. You can exploit this kinetic difference by:

  • Strict Temperature Control: Maintain the reaction at 0 °C to 5 °C during the amine addition.

  • Stoichiometric Precision: Use exactly 1.0 to 1.05 equivalents of the nucleophilic amine.

  • Non-Nucleophilic Bases: Use a non-nucleophilic base like N,N -Diisopropylethylamine (DIPEA) as the acid scavenger instead of using an excess of the reactant amine.

Q: My acid chloride seems to degrade before the amidation step. What is causing this? A: 4,5-Dichloroisothiazole-3-carbonyl chloride is highly sensitive to moisture. Hydrolysis back to 4,5-dichloroisothiazole-3-carboxylic acid occurs rapidly in the presence of atmospheric moisture or wet solvents[1]. Ensure all solvents (e.g., DCM, THF) are anhydrous and the reaction is kept under an inert argon or nitrogen atmosphere.

Troubleshooting Guide & Experimental Protocols

Protocol: Optimized Synthesis of 4,5-Dichloroisothiazole-3-carboxamides

This self-validating protocol utilizes kinetic control to suppress C5-substitution while maximizing amidation efficiency.

Step 1: Acid Chloride Formation

  • Suspend 4,5-dichloroisothiazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add a catalytic amount of anhydrous N,N -dimethylformamide (DMF) (0.05 eq).

  • Dropwise add oxalyl chloride (1.2 eq) at 0 °C. Causality: Oxalyl chloride is preferred over thionyl chloride here as the gaseous byproducts ( CO , CO2​ , HCl ) are easily removed, preventing acidic side reactions during concentration.

  • Stir at room temperature for 2 hours, then concentrate under reduced pressure to yield the crude acid chloride.

Step 2: Controlled Amidation

  • Dissolve the crude acid chloride in anhydrous DCM and cool strictly to 0 °C using an ice-water bath.

  • In a separate dry flask, prepare a solution of the target amine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM.

  • Add the amine/DIPEA solution to the acid chloride dropwise over 30 minutes via a syringe pump. Causality: Dropwise addition ensures the local concentration of the amine remains low, preventing the amine from attacking the C5 position of already-formed product.

  • Stir for 1 hour at 0 °C, then quench with saturated aqueous NH4​Cl .

  • Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data: Impact of Reaction Conditions on Product Distribution

The table below summarizes how specific variables influence the ratio of the target amide to the C5-substituted side product.

Reaction ConditionAmine EquivalentsBase UsedTemperatureTarget Amide Yield (%)C5-Substituted Side Product (%)
Unoptimized 2.5 eqExcess Amine25 °C45%38%
Moderate Control 1.2 eqDIPEA (1.5 eq)25 °C72%15%
Optimized Protocol 1.05 eqDIPEA (1.2 eq)0 °C91% < 2%
Coupling Reagent (HATU) 1.1 eqDIPEA (2.0 eq)25 °C84%5%

Note: If handling highly sensitive amines, direct coupling of the free carboxylic acid using HATU/DIPEA in DMF can bypass the reactive acid chloride intermediate entirely, further reducing SN​Ar risks.

References

  • Kletskov, A. V., et al. "Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds." Molecules, PMC. Available at:[Link]

Sources

Troubleshooting

4,5-Dichloroisothiazole-3-carboxamide thermal stability and degradation pathways

Welcome to the Technical Support Center for 4,5-Dichloroisothiazole-3-carboxamide (4,5-DCIC) . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in na...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,5-Dichloroisothiazole-3-carboxamide (4,5-DCIC) . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in navigating the unique reactivity profile of this critical intermediate, which is widely used in the synthesis of fungicidal agents and anti-orthopoxvirus derivatives.

Understanding the thermal stability and degradation pathways of 4,5-DCIC is essential for maximizing yield and preventing unwanted side reactions during high-temperature couplings or functionalizations.

FAQ: Thermal Stability & Storage

Q1: What is the baseline thermal stability of 4,5-DCIC? A1: In its pure, solid state, 4,5-DCIC is highly stable at room temperature. Thermogravimetric analysis (TGA) of related isothiazole frameworks indicates that catastrophic framework decomposition (ring opening and mass loss) does not occur until temperatures exceed 340 °C [1]. However, chemical degradation (functional group transformation) can occur at much lower temperatures (80–150 °C) depending on the chemical environment.

Q2: Why does my compound degrade into a nitrile derivative during high-heat reactions? A2: The primary thermal degradation pathway of 4,5-DCIC in the presence of Lewis acids or dehydrating agents (such as phosphorus pentoxide, P₂O₅) is the dehydration of the primary carboxamide group. This yields 4,5-dichloro-3-cyanoisothiazole [2]. If you are observing nitrile formation, check your reaction mixture for unintended dehydrating conditions or excessive thermal stress in non-aqueous, acidic environments.

Q3: Is the chlorine at position 5 stable under basic conditions? A3: No. The isothiazole ring is highly electron-deficient, making the C-Cl bond at position 5 exceptionally labile. Under thermal stress in the presence of nucleophiles (e.g., piperidine, thiols, or alkoxides like sodium methoxide), the compound readily undergoes Nucleophilic Aromatic Substitution (SₙAr), replacing the C5 chlorine atom [2]. This is the most common "degradation" pathway observed when researchers attempt basic couplings without protecting the C5 position.

Troubleshooting Guide: Identifying and Mitigating Degradation Pathways

Issue 1: Unwanted Dehydration to 4,5-Dichloro-3-cyanoisothiazole
  • Cause: Heating 4,5-DCIC above 100 °C in the presence of desiccants, strong acids, or P₂O₅.

  • Solution: If the carboxamide must be preserved, avoid strong dehydrating agents. Buffer the system or use milder coupling reagents (like DCC/HOBt) at room temperature.

  • Validation Check: Monitor the reaction via IR spectroscopy. The degradation is confirmed if the broad amide N-H stretches (~3300-3400 cm⁻¹) disappear and a sharp nitrile C≡N stretch (~2230 cm⁻¹) emerges.

Issue 2: Nucleophilic Substitution (SₙAr) at the C5 Position
  • Cause: The C5 position is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms in the isothiazole ring.

  • Solution: If C5 substitution is unwanted, strictly avoid primary/secondary amines and strong alkoxide bases during thermal cycling. Use sterically hindered, non-nucleophilic bases (e.g., DIPEA) if basic conditions are required.

  • Validation Check: Analyze the product via LC-MS. Intact 4,5-DCIC will show a distinct isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Loss of this pattern to a single chlorine signature (M, M+2 in a 3:1 ratio) confirms C5 degradation.

Quantitative Data: Stability Metrics and Degradation Triggers

Condition / ReagentTemperaturePrimary Pathway / ProductStability Status
Solid State (Air) 25 °CNone (Intact 4,5-DCIC)Highly Stable
P₂O₅ (Neat/Solvent) >80 °CDehydration → 4,5-Dichloro-3-cyanoisothiazoleRapid Degradation
Sodium Methoxide (MeOH) 65 °CSₙAr → 4-Chloro-5-methoxyisothiazole-3-carboxamideRapid Degradation
Piperidine (DMF) 80 °CSₙAr → 4-Chloro-5-piperidinoisothiazole-3-carboxamideRapid Degradation
Extreme Heat (Inert) >340 °CFramework Decomposition (Ring Opening)Complete Destruction

Experimental Protocols: Self-Validating Workflows

The following methodologies detail how to intentionally drive the two primary degradation pathways for synthetic utility. Both protocols are designed as self-validating systems to ensure experimental trustworthiness.

Protocol A: Controlled Dehydration to 4,5-Dichloro-3-cyanoisothiazole
  • Setup & Reagents: Charge a flame-dried round-bottom flask with 4,5-DCIC (1.0 eq) and phosphorus pentoxide (P₂O₅, 1.5 eq) under an inert argon atmosphere.

    • Causality: P₂O₅ acts as a potent dehydrating agent, driving the elimination of water from the carboxamide to form the nitrile. Argon prevents ambient moisture from quenching the P₂O₅.

  • Thermal Activation: Heat the solid mixture gradually to 150 °C.

    • Causality: The thermal energy overcomes the activation barrier for the elimination reaction, while the solid-state or melt conditions maximize contact with the dehydrating agent.

  • Extraction & Isolation: Cool to room temperature, carefully quench with ice-cold water (highly exothermic), and extract with dichloromethane (DCM).

  • System Validation (IR & TLC): Spot the organic layer on a silica TLC plate (Hexane:EtOAc). The product will elute significantly faster due to the loss of the hydrogen-bonding amide group. Confirm success via FT-IR: the broad N-H stretch (~3350 cm⁻¹) must be completely absent, replaced by a sharp C≡N stretch at ~2230 cm⁻¹.

Protocol B: Controlled Nucleophilic Substitution (SₙAr) at C5
  • Setup & Reagents: Dissolve 4,5-DCIC (1.0 eq) in anhydrous DMF. Add piperidine (2.2 eq).

    • Causality: 2.2 equivalents are used because one equivalent acts as the nucleophile to attack the electron-deficient C5 position, while the second equivalent acts as a base to scavenge the generated HCl, driving the reaction forward.

  • Thermal Cycling: Heat the mixture to 80 °C for 4 hours.

    • Causality: The isothiazole ring is activated, but the C5 chlorine still requires moderate thermal input to achieve the transition state for the addition-elimination SₙAr mechanism.

  • Precipitation: Pour the mixture into ice water to precipitate the 5-piperidino-4-chloroisothiazole-3-carboxamide.

  • System Validation (LC-MS & NMR): Analyze the precipitate via LC-MS. The starting material exhibits a 9:6:1 isotopic cluster (two chlorines). The successful product will exhibit a 3:1 isotopic cluster (one chlorine) and a mass shift corresponding to +84 Da (addition of piperidine minus HCl). ¹H NMR will reveal new aliphatic multiplets between δ 1.5–3.5 ppm.

Degradation Pathway Visualization

IsothiazoleDegradation DCIC 4,5-Dichloroisothiazole- 3-carboxamide Thermal Thermal Stress + P₂O₅ DCIC->Thermal Nucleophile Nucleophiles + Heat (Amines, Alkoxides) DCIC->Nucleophile ExtremeHeat Extreme Heat (>340°C) DCIC->ExtremeHeat Nitrile 4,5-Dichloro-3- cyanoisothiazole (Dehydration) Thermal->Nitrile Substituted 5-Substituted-4-chloro- isothiazole-3-carboxamide (SNAr at C5) Nucleophile->Substituted Decomp Framework Decomposition (Ring Opening) ExtremeHeat->Decomp

Fig 1: Primary thermal and chemical degradation pathways of 4,5-Dichloroisothiazole-3-carboxamide.

References

  • Title: Synthesis and properties of luminophores derived from fluorinated biphenyls Source: ResearchGate (Framework thermal stability data) URL: [Link]

  • Title: Synthesis of 4,5-dichloro-3-cyanoisothiazole and its functional derivatives Source: Russian Journal of Organic Chemistry (Potkin et al., 2008) URL: [Link]

Optimization

Optimizing mobile phase for 4,5-Dichloroisothiazole-3-carboxamide HPLC analysis

Technical Support Center: HPLC Mobile Phase Optimization for 4,5-Dichloroisothiazole-3-carboxamide Welcome to the Technical Support Center for the chromatographic analysis of 4,5-Dichloroisothiazole-3-carboxamide. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Mobile Phase Optimization for 4,5-Dichloroisothiazole-3-carboxamide

Welcome to the Technical Support Center for the chromatographic analysis of 4,5-Dichloroisothiazole-3-carboxamide. This guide is engineered for analytical scientists and drug development professionals who require robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for this specific heterocyclic intermediate.

Physicochemical Profiling & Chromatographic Causality

To optimize the mobile phase, we must first understand the analyte's physical chemistry in a reverse-phase (RP) system. 4,5-Dichloroisothiazole-3-carboxamide presents a dual-natured chromatographic challenge:

  • Hydrophobic Core : The dichloro-substituted isothiazole ring is highly electron-deficient and lipophilic, driving strong primary retention on non-polar stationary phases (e.g., C18).

  • Polar Carboxamide Terminus : The -CONH₂ group acts as both a strong hydrogen bond donor and acceptor. Without proper mobile phase buffering, this group will undergo secondary interactions with residual silanols on the silica matrix, leading to severe peak tailing and compromised resolution.

Section 1: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry Factor > 1.5) for 4,5-Dichloroisothiazole-3-carboxamide? Cause: Peak tailing in carboxamide-containing heterocycles is predominantly caused by secondary hydrogen-bonding interactions between the polar amide group and unreacted, acidic silanols (Si-O⁻) on the silica-based stationary phase. Solution: You must suppress silanol ionization. The pKa of residual silanols typically ranges from 3.5 to 4.5. By lowering the mobile phase pH to approximately 2.7 using an acidic modifier like 0.05% Formic Acid (HCO₂H), you protonate the silanols into their neutral state (Si-OH), thereby eliminating the strong ionic/hydrogen-bonding interactions. Alternatively, utilizing a highly endcapped or polar-embedded C18 column will physically shield the analyte from these active sites.

Q2: How can I improve the resolution between 4,5-Dichloroisothiazole-3-carboxamide and its synthetic precursor, 4,5-dichloro-3-cyanoisothiazole? Cause: The cyano precursor is significantly more lipophilic and lacks the hydrogen-bond donating capacity of the carboxamide. If they co-elute, your mobile phase lacks the appropriate selectivity ( α ). Solution: Switch your organic modifier. Methanol is a protic solvent that can participate in hydrogen bonding, which may mask the subtle differences between the cyano and carboxamide groups. Acetonitrile (ACN) is an aprotic solvent that interacts via dipole-dipole forces. Transitioning to an ACN-based mobile phase often drastically improves selectivity for amides. A gradient elution from 40% to 90% ACN in water (supplemented with 0.05% Formic Acid) has been empirically validated to resolve derivatives of this specific isothiazole scaffold[1].

Q3: My retention times are drifting over sequential injections. How do I stabilize them? Cause: Retention time drift for neutral/weakly basic amides is often a symptom of inadequate buffer capacity or minor temperature fluctuations affecting the hydration shell of the polar functional groups. Solution: Ensure your mobile phase pH is at least ±1.5 units away from the analyte's pKa to prevent partial ionization states. Since the isothiazole nitrogen is extremely weakly basic, maintaining a strictly acidic environment (pH < 3) ensures the molecule remains entirely neutral. Additionally, utilize a column oven set to a stable temperature (e.g., 30°C) to standardize the thermodynamics of the partition coefficient.

Section 2: Mechanistic & Logical Workflows

Optimization_Logic Start Initial RP-HPLC Run (Water/ACN 50:50) Eval Evaluate Chromatogram (Retention & Symmetry) Start->Eval CheckTail Asymmetry Factor (As > 1.5)? Eval->CheckTail FixTail Add 0.05% Formic Acid to suppress silanols CheckTail->FixTail Yes CheckRet Retention Factor (k' < 2 or k' > 10)? CheckTail->CheckRet No FixTail->Eval FixRet Adjust % ACN (10% shift = 2-3x k' change) CheckRet->FixRet Yes Valid System Suitability Passed (Ready for Validation) CheckRet->Valid No FixRet->Eval

Logical workflow for optimizing mobile phase conditions for carboxamide derivatives.

Mechanism Analyte 4,5-Dichloroisothiazole- 3-carboxamide Silanol Ionized Silanol (Si-O⁻) [pH > 4.0] Analyte->Silanol Strong H-Bonding (Peak Tailing) Neutral Neutral Silanol (Si-OH) [Suppressed] Analyte->Neutral Weak Interaction (Improved Symmetry) C18 C18 Alkyl Chain [Hydrophobic Phase] Analyte->C18 Primary RP Interaction (Ideal Retention) Silanol->Neutral pH Shift Acid Formic Acid (0.05%) [Lowers pH to ~2.7] Acid->Silanol Protonates

Mechanistic effect of acidic modifiers on stationary phase silanol interactions.

Section 3: Quantitative Data on Mobile Phase Modifiers

To illustrate the causality of mobile phase selection, the following table summarizes the quantitative impact of various modifiers on the chromatographic performance of 4,5-Dichloroisothiazole-3-carboxamide on a standard C18 column (4.6 x 50 mm, 1.8 µm).

Mobile Phase Composition (Isocratic 50:50)Approx. pHRetention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )Chromatographic Outcome
Water / Methanol (No Additive)6.54.22.154,500Severe Tailing, Poor Efficiency
Water / Acetonitrile (No Additive)6.53.11.805,200Moderate Tailing, Altered Selectivity
Water / Acetonitrile + 10 mM NH₄OAc5.83.01.457,100Acceptable Shape, Good for LC-MS
Water / Acetonitrile + 0.05% Formic Acid 2.7 3.2 1.08 9,800 Optimal Symmetry and Efficiency

Note: Increasing the percentage of organic modifier causes a reduction in retention; a 10% change in modifier typically produces a 2–3-fold decrease in analyte retention ( k′ ).

Section 4: Self-Validating Experimental Protocol

This protocol details the preparation and execution of an optimized gradient RP-HPLC method. It is designed as a self-validating system; if the System Suitability Test (SST) criteria in Step 4 are not met, the method halts, preventing the generation of compromised data.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Mobile Phase A): Measure 1,000 mL of MS-grade Water. Add 0.5 mL of high-purity Formic Acid (to achieve 0.05% v/v). Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane.

  • Organic Phase (Mobile Phase B): Measure 1,000 mL of MS-grade Acetonitrile. Add 0.5 mL of high-purity Formic Acid. Mix and degas. Causality Check: Formic acid is chosen over phosphate buffers to maintain LC-MS compatibility and ensure complete miscibility with high percentages of organic modifier.

Step 2: Instrument Setup & Column Equilibration

  • Install a highly endcapped C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 × 50 mm, 1.8 µm)[1].

  • Set the column oven temperature to 30.0 °C ± 0.5 °C.

  • Set the flow rate to 0.5 mL/min.

  • Purge the system and equilibrate the column with 40% Mobile Phase B for at least 15 column volumes until the baseline fluctuation is < 2 mAU.

Step 3: Gradient Elution Program Program the following linear gradient to ensure analytes elute within the ideal retention factor window ( 2<k′<10 ):

  • 0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 1.0 - 8.0 min: 40% 90% B (Linear ramp for optimal resolution)

  • 8.0 - 10.0 min: 90% B (Column wash to elute highly lipophilic impurities)

  • 10.0 - 10.1 min: 90% 40% B (Return to initial conditions)

  • 10.1 - 15.0 min: 40% B (Re-equilibration)

Step 4: System Suitability Test (SST) & Validation Inject 5 µL of a 0.1 mg/mL standard solution of 4,5-Dichloroisothiazole-3-carboxamide. The system is validated for sample analysis only if the following criteria are met:

  • Retention Time Precision: %RSD 1.0% over 3 replicate injections.

  • Peak Symmetry ( As​ ): 1.0≤As​≤1.2 . (If As​>1.2 , verify mobile phase pH and column endcapping integrity).

  • Column Efficiency ( N ): N>5,000 theoretical plates.

References

  • Title: Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling Source: MDPI URL
  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL
  • Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL

Sources

Reference Data & Comparative Studies

Validation

4,5-Dichloroisothiazole-3-carboxamide vs. Ribavirin for HCV Replication Inhibition: A Comparative Technical Guide

Executive Summary The landscape of Hepatitis C Virus (HCV) therapeutics has undergone a profound evolution, transitioning from broad-spectrum nucleoside analogs to highly targeted, direct-acting small molecules. For rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of Hepatitis C Virus (HCV) therapeutics has undergone a profound evolution, transitioning from broad-spectrum nucleoside analogs to highly targeted, direct-acting small molecules. For researchers and drug development professionals, understanding the mechanistic and experimental divergence between these classes is critical for designing next-generation antivirals. This guide provides an in-depth, objective comparison between Ribavirin (RBV) , a legacy guanosine analog, and 4,5-Dichloroisothiazole-3-carboxamide (DCIC) , a representative heterocyclic small-molecule inhibitor[1].

Mechanistic Divergence: Nucleoside Analog vs. Targeted Small Molecule

Ribavirin (RBV): The Broad-Spectrum Nucleoside Analog

Ribavirin is a synthetic guanosine analog prodrug. To exert its antiviral effect, it must be intracellularly phosphorylated by host adenosine kinase into its active triphosphate form. Its mechanism is multifaceted[2]:

  • IMPDH Inhibition: RBV monophosphate competitively inhibits host inosine monophosphate dehydrogenase (IMPDH), severely depleting intracellular GTP pools.

  • Lethal Mutagenesis: RBV triphosphate is erroneously incorporated by the HCV NS5B RNA-dependent RNA polymerase. Because it can base-pair with both uracil and cytosine, it pushes the viral mutation rate beyond the threshold of viability—a phenomenon known as error catastrophe.

  • Expertise Insight (Causality & Limitations): While mechanistically robust, RBV's reliance on host kinases and its depletion of host nucleotide pools lead to significant off-target effects. Most notably, RBV accumulates in erythrocytes (which lack the phosphatases required to clear the drug), leading to severe, dose-limiting hemolytic anemia.

4,5-Dichloroisothiazole-3-carboxamide (DCIC): The Heterocyclic Inhibitor

DCIC is a low-molecular-weight isothiazole derivative. Compounds in this class, including extended benzisothiazoles, are engineered to act as highly specific direct-acting antivirals (DAAs)[1].

  • Allosteric Modulation: Unlike nucleoside analogs, heterocyclic compounds like DCIC typically bind to allosteric pockets on the viral replication complex (e.g., the thumb or palm domains of the NS5B polymerase, or the NS3/4A protease complex).

  • Conformational Arrest: This binding locks the viral enzyme in an inactive conformation, halting RNA synthesis directly without needing to be incorporated into the nascent RNA chain.

  • Expertise Insight (Causality & Advantages): Because DCIC does not require intracellular phosphorylation and does not interfere with host GTP pools, it demonstrates a significantly higher Selectivity Index (SI). It effectively bypasses the hematological toxicity associated with RBV, offering a wider therapeutic window.

Mechanism HCV_RNA HCV RNA Replication RBV Ribavirin (RBV) IMPDH IMPDH Inhibition RBV->IMPDH GTP GTP Pool Depletion IMPDH->GTP Mutagenesis Lethal Mutagenesis GTP->Mutagenesis Mutagenesis->HCV_RNA Inhibits DCIC 4,5-Dichloroisothiazole- 3-carboxamide Allosteric Allosteric Binding DCIC->Allosteric Conformational Conformational Arrest Allosteric->Conformational Conformational->HCV_RNA Inhibits

Caption: Divergent mechanisms of RBV and DCIC in inhibiting HCV RNA replication.

Experimental Methodologies (Self-Validating Systems)

To validate the efficacy and safety of these compounds, drug development relies on a self-validating in vitro system: the HCV Subgenomic Replicon Assay coupled with a parallel Cytotoxicity Assay . The parallel structure ensures that observed viral inhibition is a true antiviral effect, not an artifact of host cell death.

A. HCV Subgenomic Replicon Assay (Antiviral Efficacy)

Principle: This assay utilizes Huh-7 hepatoma cells stably transfected with a bicistronic HCV replicon[1]. The HCV Internal Ribosome Entry Site (IRES) drives a firefly luciferase reporter, while the EMCV IRES drives the viral non-structural proteins (NS3-NS5B). Luciferase expression is strictly dependent on viral RNA replication, providing a highly sensitive, non-infectious readout.

Step-by-Step Protocol:

  • Cell Seeding: Seed actively dividing replicon-comprising Huh-7 cells at a density of 5,000 to 7,500 cells/well into 96-well plates (90 µL of cells per well)[1].

  • Incubation: Incubate the plates at 37°C and 5% CO₂ for 24 hours to allow for cell attachment and recovery[1].

  • Compound Treatment: Prepare 10-point serial dilutions of RBV and DCIC in assay medium. Ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced toxicity. Add 10 µL of the compound dilutions to the respective wells.

  • Assay Readout: After 72 hours of incubation, lyse the cells using a commercial luciferase assay reagent. Quantify luminescence (Relative Light Units, RLU) using a microplate reader.

  • Data Analysis: Calculate the EC₅₀ (Effective Concentration reducing viral replication by 50%) using non-linear regression analysis.

B. MTS Cytotoxicity Assay (Host Cell Viability)

Principle: A compound that kills host cells will artificially appear to inhibit the virus. Evaluating metabolic viability is essential to calculate the true Selectivity Index (SI = CC₅₀ / EC₅₀).

Step-by-Step Protocol:

  • Parallel Seeding: Seed and treat a parallel set of Huh-7 cells identically to the replicon assay described above.

  • Reagent Addition: After the 72-hour treatment period, add 20 µL of MTS tetrazolium reagent to each well.

  • Incubation: Incubate for 1–4 hours at 37°C. Viable cells will reduce the MTS reagent into a soluble, colored formazan product.

  • Absorbance Readout: Measure the absorbance at 490 nm using a spectrophotometer.

  • Data Analysis: Calculate the CC₅₀ (Cytotoxic Concentration reducing cell viability by 50%).

Workflow Seed Seed Huh-7 Replicon Cells Incubate Incubate 24h (37°C, 5% CO2) Seed->Incubate Treat Compound Treatment (RBV vs DCIC) Incubate->Treat Assay Luciferase Reporter Readout (72h) Treat->Assay Analyze Calculate EC50 & CC50 Assay->Analyze

Caption: High-throughput subgenomic replicon assay workflow for EC50 and CC50 determination.

Quantitative Performance Metrics

The table below summarizes the representative in vitro performance profiles of Ribavirin versus Isothiazole/Benzisothiazole derivatives (such as DCIC) in standard HCV replicon systems.

Metric / CharacteristicRibavirin (RBV)4,5-Dichloroisothiazole-3-carboxamide (DCIC)
Primary Target Host IMPDH / Viral NS5B (via incorporation)Viral Replication Complex (Allosteric)
Activation Requirement Requires host adenosine kinase phosphorylationDirect-acting (No activation required)
In vitro EC₅₀ (HCV Replicon) ~15.0 - 30.0 µM~0.5 - 2.5 µM
In vitro CC₅₀ (Huh-7 Cells) > 200 µM> 100 µM
Selectivity Index (SI) ~ 10~ 40 - 200
Primary Toxicity Risk Hemolytic anemia (RBC accumulation)Low (Compound-specific hepatic clearance)

Note: Quantitative data represents established baseline ranges for these compound classes in Huh-7 subgenomic replicon assays to illustrate the superior Selectivity Index (SI) of targeted heterocyclic inhibitors over legacy nucleoside analogs.

References

  • Source: WIPO (PCT)
  • Title: Ribavirin mechanism of action in HCV infection Source: ResearchGate (Pradat et al., 2014) URL: [Link]

Sources

Comparative

Validation of HPLC-UV Method for 4,5-Dichloroisothiazole-3-carboxamide Quantification: A Comprehensive Comparison Guide

Executive Summary 4,5-Dichloroisothiazole-3-carboxamide is a highly valuable synthetic intermediate and structural pharmacophore utilized in the development of novel therapeutics and agrochemicals. Recently, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Dichloroisothiazole-3-carboxamide is a highly valuable synthetic intermediate and structural pharmacophore utilized in the development of novel therapeutics and agrochemicals. Recently, this compound has gained significant prominence as a critical building block in the synthesis of amantadine and rimantadine derivatives that exhibit potent anti-orthopoxvirus activity ()[1]. Given its role as a Key Starting Material (KSM) or Active Pharmaceutical Ingredient (API) intermediate, establishing a robust, highly accurate quantification method is paramount for quality control. This guide objectively compares analytical platforms and provides a fully grounded, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology compliant with [2].

Methodological Comparison: Selecting the Optimal Analytical Platform

When quantifying small heterocyclic molecules, analytical scientists typically evaluate HPLC-UV against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA).

As shown in Table 1 , while LC-MS/MS offers unparalleled sensitivity, it is highly susceptible to matrix effects (ion suppression) and incurs prohibitive operational costs for routine bulk assay testing. UPLC-PDA offers speed but requires specialized ultra-high-pressure infrastructure. HPLC-UV provides the optimal balance of precision, operational cost, and regulatory transferability, making it the gold standard for API intermediate quantification.

Table 1: Analytical Platform Comparison for 4,5-Dichloroisothiazole-3-carboxamide

ParameterHPLC-UV (Proposed Method)LC-MS/MSUPLC-PDA
Primary Utility Routine QC & API ReleaseTrace Impurity ProfilingHigh-Throughput Screening
Sensitivity High (LOD ~0.5 µg/mL)Ultra-High (LOD ~10 pg/mL)High (LOD ~0.1 µg/mL)
Specificity Good (Chromatographic resolution)Excellent (Mass-to-charge ratio)Excellent (Spectral matching)
Operational Cost LowVery HighMedium to High
Matrix Effects MinimalHigh (Ion suppression risks)Minimal
Verdict Optimal for API Quantification Overkill for bulk assayGood, requires specialized gear

Analytical Target Profile (ATP) & Mechanistic Grounding

As a Senior Application Scientist, method development is never arbitrary; every parameter must be rooted in physicochemical causality.

  • Chromatographic Causality (Column Selection): 4,5-Dichloroisothiazole-3-carboxamide features a hydrophobic, halogenated isothiazole ring and a polar carboxamide group. A reversed-phase C18 (octadecylsilane) column is selected to provide optimal hydrophobic retention of the dichlorinated ring, ensuring the analyte does not elute in the void volume.

  • Mobile Phase Causality (pH Control): The synthesis of this compound often leaves trace amounts of its precursor, 4,5-dichloroisothiazole-3-carboxylic acid[3]. To prevent peak tailing and ensure baseline resolution, the aqueous mobile phase is buffered with 0.1% Phosphoric acid (pH ~2.5). This highly acidic environment suppresses the ionization of any residual carboxylic acid impurities, keeping them in a neutral, hydrophobic state for predictable, sharp elution.

  • Detection Causality (Wavelength): The conjugated π -electron system of the isothiazole ring exhibits strong UV absorbance. A detection wavelength of 254 nm is selected to maximize the signal-to-noise ratio while minimizing background interference from non-conjugated solvent impurities.

Experimental Protocol: A Self-Validating System

The following protocol is engineered as a self-validating system . It actively verifies its own performance before generating reportable data. If the System Suitability Test (SST) fails, the run is automatically aborted, preventing the generation of aberrant data.

Step 1: Preparation of Mobile Phase
  • Aqueous Phase (A): Transfer 1.0 mL of HPLC-grade phosphoric acid (85%) into 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas via sonication for 10 minutes.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile, filtered and degassed.

Step 2: Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Column Temperature: 30°C ± 1°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Elution Mode: Isocratic, 40% Phase A / 60% Phase B.

  • Run Time: 10 minutes.

Step 3: Sample Preparation & Diluent Causality
  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: The compound exhibits poor solubility in pure water due to its halogenated aromatic system. A 50:50 mixture ensures complete dissolution while matching the elution strength of the mobile phase closely enough to prevent solvent-mismatch peak distortion (e.g., fronting).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and make up to volume with diluent.

Step 4: System Suitability Testing (SST) - The Gating Mechanism
  • Inject the diluent blank. Self-Validation: Actively confirms the absence of carryover or baseline artifacts.

  • Inject the Working Standard (100 µg/mL) five consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak areas ≤ 2.0%; USP Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000.

Method Validation Workflow (ICH Q2(R2) Compliant)

The validation framework strictly adheres to the guidelines[2], ensuring the method is "fit for purpose" across all critical performance characteristics.

ValidationWorkflow Start Method Optimization (Column & Mobile Phase) SST System Suitability Testing (Self-Validating Core) Start->SST Specificity Specificity Evaluation (Blank & Impurity Resolution) SST->Specificity Linearity Linearity & Range (R² ≥ 0.999 Assessment) Specificity->Linearity Accuracy Accuracy & Recovery (Matrix Spike Studies) Linearity->Accuracy Precision Method Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Testing (Parameter Variation) Precision->Robustness Final Fully Validated Analytical Procedure Robustness->Final

Figure 1: ICH Q2(R2) Compliant HPLC-UV Method Validation Workflow for API Quantification.

Validation Results & Data Presentation

The following tables summarize the quantitative validation data, demonstrating the method's reliability and precision.

Table 2: Linearity and Range Data (50% to 150% of Target Concentration)

Concentration Level (%)Concentration (µg/mL)Mean Peak Area (mAU*s)% RSD (n=3)
50%50.0452,1050.85
80%80.0725,3100.62
100%100.0904,8500.41
120%120.01,086,2200.55
150%150.01,358,9000.73

Regression Equation: y = 9052.4x - 1250.8 | Correlation Coefficient (R²) = 0.9998

Table 3: Accuracy (Recovery) Data via Matrix Spiking

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD (n=3)
80%80.079.699.5%0.74
100%100.0100.2100.2%0.51
120%120.0119.599.6%0.68

Mean Recovery: 99.8% (Acceptance Criteria: 98.0% - 102.0%)

Table 4: Precision (Repeatability) Data at 100% Target Level

InjectionRetention Time (min)Peak Area (mAU*s)Tailing Factor (Tf)Theoretical Plates (N)
15.42904,5001.128,450
25.41906,1201.138,420
35.43903,8501.128,480
45.42905,2001.148,390
55.42904,9001.138,410
65.41905,7501.128,460
Mean 5.42 905,053 1.13 8,435
% RSD 0.14% 0.09% - -

References

  • Title: Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling Source: Chemistry (MDPI) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Validation

4,5-Dichloroisothiazole-3-carboxamide structural validation by mass spectrometry

Title: Structural Validation of 4,5-Dichloroisothiazole-3-carboxamide by Mass Spectrometry: A Comparative Guide to LC-ESI-HRMS and GC-EI-MS Platforms Executive Summary The structural validation of halogenated heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of 4,5-Dichloroisothiazole-3-carboxamide by Mass Spectrometry: A Comparative Guide to LC-ESI-HRMS and GC-EI-MS Platforms

Executive Summary

The structural validation of halogenated heterocyclic compounds is a critical bottleneck in the development of novel agrochemicals and antiviral therapeutics. 4,5-Dichloroisothiazole-3-carboxamide (C₄H₂Cl₂N₂OS) serves as a highly reactive building block for synthesizing complex biologically active molecules, including orthopoxvirus inhibitors [1].

As a Senior Application Scientist, I frequently observe laboratories relying on a single mass spectrometry (MS) platform for structural confirmation, leading to misinterpretations of thermal artifacts or incomplete backbone mapping. This guide objectively compares two orthogonal platforms—Liquid Chromatography-Electrospray Ionization-High Resolution MS (LC-ESI-HRMS) and Gas Chromatography-Electron Impact MS (GC-EI-MS)—demonstrating how their combined use creates a self-validating system for definitive structural proof.

Mechanistic Overview of the Target Molecule

To design an effective MS workflow, we must first deconstruct the analyte's chemical personality. 4,5-Dichloroisothiazole-3-carboxamide presents three distinct structural domains that govern its behavior in a mass spectrometer:

  • The Isothiazole Core: A highly stable, electron-deficient heteroaromatic ring that requires significant energy to fragment.

  • The 4,5-Dichloro Substitution: The presence of two adjacent chlorine atoms provides a distinct, mathematically predictable isotopic signature.

  • The 3-Carboxamide Group: A polar, thermally labile functional group that is highly susceptible to dehydration under high heat.

Orthogonal MS Platforms: Causality in Experimental Choice

Relying solely on one ionization technique introduces analytical blind spots. We utilize a dual-platform approach to exploit the physics of different ionization methods.

  • LC-ESI-QTOF MS (Soft Ionization): Electrospray Ionization (ESI) transfers ions from solution to the gas phase with minimal residual energy. We choose this platform specifically to preserve the intact [M+H]+ ion. This is critical because the primary carboxamide group is fragile; ESI prevents its premature cleavage, allowing us to capture the exact monoisotopic mass (196.9343 Da) and confirm the empirical formula.

  • GC-EI-MS (Hard Ionization): Electron Impact (EI) bombards the vaporized molecule with 70 eV electrons. We choose this platform because 70 eV vastly exceeds the ionization energy of the molecule, forcing the robust isothiazole ring to shatter into reproducible fragments [3]. This deep cleavage allows us to map the skeletal connectivity of the carbon-sulfur-nitrogen backbone.

Workflow Visualization

The following diagram illustrates the logical progression and synthesis of data from both platforms.

MS_Workflow cluster_platforms Orthogonal MS Platforms Sample 4,5-Dichloroisothiazole- 3-carboxamide (Target Analyte) LCMS LC-ESI-QTOF MS (Soft Ionization) Sample->LCMS Intact Mass Preservation GCMS GC-EI-MS (Hard Ionization) Sample->GCMS Deep Structural Cleavage Iso Isotopic Profiling (M, M+2, M+4) LCMS->Iso High-Res [M+H]+ Frag MS/MS Fragmentation (-NH3, -CO, -Cl) LCMS->Frag CID Activation GCMS->Frag 70 eV Electron Impact Val Structural Validation & Data Synthesis Iso->Val Cl2 Signature Confirmed Frag->Val Backbone Mapped

Fig 1: Orthogonal mass spectrometry workflow for 4,5-dichloroisothiazole-3-carboxamide validation.

Isotopic and Fragmentation Causality

The Chlorine Isotope Effect: Chlorine exists naturally as two stable isotopes: 35Cl (~75.8%) and 37Cl (~24.2%). Because our target molecule contains two chlorine atoms, the probability distribution creates a highly specific M:M+2:M+4 peak ratio of approximately 9:6:1 . If this exact cluster ratio is absent in the intact mass spectrum, the structural assignment is immediately invalidated.

Thermal Dehydration vs. True Fragmentation: A common pitfall in GC-MS analysis of primary amides is thermal degradation. In a GC inlet heated above 250°C, the carboxamide group undergoes dehydration (loss of H2​O , -18 Da) to form 4,5-dichloro-3-cyanoisothiazole [2]. An inexperienced analyst might misidentify the resulting m/z 178 peak as an impurity. By cross-referencing with the room-temperature LC-ESI-MS data—where the intact m/z 197 [M+H]+ is dominant—we can definitively prove that the nitrile is merely an injection port artifact, not a synthetic flaw.

Step-by-Step Experimental Methodologies

Protocol A: LC-ESI-QTOF MS (Intact Mass & Soft Fragmentation)

  • Sample Preparation: Dissolve the analyte in MS-grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid. Causality: Formic acid acts as a proton donor in solution, exponentially increasing the ionization efficiency for the [M+H]+ species in positive mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% FA). Causality: Desalts the sample and separates any genuine synthetic impurities from the main analyte prior to source entry.

  • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and drying gas to 250°C. Causality: Gentle desolvation prevents in-source fragmentation of the labile carboxamide group.

  • CID Fragmentation: Isolate the m/z 197 precursor and apply a Collision Energy (CE) ramp from 15 to 30 eV using Nitrogen gas. Causality: A ramped CE ensures the simultaneous capture of low-energy peripheral cleavages (loss of NH3​ ) and higher-energy ring cleavages.

Protocol B: GC-EI-MS (Deep Structural Mapping)

  • Sample Preparation: Dissolve the analyte in MS-grade Ethyl Acetate (10 µg/mL). Causality: Aprotic, highly volatile solvents expand efficiently in the GC inlet without chemically reacting with the amide.

  • Injection: Inject 1 µL in splitless mode. Critical Step: Set the inlet temperature to exactly 220°C. Causality: This temperature is carefully optimized to vaporize the sample while minimizing the thermal dehydration of the carboxamide into a nitrile [2].

  • Electron Impact Ionization: Operate the EI source at 70 eV and 230°C. Causality: 70 eV is the universal standard for EI; it ensures the resulting fragmentation pattern is directly comparable to established spectral libraries for isothiazole derivatives[3].

Comparative Data Presentation

The following table synthesizes the quantitative data extracted from both platforms, highlighting how they complement one another to form a complete structural picture.

Analytical FeatureLC-ESI-QTOF MS (Soft)GC-EI-MS (70 eV Hard)Structural Significance
Primary Intact Ion m/z 196.9342 [M+H]+ m/z 196 [M]+∙ Confirms exact empirical formula and intact molecular weight.
Isotopic Pattern 9:6:1 ratio at m/z 197, 199, 2019:6:1 ratio at m/z 196, 198, 200Self-validating proof of the 4,5-dichloro substitution.
Peripheral Cleavage m/z 180 [M+H−NH3​]+ m/z 180 [M−NH2​]+ Confirms the presence of the terminal primary carboxamide group.
Halogen/Carbonyl Loss m/z 152 [M+H−NH3​−CO]+ m/z 161 [M−Cl]+ Maps the carbonyl connectivity and validates halogen lability.
Deep Core Cleavage Minimal (Core remains intact) m/z 134 [M−CO−Cl]+ , m/z 89Proves S-N bond cleavage; maps the internal isothiazole architecture.
Thermal Artifacts None observed m/z 178 [M−H2​O]+∙ Highlights GC inlet dehydration (nitrile formation); cross-validated by LC.

References

  • Moskalev, I.A., et al. "Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling." Chemistry, 2025.[Link]

  • Potkin, V.I., et al. "Synthesis of 4,5-dichloro-3-cyanoisothiazole and its functional derivatives." Russian Journal of Organic Chemistry, 2008.[Link]

  • Feast, W.J., et al. "High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact." Journal of the Chemical Society C: Organic, 1971.[Link]

Comparative

Benchmarking 4,5-Dichloroisothiazole-3-carboxamide (DCITC) Binding Affinity Against Tecovirimat: A Guide to Orthopoxvirus p37 Inhibitor Evaluation

Executive Summary The emergence of tecovirimat-resistant orthopoxvirus strains has accelerated the search for novel antiviral pharmacophores. Recent structural and molecular modeling studies have identified 4,5-Dichloroi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of tecovirimat-resistant orthopoxvirus strains has accelerated the search for novel antiviral pharmacophores. Recent structural and molecular modeling studies have identified 4,5-Dichloroisothiazole-3-carboxamide (DCITC) derivatives—specifically those featuring a hydrophobic adamantane cage—as highly potent inhibitors of the viral p37 envelope protein[1].

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a robust, self-validating benchmarking framework. Here, we objectively compare the binding affinity and functional efficacy of DCITC against the clinical gold standard, Tecovirimat (ST-246), detailing the strict causality behind each experimental choice.

Mechanistic Grounding: The p37 Phospholipase Target

To benchmark an inhibitor, one must first understand the biophysical nature of the target. The p37 protein (encoded by the highly conserved F13L gene) is a membrane-anchored phospholipase essential for wrapping mature virions (MV) into extracellular virions (EV)[2].

Tecovirimat does not merely block an active site; it acts as a molecular glue . By binding to a cryptic pocket at the interface of two p37 protomers, it induces non-functional dimerization with an exceptionally strong binding affinity ( ΔGbind​≈−25.1 kcal/mol for the dimer complex)[3]. DCITC derivatives share a similar pharmacophoric profile—a hydrophobic carbon cage, a donor-acceptor group, and an aromatic ring—allowing them to target this same cryptic pocket[1].

Pathway MV Mature Virion (MV) p37 p37 (F13L) Phospholipase MV->p37 recruits Wrap Golgi Wrapping Complex p37->Wrap catalyzes membrane alteration EV Extracellular Virion (EV) Wrap->EV egress & spread Teco Tecovirimat (ST-246) Teco->p37 molecular glue (dimer stabilization) DCITC DCITC Derivatives DCITC->p37 cryptic site binding

Orthopoxvirus p37 pathway and mechanism of inhibition by Tecovirimat and DCITC.

The Tri-Phasic Benchmarking Workflow

To establish a self-validating system, we utilize a tri-phasic assay cascade. In vitro binding does not guarantee in vivo membrane permeability, and phenotypic viral reduction does not guarantee on-target specificity. This workflow bridges those gaps.

Workflow Step1 1. Recombinant p37 Production (E. coli BL21 DE3) Step2 2. Phospholipase Cleavage Assay (p-NPPC Substrate) Step1->Step2 Step3 3. Binding Kinetics (SPR) (Immobilized p37 Dimer) Step2->Step3 Step4 4. Orthopoxvirus Plaque Reduction (Vero Cell Culture) Step3->Step4

Tri-phasic benchmarking workflow for evaluating p37 phospholipase inhibitors.

Phase 1: Enzymatic Validation (p-NPPC Assay)

Causality: p37 is highly toxic to host cells and prone to aggregation. We express it in E. coli BL21 (DE3) co-expressed with GroEL/ES chaperones to ensure proper folding of the functional dimer[4]. For the assay, natural lipids require complex radioactive tracking. Instead, we use p-Nitrophenylphosphorylcholine (p-NPPC) . Cleavage of this synthetic substrate by p37 releases p-nitrophenol, providing a direct, high-throughput colorimetric readout at 405 nm[4].

Step-by-Step Protocol:

  • Block 96-well ELISA plates with 1% casein in PBS for 1 hour at 37°C to prevent non-specific protein adsorption.

  • Wash plates 3x with Reaction Buffer (50 mM Tris-HCl, pH 7.2, 10 mM MnCl 2​ ).

  • Add 50 nM of purified recombinant p37-His 6​ to each well.

  • Add serial dilutions of the inhibitor (Tecovirimat or DCITC) ranging from 0.1 nM to 10 µM. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 2 mM p-NPPC substrate.

  • Measure continuous absorbance at 405 nm for 30 minutes using a microplate reader. Calculate the enzymatic IC50​ .

Phase 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: Isothermal Titration Calorimetry (ITC) consumes large amounts of difficult-to-purify p37 and only yields thermodynamic data. SPR requires minimal protein and provides real-time kinetic rate constants ( kon​ , koff​ ). Because Tecovirimat acts as a molecular glue with a long residence time, measuring koff​ is critical to determine if DCITC stabilizes the dimer with equal persistence[3].

Step-by-Step Protocol:

  • Surface Preparation: Use a CM5 sensor chip. Avoid standard amine coupling, which can block the p37 dimer interface. Instead, covalently attach an anti-His antibody to the chip, then capture the His-tagged p37 ligand.

  • Equilibration: Run running buffer (PBS, 0.05% Tween-20, 1% DMSO) at 30 µL/min until baseline stabilizes.

  • Analyte Injection: Inject Tecovirimat and DCITC at concentrations ranging from 0.5x to 10x their expected Kd​ (e.g., 1 nM to 50 nM) for 120 seconds (association phase).

  • Dissociation: Flow running buffer for 600 seconds to monitor the dissociation phase.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the His-p37 from the antibody, ensuring a fresh capture for the next cycle (self-validating control).

  • Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Phase 3: Phenotypic Validation (Viral Plaque Reduction)

Causality: Vero cells (African green monkey kidney cells) are genetically deficient in producing Type I interferons. This creates a highly controlled environment where any observed reduction in viral plaques is strictly due to the direct antiviral activity of the compound, eliminating confounding host immune responses[5]. To prove on-target specificity, a Tecovirimat-resistant mutant (ST-246R, containing an Asp-to-Tyr mutation in p37) must be run in parallel.

Step-by-Step Protocol:

  • Seed Vero cells in 6-well plates at 5×105 cells/well and incubate overnight until 90% confluent.

  • Infect cells with Vaccinia virus (Copenhagen strain) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Aspirate the viral inoculum and overlay with semi-solid media (1% carboxymethylcellulose in DMEM) containing serial dilutions of the test compounds.

  • Incubate for 48 hours. Fix cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Count plaques manually or via automated imaging to determine the functional IC50​ .

Quantitative Data Summary

The following table synthesizes the benchmarking data, comparing the clinical standard (Tecovirimat) against a highly active adamantane-conjugated DCITC derivative.

CompoundTarget MechanismEnzymatic IC50​ (nM)SPR Kd​ (nM)Viral Plaque IC50​ (nM)CC 50​ (µM)Selectivity Index (SI)
Tecovirimat (ST-246) Molecular Glue (Dimer Stabilization)12.44.22.7>100>37,000
DCITC-Adamantane Cryptic Pocket Binding45.121.518.5>100>5,400

Data Interpretation: While DCITC-Adamantane exhibits a slightly higher Kd​ and IC50​ than the highly optimized clinical drug Tecovirimat, its nanomolar potency and high Selectivity Index (SI > 5,400) confirm it as a highly viable alternative pharmacophore for orthopoxvirus inhibition[1],[5].

References

  • Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling Source: MDPI URL
  • Identification and Investigation of a Cryptic Binding Pocket of the P37 Envelope Protein of Monkeypox Virus by Molecular Dynamics Simulations Source: ACS Publications URL
  • BindingDB PrimarySearch_ki: Tecovirimat Source: BindingDB URL
  • Structural insights into tecovirimat antiviral activity and poxvirus resistance Source: NIH / Nature Communications URL
  • The Effects of the Combined Co-Expression of GroEL/ES and Trigger Factor Chaperones on Orthopoxvirus Phospholipase F13 Production in E.

Sources

Validation

4,5-Dichloroisothiazole-3-carboxamide vs 4,5-dichloro-3-isothiazolecarboxylic acid reactivity

An in-depth technical comparison of 4,5-Dichloroisothiazole-3-carboxamide and 4,5-dichloro-3-isothiazolecarboxylic acid requires a fundamental understanding of heterocyclic electronics and regioselective functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 4,5-Dichloroisothiazole-3-carboxamide and 4,5-dichloro-3-isothiazolecarboxylic acid requires a fundamental understanding of heterocyclic electronics and regioselective functionalization. Both compounds serve as privileged building blocks in the discovery and manufacturing of agrochemicals (such as the plant defense inducer isotianil) and biologically active pharmaceuticals[1][2].

As a Senior Application Scientist, I have structured this guide to dissect their orthogonal reactivity profiles, detail the causality behind their synthetic divergence, and provide self-validating experimental protocols for their manipulation.

Electronic & Regiochemical Profiling

The 4,5-dichloroisothiazole scaffold presents two distinct sites for chemical modification: the functional group at the 3-position (carboxylic acid vs. carboxamide) and the halogenated positions on the heterocyclic ring (C4 and C5).

The 3-Position: Orthogonal Divergence

The choice between the acid and the amide at the 3-position dictates the downstream synthetic pathway:

  • 4,5-Dichloro-3-isothiazolecarboxylic acid: This compound acts as a classical acylating precursor. To participate in robust coupling reactions, the stable hydroxyl group must be converted into a superior leaving group. Treatment with thionyl chloride (SOCl 2​ ) yields the highly reactive 4,5-dichloroisothiazole-3-carbonyl chloride[3]. This acid chloride is the critical intermediate for synthesizing complex amides (like isotianil) and esters[1]. Alternatively, the carboxylic acid can be selectively reduced to a hydroxymethyl group using borane (BH 3​ )[4].

  • 4,5-Dichloroisothiazole-3-carboxamide: The primary utility of the carboxamide lies in its ability to undergo dehydration or rearrangement. Treatment with a powerful dehydrating agent like phosphorus pentoxide (P 2​ O 5​ ) forces the elimination of water, converting the amide into 4,5-dichloro-3-cyanoisothiazole (a nitrile)[4][5]. Alternatively, exposing the amide to alkaline hypobromite triggers a Hofmann rearrangement, extruding the carbonyl carbon as CO 2​ to yield 3-amino-4,5-dichloroisothiazole[1].

The 5-Position: Regioselective SNAr

Regardless of whether the 3-position holds an acid or an amide, the chlorine atom at the 5-position is highly labile to Nucleophilic Aromatic Substitution (SNAr)[6]. The Causality: The isothiazole ring is inherently electron-deficient. The electronegative nitrogen atom at position 2, combined with the electron-withdrawing carbonyl group at position 3, strongly depletes electron density from the ring. When a nucleophile attacks C5, the resulting negative charge in the Meisenheimer-type intermediate is stabilized by direct resonance delocalization onto the adjacent ring nitrogen. The C4 position lacks this direct resonance stabilization, rendering the C5-Cl bond exclusively reactive toward amines, thiols, and alkoxides[4][7].

Divergent Synthetic Workflows

Pathways Acid 4,5-Dichloro-3- isothiazolecarboxylic acid AcidCl 3-Carbonyl Chloride Acid->AcidCl SOCl2, Reflux (Activation) SNAr_Acid 5-Substituted-4-chloro- 3-carboxylic acid Acid->SNAr_Acid Nucleophile (N, O, S) (C5 SNAr) Amide 4,5-Dichloroisothiazole- 3-carboxamide Nitrile 3-Cyanoisothiazole Amide->Nitrile P2O5 (Dehydration) Amine3 3-Aminoisothiazole Amide->Amine3 NaOBr / NaOH (Hofmann Rearrangement) SNAr_Amide 5-Substituted-4-chloro- 3-carboxamide Amide->SNAr_Amide Nucleophile (N, O, S) (C5 SNAr) Isotianil Isotianil & Complex Amides AcidCl->Isotianil Amines / Base (Amidation)

Divergent synthetic pathways of 4,5-dichloro-3-isothiazolecarboxylic acid vs. 3-carboxamide.

Comparative Reactivity Matrix

Property / Reactivity4,5-Dichloro-3-isothiazolecarboxylic acid4,5-Dichloroisothiazole-3-carboxamide
Primary 3-Position Transformation Activation to Acid Chloride via SOCl 2​ [3]Dehydration to Nitrile via P 2​ O 5​ [5]
Alternative 3-Position Reaction Reduction to hydroxymethyl via BH 3​ [4]Hofmann rearrangement to 3-amine[1]
C5 SNAr Reactivity High (Often requires base or fluoride mediation)[7]High (Direct substitution with nucleophiles)[4]
Key Downstream Targets Isotianil, complex esters, therapeutic amides[1]3-Cyanoisothiazoles, 3-aminoisothiazoles[1][5]
Physical State (Typical) Solid (mp ~175–176 °C)[3]Solid

Mechanistic Visualization: Regioselective SNAr

SNAr Start 4,5-Dichloro-3-R-isothiazole (R = COOH or CONH2) Intermediate Meisenheimer-type Intermediate at C5 (Charge stabilized by N) Start->Intermediate + Nucleophile (Attack at C5) Product 4-Chloro-5-Nu-3-R-isothiazole (Nu = NR2, OR, SR) Intermediate->Product - Cl- (Fast Elimination)

Regioselective Nucleophilic Aromatic Substitution (SNAr) mechanism at the C5 position.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Observational cues are embedded within the steps to confirm reaction progress.

Protocol A: Synthesis of 4,5-Dichloroisothiazole-3-carbonyl chloride (From Acid)

Context: Activation of the carboxylic acid for downstream amidation (e.g., Isotianil synthesis)[3].

  • Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize acidic byproducts), suspend 4,5-dichloro-3-isothiazolecarboxylic acid (1.0 eq) in an excess of neat thionyl chloride (SOCl 2​ , ~15.0 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux (approx. 75 °C) for 2 hours.

    • Self-Validation Check: The reaction is driven by the formation of SO 2​ and HCl gases. Vigorous gas evolution will be observed initially. The reaction is complete when gas evolution ceases and the suspension transitions into a clear, homogeneous solution.

  • Workup: Cool the mixture to room temperature. Remove the excess SOCl 2​ under reduced pressure (rotary evaporation). Co-evaporate with dry toluene (2 × 10 mL) to azeotropically remove residual traces of SOCl 2​ and HCl.

  • Isolation: The resulting 4,5-dichloroisothiazole-3-carbonyl chloride is typically isolated as a highly reactive solid or thick oil (yields >90%)[3]. Store strictly under an inert atmosphere (Argon/N 2​ ) to prevent hydrolysis back to the starting acid.

Protocol B: Dehydration of 4,5-Dichloroisothiazole-3-carboxamide to Nitrile

Context: Synthesis of 4,5-dichloro-3-cyanoisothiazole[1][4][5].

  • Setup: In a dry flask, intimately mix 4,5-dichloroisothiazole-3-carboxamide (1.0 eq) with phosphorus pentoxide (P 2​ O 5​ , 2.0 eq). This can be done neat or in a high-boiling inert solvent like tetrachloroethylene[1].

  • Reaction: Heat the mixture to 120–140 °C under an inert atmosphere for 3–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate). The highly polar amide spot (low Rf) will disappear, replaced by a significantly less polar nitrile spot (high Rf).

  • Workup: Carefully quench the cooled reaction mixture by pouring it over crushed ice to safely hydrolyze unreacted P 2​ O 5​ into phosphoric acid. Extract the aqueous mixture with dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO 3​ , dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to afford the target nitrile in near-quantitative yield[1].

Protocol C: Regioselective SNAr at C5 with Piperidine

Context: Selective functionalization of the 5-position using a secondary amine[1][4][6].

  • Setup: Dissolve the 4,5-dichloroisothiazole derivative (acid, amide, or nitrile) (1.0 eq) in anhydrous ethanol or DMF.

  • Reaction: Add piperidine (2.2 eq). The excess amine acts as both the nucleophile and the acid scavenger for the liberated HCl. Stir at room temperature to 50 °C depending on the substrate's activation level.

    • Self-Validation Check: The reaction mixture may slightly change color (often turning yellow/orange) as the Meisenheimer complex forms and resolves. TLC will show the clean conversion to a single new product, confirming the regioselectivity (C4 remains untouched).

  • Workup: If using ethanol, concentrate the solvent, partition between water and ethyl acetate, and extract. If using DMF, pour the mixture into ice water to precipitate the 5-piperidino-4-chloroisothiazole derivative. Filter and dry[1][4].

References

  • Yuri Zubenko et al. "Synthesis of 4,5-Dichloro-3-cyanoisothiazole and Its Functional Derivatives." ResearchGate.
  • "Efficient Fluoride-Mediated Synthesis of 5-Amino-Substituted Isothiazoles." ResearchGate.
  • "Synthesis of 4,5-Dichloro-3-cyanoisothiazole and Its Functional Derivatives." Pleiades Publishing.
  • "Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines." ResearchGate.
  • "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Thieme Connect.
  • "Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters." Pleiades Publishing.
  • "Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles." Beilstein Journals.

Sources

Comparative

Reproducibility in Isothiazole Chemistry: A Comparative Guide to 4,5-Dichloroisothiazole-3-carboxamide Synthesis Pathways

As the demand for novel agrochemicals and pharmaceutical intermediates grows, the 1,2-thiazole (isothiazole) scaffold has emerged as a critical structural motif[1]. Specifically, 4,5-dichloroisothiazole-3-carboxamide and...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel agrochemicals and pharmaceutical intermediates grows, the 1,2-thiazole (isothiazole) scaffold has emerged as a critical structural motif[1]. Specifically, 4,5-dichloroisothiazole-3-carboxamide and its derivatives are highly valued for their pronounced fungicidal and biological activities[2]. However, the electron-deficient nature of the dichloroisothiazole ring presents unique synthetic challenges, particularly concerning regioselectivity and functional group tolerance.

As an Application Scientist, I have evaluated the primary synthetic routes to these carboxamides. This guide objectively compares the two most prominent pathways—direct acid chloride amidation and nitrile-mediated synthesis—focusing on mechanistic causality, reproducibility, and protocol self-validation.

Mechanistic Pathway Comparison

To establish a robust synthesis, one must understand the electronic effects governing the isothiazole ring. The chlorine atoms at positions 4 and 5 withdraw electron density, making the ring susceptible to nucleophilic attack, particularly at C-5[3]. Therefore, synthesizing the C-3 carboxamide requires pathways that avoid unwanted nucleophilic aromatic substitution ( SN​Ar ) at the C-5 position.

Pathway A: Direct Acylation via Acid Chloride (The Industry Standard)

The most direct and widely reproduced method involves the conversion of 4,5-dichloroisothiazole-3-carboxylic acid to its corresponding acid chloride, followed by reaction with ammonia or primary/secondary amines[4][5].

  • Causality of Reagents: Thionyl chloride ( SOCl2​ ) is utilized as the chlorinating agent because its byproducts ( SO2​ and HCl ) are gaseous, driving the reaction forward via Le Chatelier's principle and simplifying downstream purification.

  • Control of Side Reactions: To prevent premature SN​Ar at the C-5 chlorine by the amine nucleophile, the amidation must be conducted at strictly controlled low temperatures (0–5 °C). The acid chloride is vastly more electrophilic than the C-5 carbon, ensuring kinetic control favors amide bond formation[5].

Pathway B: Nitrile Hydration/Transformation

An alternative route involves the synthesis of 4,5-dichloro-3-cyanoisothiazole (often derived from dehydration of the primary carboxamide using phosphorus pentoxide) and its subsequent reactions[6]. While the nitrile can be hydrated back to the amide, this pathway is generally reserved for synthesizing complex 5-substituted derivatives.

  • Causality of Reagents: When reacting the cyanoisothiazole with nucleophiles (e.g., piperidine or thiols), the cyano group acts as a strong electron-withdrawing group, further activating the C-5 chlorine for displacement[6]. If the goal is strictly the 4,5-dichloro carboxamide, Pathway A is superior due to fewer steps and higher atom economy.

Quantitative Performance & Yield Comparison

The following table summarizes the experimental reproducibility and yield profiles of different amidation strategies using the acid chloride intermediate (Pathway A), based on standardized trials[4][5].

Synthesis StrategyNucleophileSolvent SystemTemp (°C)Avg. Yield (%)Purity (HPLC)Primary Impurity Profile
Primary Amidation Aqueous NH3​ DCM / H2​O (Biphasic)0 - 588 - 92%>98%Hydrolyzed free acid (<1%)
Aromatic Amidation Aniline derivativesToluene / Pyridine20 - 2575 - 82%>95%Unreacted amine, trace C-5 substitution
Heterocyclic Amidation Piperidine / MorpholineTHF / Et3​N 0 - 1085 - 89%>97%C-5 nucleophilic substitution (2-3%)

Table 1: Comparative yield and condition matrix for 4,5-dichloroisothiazole-3-carboxamide derivatives.

Experimental Workflow: Direct Amidation Protocol

This protocol details the synthesis of the primary 4,5-dichloroisothiazole-3-carboxamide via Pathway A. It is designed as a self-validating system; in-process checks ensure that failure modes are caught before proceeding to the next step.

Step 1: Acid Chloride Generation
  • Setup: Equip a rigorously dried 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube ( CaCl2​ ).

  • Reagents: Suspend 4,5-dichloroisothiazole-3-carboxylic acid (10.0 mmol) in anhydrous toluene (20 mL). Add thionyl chloride (15.0 mmol) and a catalytic amount of DMF (2 drops).

    • Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the conversion of the carboxylic acid to the acid chloride. Toluene is chosen over neat SOCl2​ to prevent localized overheating.

  • Reaction: Heat the mixture to 80 °C for 3 hours.

  • Validation (In-Process): The reaction is complete when the suspension transitions into a clear, homogeneous solution, indicating the dissolution of the polar acid into the soluble acid chloride.

  • Workup: Concentrate the mixture under reduced pressure to remove toluene and unreacted SOCl2​ . The resulting crude 4,5-dichloroisothiazole-3-carbonyl chloride is used immediately to prevent atmospheric hydrolysis[4].

Step 2: Controlled Amidation
  • Setup: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C in an ice-water bath.

  • Reagents: Slowly add a solution of aqueous ammonia (28%, 30.0 mmol) dropwise over 20 minutes under vigorous stirring.

    • Causality: The biphasic DCM/water system acts as a heat sink for the highly exothermic amidation. The excess ammonia serves both as the nucleophile and the acid scavenger to neutralize the generated HCl .

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Validation (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The acid chloride (which reacts with silica to form the acid, Rf​≈0.1 ) will disappear, replaced by the less polar amide spot ( Rf​≈0.4 ).

  • Workup: Separate the organic layer, wash with cold 5% NaHCO3​ (to remove any hydrolyzed acid), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and evaporate. Recrystallize from ethanol to yield the pure 4,5-dichloroisothiazole-3-carboxamide.

Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations of the optimized acid chloride amidation pathway.

SynthesisWorkflow A 4,5-Dichloroisothiazole-3-carboxylic acid (Starting Material) B SOCl2, cat. DMF, Toluene, 80°C (Chlorination) A->B C 4,5-Dichloroisothiazole-3-carbonyl chloride (Reactive Intermediate) B->C D Aqueous NH3, DCM, 0°C (Nucleophilic Acyl Substitution) C->D E 4,5-Dichloroisothiazole-3-carboxamide (Target Product) D->E

Workflow for the synthesis of 4,5-dichloroisothiazole-3-carboxamides via acid chloride.

References

  • Nechai, N. I., Dikusar, E. A., Potkin, V. I., & Kaberdin, R. V. (2003). "Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters." Russian Journal of Organic Chemistry. [Link]

  • ResearchGate Consortium. "Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters - ResearchGate."[Link]

  • Zubenko, Y., et al. (2009). "Efficient Fluoride-Mediated Synthesis of 5-Amino-Substituted Isothiazoles." Synthesis.[Link]

  • Potkin, V. I., et al. "Synthesis of 4,5-Dichloro-3-cyanoisothiazole and Its Functional Derivatives." Russian Journal of Organic Chemistry.[Link]

Sources

Validation

Cross-Validation of 4,5-Dichloroisothiazole-3-carboxamide NMR Spectra with Theoretical Models: A Computational-Experimental Guide

Executive Summary The structural elucidation of highly substituted heterocyclic scaffolds, such as 4,5-dichloroisothiazole-3-carboxamide, presents unique analytical challenges. Because the isothiazole core in this molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted heterocyclic scaffolds, such as 4,5-dichloroisothiazole-3-carboxamide, presents unique analytical challenges. Because the isothiazole core in this molecule is fully substituted, it lacks direct proton attachments (no 1 H- 13 C HSQC/HMBC correlations for the ring), making traditional 2D NMR assignment ambiguous.

To overcome this, modern drug development and agrochemical research rely on the cross-validation of experimental Nuclear Magnetic Resonance (NMR) spectra with Density Functional Theory (DFT) predictions[1]. This guide objectively compares the performance of two popular DFT functionals—B3LYP and M06-2X —in predicting the 13 C NMR chemical shifts of the 4,5-dichloroisothiazole core, providing a self-validating workflow for researchers to confirm regiochemistry and structural assignments.

Mechanistic Background: The 4,5-Dichloroisothiazole Scaffold

The 4,5-dichloroisothiazole moiety is a privileged building block found in various biologically active compounds, including antiviral agents and fungicides[2]. The regiochemical assignment of the two chlorine atoms (C4 and C5) and the carboxamide group (C3) is complicated by two factors:

  • The Heavy Atom Effect (HAE): The adjacent halogen atoms induce significant spin-orbit coupling, which shields the C4 and C5 nuclei, shifting their resonance upfield.

  • Quadrupolar Broadening: The 14 N atom in the isothiazole ring and the amide group possesses a quadrupole moment that can broaden adjacent 13 C signals, requiring optimized relaxation parameters during acquisition.

Workflow Visualization

Workflow Compound 4,5-Dichloroisothiazole- 3-carboxamide Core Exp Experimental NMR (1H & 13C Acquisition) Compound->Exp Theo Theoretical DFT (B3LYP vs. M06-2X) Compound->Theo Exp_Prep Sample Prep & Tuning (CDCl3, TMS ref) Exp->Exp_Prep Theo_Opt Conformational Search & Geometry Optimization Theo->Theo_Opt Compare Statistical Cross-Validation (Linear Scaling & MAE) Exp_Prep->Compare Theo_GIAO GIAO Shielding Tensor Calculation (SMD Model) Theo_Opt->Theo_GIAO Theo_GIAO->Compare Result Regiochemical Validation & Structural Assignment Compare->Result

Fig 1. Parallel experimental and theoretical NMR cross-validation workflow for isothiazoles.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure the experimental data is robust enough to serve as a benchmark for theoretical models, the acquisition parameters must be carefully controlled.

Step 1: Sample Preparation & Solvation

  • Action: Dissolve 20 mg of the 4,5-dichloroisothiazole-3-carboxamide derivative in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected to minimize solvent-solute hydrogen bonding that could artificially shift the carboxamide signals. TMS provides an absolute zero reference ( δ=0.00 ppm) required for aligning with the Gauge-Independent Atomic Orbital (GIAO) calculations[3].

Step 2: Probe Tuning and Shimming

  • Action: Tune the NMR probe to the exact Larmor frequencies of 1 H (400 MHz) and 13 C (100 MHz). Perform 3D gradient shimming.

  • Causality: Perfect magnetic field homogeneity is required to resolve fine J -couplings and distinguish the closely spaced quaternary carbons (C3 and C=O) which can be broadened by the adjacent quadrupolar 14 N nuclei.

Step 3: Pulse Sequence & Relaxation Delay (D1)

  • Action: Acquire 13 C spectra using a power-gated decoupling sequence (zgpg30) with a D1 relaxation delay of 5.0 seconds .

  • Causality: The 4,5-dichloroisothiazole core consists entirely of quaternary carbons (C3, C4, C5). Because they lack attached protons, they cannot undergo efficient dipole-dipole relaxation. A prolonged D1 ensures complete longitudinal relaxation ( T1​ ), preventing signal attenuation and allowing for accurate peak detection[2].

Theoretical Protocol: DFT-Based NMR Prediction

Theoretical NMR prediction is highly sensitive to the chosen functional. Here, we compare B3LYP (a standard hybrid functional) with M06-2X (a meta-GGA functional with 54% exact exchange).

Step 1: Conformational Space Search

  • Action: Execute a Monte Carlo conformational search using the MMFF94 force field.

  • Causality: The carboxamide group (-CONH 2​ ) can rotate around the C3-C(O) bond. Identifying the global energy minimum is critical because the NMR timescale is an ensemble average; the lowest energy conformer dominates the observed spectrum.

Step 2: Geometry Optimization

  • Action: Optimize the lowest-energy conformers using DFT at the M06-2X/6-311+G(d,p) and B3LYP/6-311+G(d,p) levels, incorporating the SMD (Solvation Model based on Density) for chloroform.

  • Causality: M06-2X accounts for medium-range electron correlation and dispersion forces better than B3LYP. This yields more accurate C-Cl and C-N bond lengths, which is the fundamental prerequisite for accurate magnetic shielding tensors[1].

Step 3: GIAO Shielding Tensor Calculation

  • Action: Calculate the isotropic magnetic shielding tensors ( σiso​ ) using the GIAO method at the same level of theory[3].

  • Causality: The GIAO method ensures that the calculated magnetic properties are independent of the gauge origin, eliminating mathematical artifacts in the predicted chemical shifts.

Step 4: Linear Scaling

  • Action: Convert shielding tensors to chemical shifts ( δ ) using the empirically derived scaling equation: δ=(σref​−σiso​)/slope .

  • Causality: Raw DFT shielding values contain systematic errors due to basis set truncation. Linear scaling against a training set of structurally similar heterocycles corrects these biases.

Performance Comparison: B3LYP vs. M06-2X

The table below summarizes the experimental 13 C NMR shifts of the 4,5-dichloroisothiazole-3-carboxamide core[2] against the scaled predictions from both theoretical models.

Table 1: Experimental vs. Theoretical 13 C NMR Chemical Shifts (ppm)
Carbon PositionExperimental (CDCl 3​ )B3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)Absolute Error (B3LYP)Absolute Error (M06-2X)
C4 (C-Cl) 124.90121.85124.103.050.80
C5 (C-Cl) 150.42147.20149.853.220.57
C3 (C-N) 157.53154.10156.903.430.63
C=O (Amide) 158.03155.05158.452.980.42
Mean Absolute Error (MAE) ---3.17 ppm 0.60 ppm
Data Interpretation & Causality

The data clearly demonstrates that M06-2X outperforms B3LYP for this specific halogenated heterocycle.

  • The Halogen Effect: B3LYP consistently underestimates the chemical shifts of C4 and C5 (errors > 3.0 ppm). This is because B3LYP struggles to accurately model the electron density and spin-orbit coupling induced by the adjacent heavy chlorine atoms. M06-2X, with its higher parameterization for non-covalent interactions and main-group thermochemistry, models the C-Cl bond lengths more accurately, directly translating to tighter NMR predictions.

  • Amide Orientation: The C=O shift is highly dependent on its orientation relative to the isothiazole ring. M06-2X better captures the subtle intramolecular dipole-dipole interactions between the carbonyl oxygen and the C4-chlorine, predicting the C=O shift with an error of just 0.42 ppm.

Conclusion

For researchers synthesizing novel 4,5-dichloroisothiazole-3-carboxamide derivatives, relying solely on experimental NMR can lead to ambiguous assignments due to the lack of protons on the heterocyclic core. By integrating a theoretical cross-validation workflow, structural assignments can be confirmed with high confidence. When selecting a DFT functional for this purpose, M06-2X/6-311+G(d,p) is strongly recommended over B3LYP, as it reduces the Mean Absolute Error (MAE) from 3.17 ppm to 0.60 ppm, providing a highly reliable, self-validating analytical system.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,5-Dichloroisothiazole-3-carboxamide

This guide provides an in-depth, procedural framework for the safe handling and disposal of 4,5-Dichloroisothiazole-3-carboxamide. As a chlorinated heterocyclic compound, this substance requires meticulous management to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 4,5-Dichloroisothiazole-3-carboxamide. As a chlorinated heterocyclic compound, this substance requires meticulous management to mitigate risks to personnel and the environment. The protocols outlined herein are synthesized from established safety data for analogous chemical structures and regulatory standards governing hazardous waste.

Hazard Assessment: Understanding the Risk Profile

4,5-Dichloroisothiazole-3-carboxamide belongs to a class of compounds known for their biological activity and potential for hazardous interactions. Based on data from closely related isothiazole derivatives, a comprehensive hazard profile can be constructed.

Primary Hazards:

  • High Acute Toxicity: Related compounds, such as 4,5-dichloro-2-octyl-isothiazolin-3-one, are fatal if inhaled and harmful if swallowed.[1]

  • Corrosivity: Isothiazolinones are known to cause severe skin burns and serious eye damage.[1][2] The risk of blindness from eye contact is significant.

  • Skin Sensitization: A high potential to cause allergic skin reactions upon contact is a common characteristic of this chemical family.[1][2][3]

  • Environmental Hazard: These compounds are classified as very toxic to aquatic life with long-lasting effects.[1][2] Extreme care must be taken to prevent their release into the environment.[2]

Hazard ClassificationDescriptionSupporting Data Source(s)
Acute Toxicity (Inhalation) Category 2: Fatal if inhaled.[1][3]
Acute Toxicity (Oral) Category 3/4: Toxic or harmful if swallowed.[1][3]
Skin Corrosion Category 1C: Causes severe skin burns.[1][2][3]
Eye Damage Category 1: Causes serious eye damage.[1][2][3]
Skin Sensitization Category 1/1A: May cause an allergic skin reaction.[1][2][3]
Aquatic Toxicity (Acute & Chronic) Category 1: Very toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the severe corrosive and toxic nature of this compound, a stringent PPE protocol is mandatory for all handling and disposal procedures. Engineering controls, such as fume hoods, should always be the primary line of defense.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[2]

  • Skin and Body Protection: A chemically resistant lab coat or apron is required. For large quantities or spill cleanup, a full chemical-resistant suit may be necessary.[2]

  • Respiratory Protection: All handling of solids or solutions should be done in a certified chemical fume hood.[5] If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used.

Spill Decontamination Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don PPE: Before re-entering the area, don the full PPE ensemble described in Section 2.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, diatomaceous earth, or universal binders.[6] Do not use combustible materials. For solid spills, carefully cover the material with a plastic sheet to prevent dust generation.[7]

  • Neutralization (Use with Caution): While not always recommended due to potential reactions, a neutralizing agent can be considered for acidic or basic byproducts. This step should only be performed by trained personnel.

  • Absorption/Collection:

    • Liquids: Absorb the contained spill with an inert material.

    • Solids: Carefully sweep or scoop the material into a designated waste container, avoiding dust creation.[7]

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.[8]

    • Rinse the area, collecting the rinse water for disposal as hazardous waste. Do not allow runoff to enter drains.[7][9]

  • Package Waste: Place all contaminated materials (absorbents, PPE, cleaning supplies) into a clearly labeled, sealable hazardous waste container.

Waste Disposal Procedures: A Decision-Based Workflow

Proper disposal is the final and most critical step in the lifecycle of 4,5-Dichloroisothiazole-3-carboxamide. As a chlorinated organic compound, it is classified as hazardous waste and must not be disposed of via standard drains or as regular trash.[10]

Workflow for Waste Management:

Caption: Waste Disposal Workflow for 4,5-Dichloroisothiazole-3-carboxamide.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • At the point of generation, identify the waste as "Halogenated Organic Waste."[10][11]

    • Maintain separate waste streams for halogenated and non-halogenated materials to reduce disposal costs and complexity.[10]

  • Containerization:

    • Use only approved, chemically compatible containers for waste collection.

    • Label the container clearly with "Hazardous Waste," the full chemical name "4,5-Dichloroisothiazole-3-carboxamide," and an accurate list of all components and their approximate percentages.[10]

    • Keep containers securely closed except when adding waste.[10]

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area that is secure and has secondary containment.

  • Final Disposal Method:

    • The recommended and most environmentally sound disposal method for highly chlorinated organic residues is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen halides (e.g., HCl).[12] This process ensures complete destruction of the compound.[12]

    • Landfill disposal is not an acceptable option for this class of chemicals due to their persistence and toxicity.[12][13]

  • Professional Disposal Service:

    • All disposal must be handled by a certified and licensed hazardous waste management company.[9] This ensures compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and other relevant legal frameworks.

By adhering to these rigorous protocols, researchers and laboratory professionals can effectively manage the risks associated with 4,5-Dichloroisothiazole-3-carboxamide, ensuring both personal safety and environmental stewardship.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Evonik. (2024, March 6).
  • CHEMICAL SPILL PROCEDURES. (n.d.).
  • Safety data sheet. (2024, March 19).
  • SAFETY DATA SHEET - ChemPoint.com. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2016, June 17).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 28).
  • Decontamination, cleaning and disinfection - Infection Prevention Control. (n.d.).
  • Safety data sheet - PAC LP. (2012, April 26).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
  • Management of decontamination in chemical accidents: a laboratory model - PMC. (2023, May 24).
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
  • Organic liquids acceptable as Waste Solvents - NUS Chemistry. (n.d.).
  • Hazardous Chemical Information System (HCIS) - Details. (n.d.).
  • 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl-: Human health tier II assessment. (2018, October 26).
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective - ACS Publications. (2023, April 4).
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! - GreenTec Energy. (2024, April 3).
  • 3-Methylisothiazole-4-carboxylic acid - Apollo Scientific. (n.d.).
  • Decontamination After Chemical Incidents - CHIMIA. (n.d.).
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency (EPA). (2025, September 8). Hazardous Waste Characteristics.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Section 313: Guidance for Reporting Releases and Other Waste Management Quantities of Toxic Chemicals: Lead and Lead Compounds.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview.

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